RORIDIN
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
11113-83-0 |
|---|---|
Molecular Formula |
H6K2O6Pt |
Synonyms |
RORIDIN |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of Roridin Mycotoxins: A Technical Guide to Their Fungal Origin and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roridin mycotoxins, a class of highly toxic macrocyclic trichothecenes, represent a significant concern in agriculture, indoor environments, and food safety. Their potent cytotoxicity and ability to inhibit protein synthesis have also made them subjects of interest in pharmacological research. This in-depth technical guide provides a comprehensive overview of the origin of this compound mycotoxins, detailing the primary fungal producers, the environmental conditions conducive to their formation, and the intricate biosynthetic pathways that lead to their creation. This document consolidates quantitative data, outlines detailed experimental protocols for their study, and visualizes complex biological and methodological processes to serve as a foundational resource for the scientific community.
Fungal Origin of this compound Mycotoxins
Roridins are secondary metabolites produced by several genera of filamentous fungi. These molds are ubiquitous in various environments, from soil and decaying organic material to agricultural commodities and water-damaged building materials.[1] The primary documented producers of this compound mycotoxins belong to the following genera:
-
Stachybotrys : Stachybotrys chartarum, commonly known as "black mold," is a notorious producer of a range of macrocyclic trichothecenes, including this compound E, this compound H, and this compound L-2.[1][2] It thrives on cellulose-rich materials in damp or water-damaged environments.[1] It's important to note that not all strains of S. chartarum produce these mycotoxins; production is typically associated with the S chemotype.[3]
-
Myrothecium : Species such as Myrothecium roridum and Myrothecium verrucaria are significant producers of Roridins, particularly this compound A and this compound E.[4] These fungi are often found as plant pathogens, contaminating a variety of crops.
-
Fusarium : Certain species within the large and agriculturally significant Fusarium genus are capable of producing this compound E.[4] Fusarium species are well-known contaminants of cereal grains.[1]
-
Podostroma : The poisonous mushroom Podostroma cornu-damae has been identified as a producer of this compound E, highlighting that the origin of these toxins is not limited to microfungi.
Environmental and Nutritional Factors Influencing this compound Production
The synthesis of this compound mycotoxins is not constitutive but is instead heavily influenced by a confluence of environmental and nutritional factors. Understanding these parameters is critical for predicting contamination risks and for optimizing production in laboratory settings.
Key Influencing Factors:
-
Water Activity (a_w_): High water activity is a critical prerequisite for fungal growth and mycotoxin production. Significant production of mycotoxins by fungi like Stachybotrys generally occurs when the water activity surpasses 0.95.[3]
-
Temperature: Most producing fungi are mesophiles, with optimal growth temperatures typically ranging between 25°C and 30°C. However, mycotoxin production can occur under a broader range of conditions, including the cool and moist conditions favored by Fusarium and Myrothecium species for this compound E production.[4]
-
Substrate/Nutrient Availability: The composition of the growth medium or substrate profoundly impacts the quantity and profile of mycotoxins produced.
-
Carbon Source: For S. chartarum, potato starch has been shown to be a superior carbon source for the production of macrocyclic trichothecenes.
-
Nitrogen Source: The type of nitrogen available is crucial. Studies have demonstrated that nitrate (B79036) stimulates the production of macrocyclic trichothecenes in S. chartarum, whereas ammonium (B1175870) has an inhibitory effect.[5]
-
Culture Media: As shown in the data below, different standard laboratory media result in vastly different yields of this compound and other related mycotoxins. Potato Dextrose Agar (B569324) (PDA) and Cellulose Agar have been found to support the highest production levels for S. chartarum.[2]
-
Data Presentation: Quantitative Mycotoxin Production
The following tables summarize quantitative data on the production of this compound E and other related macrocyclic trichothecenes by Stachybotrys chartarum on various culture media.
Table 1: Maximum Toxin Concentrations of S. chartarum (Genotype S) on Various Media
| Mycotoxin | Potato Dextrose Agar (ng/g) |
| This compound E | 198,956.6 |
| This compound L-2 | 77.3 |
| Verrucarin J | 202.4 |
| Satratoxin F | 127.0 |
| Satratoxin G | 4,520.4 |
| Satratoxin H | 29,601.4 |
| Data derived from a study analyzing four S. chartarum genotype S strains. The highest concentrations were observed on PDA.[2] |
Table 2: Influence of Nitrogen Source on this compound E Production by S. chartarum
| Nitrogen Source (250 mg N/L) | This compound E Concentration (ng/cm²) |
| Sodium Nitrate (NaNO₃) | ~12,000 - 18,000 |
| Ammonium Nitrate (NH₄NO₃) | ~1,000 - 2,000 |
| Ammonium Chloride (NH₄Cl) | < 1,000 |
| Approximate values extrapolated from graphical data for strain ATCC 34916 grown on a chemically defined medium. Nitrate clearly stimulates production compared to ammonium sources.[6] |
Biosynthesis of this compound Mycotoxins
Roridins are macrocyclic trichothecenes, a classification that denotes their complex chemical structure. Their biosynthesis is a multi-step enzymatic process originating from the sesquiterpenoid pathway. All trichothecenes share a common core structure, 12,13-epoxytrichothec-9-ene (B1214510) (EPT), which is subsequently modified to create the vast diversity of these toxins.[7]
The formation of the macrocyclic ring, which distinguishes Roridins and related compounds from simple trichothecenes, involves the esterification of polyketide- and isoprenoid-derived side chains to the C-4 and C-15 hydroxyl groups of the EPT core.[7] The genetic blueprint for this pathway is encoded by a cluster of genes, referred to as TRI genes.
Key Genes and Enzymes in the Pathway:
-
TRI5: Encodes trichodiene (B1200196) synthase, the enzyme that catalyzes the first dedicated step in the pathway: the cyclization of farnesyl pyrophosphate to form trichodiene.[8]
-
TRI4: Encodes a cytochrome P450 monooxygenase responsible for several initial oxygenation steps of the trichodiene molecule.[8]
-
TRI22: Encodes an enzyme that hydroxylates the EPT core at the C-4 position, a crucial step for attaching the macrocyclic side chain.[9]
-
TRI17: Encodes a polyketide synthase that forms the linear polyketide side chain destined for attachment at C-4.[9]
-
TRI24: A recently identified gene specific to macrocyclic trichothecene (B1219388) biosynthesis. It is predicted to encode an acyltransferase required for attaching the verrucarinoyl side chain to the C-15 hydroxyl group, which is essential for forming the macrocyclic ring.[7]
Visualization: this compound Biosynthetic Pathway
The following diagram illustrates the key steps in the biosynthesis of a this compound-type macrocyclic trichothecene.
Experimental Protocols
The study of this compound mycotoxins requires robust methodologies for fungal culture, toxin extraction, purification, and analysis. The following sections provide detailed protocols synthesized from established research practices.
Protocol 1: Fungal Culture and this compound Production
This protocol describes the cultivation of Stachybotrys chartarum on a solid medium known to promote high yields of macrocyclic trichothecenes.
Materials:
-
Pure culture of a toxigenic S. chartarum strain (genotype S).
-
Potato Dextrose Agar (PDA) plates.
-
Sterile inoculating loop or scalpel.
-
Incubator set to 25°C.
-
Parafilm or sealing tape.
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), use an inoculating loop or the edge of a scalpel to pick a small piece of mycelium or spores from the stock culture.
-
Inoculate the center of a fresh PDA plate with the fungal material.
-
Seal the petri dish with Parafilm to prevent dehydration and contamination.
-
Incubate the plates in the dark at 25°C.
-
Allow the fungus to grow for 3 to 4 weeks. Optimal toxin production is often linked to mature, sporulating cultures.[10]
Protocol 2: Extraction and Purification of Roridins
This protocol outlines a multi-step solvent extraction and chromatographic purification method suitable for isolating Roridins from fungal cultures.
Materials:
-
Mature fungal culture on solid or liquid medium (e.g., rice culture).
-
Rotary evaporator.
-
Silica (B1680970) gel (200-300 Mesh) for column chromatography.
-
Chromatography column.
-
C18 semi-preparative reverse-phase HPLC column.
Procedure:
-
Initial Extraction: a. Harvest the fungal biomass and substrate (e.g., agar or rice). b. Soak the entire culture in acetonitrile overnight at room temperature.[11] c. Decant the solvent. Wash the remaining culture material with an additional volume of acetonitrile for 10-15 minutes. d. Pool the acetonitrile extracts and filter through cheesecloth and then filter paper (e.g., Whatman No. 5) to remove solids.[11]
-
Solvent Partitioning: a. Remove the acetonitrile from the filtrate under vacuum using a rotary evaporator at a temperature not exceeding 30°C.[11] b. Dissolve the resulting aqueous residue in dichloromethane. Gently warm to 30°C if necessary to aid dissolution. c. Filter the dichloromethane solution (e.g., Whatman No. 1) and evaporate it to dryness to yield the crude extract.[11]
-
Silica Gel Chromatography (Cleanup): a. Prepare a silica gel chromatography column packed in dichloromethane. b. Dissolve the crude extract in a minimal volume of dichloromethane and load it onto the column. c. Elute the column with a stepwise gradient of increasing acetonitrile in dichloromethane. Roridins and related trichothecenes typically elute in fractions containing 30-40% acetonitrile.[11] d. Collect fractions and monitor by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the target compounds.
-
Preparative HPLC (Final Purification): a. Pool and dry the this compound-containing fractions from the silica column. b. Dissolve the semi-purified extract in a suitable solvent (e.g., methanol/water). c. Perform final purification using a C18 semi-preparative reverse-phase HPLC system with a water-acetonitrile gradient.[11] d. Collect the peak corresponding to the specific this compound of interest and confirm its purity via analytical HPLC-MS/MS.
Protocol 3: Quantitative Analysis by UHPLC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of Roridins in a sample extract.
Materials:
-
Purified sample extract.
-
Certified this compound analytical standards.
-
UHPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
C18 analytical column (sub-2-μm particle size recommended).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Extraction solvent: Acetonitrile/water/acetic acid (79:20:1, v/v/v).[12]
Procedure:
-
Sample Preparation: a. If starting from a solid matrix, extract a known weight of the homogenized sample with the extraction solvent (e.g., 20 mL for 5g of sample) by shaking for 90 minutes.[12] b. Centrifuge the sample and take an aliquot of the supernatant. c. Perform a "dilute-and-shoot" approach: dilute the raw extract with a compatible solvent (e.g., a mixture of acetonitrile/water/acetic acid 20:79:1) to minimize matrix effects.[12] d. Inject a small volume (e.g., 5 µL) into the UHPLC-MS/MS system.
-
LC Separation: a. Equilibrate the C18 column with the starting mobile phase conditions. b. Inject the sample and run a gradient elution program, gradually increasing the percentage of Mobile Phase B (methanol) to separate the analytes.
-
MS/MS Detection: a. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. b. Use Multiple Reaction Monitoring (MRM) for quantification. For each this compound, monitor at least two specific precursor-to-product ion transitions for confident identification and quantification. (e.g., for this compound A, a precursor ion [M+NH₄]⁺ of m/z 550 could be monitored).[12] c. Develop a calibration curve using serial dilutions of the certified analytical standards in a matrix-matched solvent to ensure accurate quantification.
Visualization: Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for the isolation and analysis of this compound mycotoxins.
References
- 1. Trichothecene Group - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. realtimelab.com [realtimelab.com]
- 4. This compound E - Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]
- 6. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The identification of a key gene highlights macrocyclic ring’s role in trichothecene toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the gene cluster for biosynthesis of macrocyclic trichothecenes in Myrothecium roridum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND this compound L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Functional Groups of Roridin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, functional groups, and biological activities of Roridin, a potent macrocyclic trichothecene (B1219388) mycotoxin. This document is intended for researchers, scientists, and professionals in drug development who are interested in the molecular characteristics and mechanisms of action of this class of compounds.
Chemical Structure and Functional Groups of this compound A
This compound A belongs to the trichothecene family of mycotoxins, which are sesquiterpenoid secondary metabolites produced by various fungi. The core chemical structure of this compound A is characterized by a tetracyclic 12,13-epoxytrichothec-9-ene (B1214510) skeleton. This rigid ring system is substituted with a macrocyclic ester bridge, which is a defining feature of macrocyclic trichothecenes.
The key functional groups present in the this compound A molecule are crucial for its biological activity and include:
-
12,13-Epoxide: This strained three-membered ring is a critical electrophilic site and is essential for the covalent binding of this compound A to its biological targets, primarily the ribosome. The opening of this epoxide ring allows for nucleophilic attack by cellular macromolecules, leading to irreversible inhibition.
-
C9-C10 Double Bond: This unsaturated bond contributes to the overall conformation and electronic properties of the molecule, influencing its binding affinity to the ribosome.
-
Macrocyclic Ester Bridge: This large ring structure, formed between C-4 and C-15 of the trichothecene core, significantly influences the molecule's lipophilicity and steric properties. The specific structure of this macrocycle varies among different roridins and is a key determinant of their specific biological activities.
-
Hydroxyl Groups: The presence and position of hydroxyl groups can affect the molecule's solubility and its ability to form hydrogen bonds with its target, thereby modulating its biological potency.
-
Ester Groups: Besides the macrocyclic ester, other ester functionalities can be present, contributing to the overall chemical properties and potential for hydrolysis by cellular esterases.
The chemical formula for this compound A is C₂₉H₄₀O₉, and its structure is depicted in the following diagram.
Caption: Chemical structure of this compound A with key functional groups highlighted.
Quantitative Data on Cytotoxicity
Roridins exhibit potent cytotoxic activity against a wide range of eukaryotic cells. This cytotoxicity is primarily attributed to their ability to inhibit protein synthesis. The half-maximal inhibitory concentration (IC₅₀) values for this compound A and the closely related this compound E against various cell lines are summarized in the table below.
| Compound | Cell Line | Cell Type | IC₅₀ Value | Reference |
| This compound A | P. falciparum | Protozoan parasite | 0.31 ng/mL | [1] |
| This compound E | Multiple Breast Cancer Lines | Human Breast Cancer | 0.02-0.05 nM | |
| This compound E | H4TG | Mammalian | 1.74 nM | |
| This compound E | MDCK | Mammalian | 7.68 nM | |
| This compound E | NIH3T3 | Mammalian | 3.49 nM | |
| This compound E | KA31T | Mammalian | 4.63 nM | |
| This compound E | P. falciparum | Protozoan parasite | 0.15 ng/mL |
Experimental Protocols
Cytotoxicity Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan (B1609692) crystals.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound A (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound A in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound A dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound A) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound A relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of cell viability against the log of the this compound A concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system. A common approach utilizes a rabbit reticulocyte lysate system and a luciferase reporter mRNA.
Materials:
-
Rabbit reticulocyte lysate
-
Luciferase mRNA
-
Amino acid mixture (containing all essential amino acids except for one which is radiolabeled, or a non-radiolabeled mixture if using a luminescence-based readout)
-
This compound A (dissolved in a suitable solvent)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the rabbit reticulocyte lysate, amino acid mixture, and luciferase mRNA according to the manufacturer's instructions.
-
Compound Addition: Add different concentrations of this compound A to the reaction mixtures. Include a positive control (a known protein synthesis inhibitor like cycloheximide) and a negative control (vehicle).
-
Incubation: Incubate the reaction mixtures at 30°C for a specified period (e.g., 60-90 minutes) to allow for protein synthesis to occur.
-
Luciferase Assay: Add the luciferase assay reagent to each reaction mixture. This reagent contains the substrate for luciferase (luciferin) and components to lyse the cells and stabilize the luminescent signal.
-
Luminescence Measurement: Immediately measure the luminescence of each sample using a luminometer. The intensity of the light produced is directly proportional to the amount of active luciferase synthesized.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of this compound A relative to the negative control. The IC₅₀ value can be determined by plotting the percentage of inhibition against the log of the this compound A concentration.
Signaling Pathways and Experimental Workflows
Inhibition of Protein Synthesis Signaling Pathway
This compound A and other trichothecenes are potent inhibitors of eukaryotic protein synthesis. They bind to the A-site of the peptidyl transferase center on the 60S ribosomal subunit. This binding event physically obstructs the binding of incoming aminoacyl-tRNA and inhibits the peptidyl transferase activity, thereby stalling the elongation step of translation. This "ribotoxic stress" can trigger a signaling cascade leading to apoptosis.
Caption: Signaling pathway of this compound A-induced inhibition of protein synthesis.
This compound A-Induced Apoptosis Signaling Pathway
The inhibition of protein synthesis by this compound A can lead to the activation of apoptotic pathways. One key mechanism is the induction of endoplasmic reticulum (ER) stress. The accumulation of unfolded proteins due to the translational block triggers the unfolded protein response (UPR). Prolonged UPR activation can initiate apoptosis through the activation of specific caspases. Studies have shown that trichothecenes can induce apoptosis via the activation of caspase-9 and caspase-3, and by modulating the expression of Bcl-2 family proteins, leading to the disruption of the mitochondrial membrane potential.[2][3]
Caption: Signaling pathway of this compound A-induced apoptosis.
Experimental Workflow
A typical experimental workflow to investigate the cytotoxic and protein synthesis inhibitory effects of this compound A is outlined below.
Caption: A typical experimental workflow for studying this compound A.
Biosynthesis of Roridins
Roridins, as trichothecenes, are synthesized via the isoprenoid pathway. The biosynthesis begins with the cyclization of farnesyl pyrophosphate to form the initial trichothecene precursor, trichodiene. A series of oxygenation, isomerization, and cyclization reactions, catalyzed by a suite of enzymes encoded by the TRI gene cluster, leads to the formation of the core trichothecene structure. The macrocyclic ring is then formed by the esterification of a dicarboxylic acid derivative to the hydroxyl groups at C-4 and C-15 of the trichothecene core.
Caption: Simplified biosynthetic pathway of Roridins.
This technical guide provides a foundational understanding of the chemical and biological properties of this compound. Further research into the specific interactions of these complex molecules with their cellular targets will continue to be a valuable area of investigation for drug development and toxicology.
References
- 1. researchgate.net [researchgate.net]
- 2. Two Trichothecene Mycotoxins from Myrothecium roridum Induce Apoptosis of HepG-2 Cells via Caspase Activation and Disruption of Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Trichothecene Mycotoxins from Myrothecium roridum Induce Apoptosis of HepG-2 Cells via Caspase Activation and Disruption of Mitochondrial Membrane Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Macrocyclic Trichothecene RORIDIN Family: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Roridin family, a prominent class of macrocyclic trichothecene (B1219388) mycotoxins. Roridins are sesquiterpenoid metabolites produced by various fungi, notably species from the genera Myrothecium, Stachybotrys, and Fusarium.[1][2] Known for their potent biological activities, these compounds are of significant interest due to their cytotoxicity and potential as both toxins and therapeutic agents. This document details their core structure, mechanism of action, quantitative biological data, relevant experimental protocols, and the cellular signaling pathways they modulate.
Core Concepts: Structure and Mechanism of Action
The fundamental structure of all trichothecenes is the 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core, a three-ring system.[3][4] The this compound family belongs to the Type D or macrocyclic trichothecenes, distinguished by a macrocyclic ester or diester bridge linking the C-4 and C-15 positions of the EPT core.[5][6][7] This complex ring structure is crucial to their biological activity. Key members of this family include this compound A, this compound E, and this compound H.
The primary mechanism of action for Roridins, like other trichothecenes, is the inhibition of protein synthesis in eukaryotic cells.[5][8][9] They bind to the 60S ribosomal subunit, specifically interfering with the peptidyl transferase center, which disrupts the initiation, elongation, and termination steps of translation.[5][9][10] This translational inhibition triggers a "ribotoxic stress response," a cellular signaling cascade that activates mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).[8][10][11][12] Activation of these pathways can lead to diverse downstream effects, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inflammatory responses.[8][10][13]
Quantitative Biological Data
The potent cytotoxicity of the this compound family and related macrocyclic trichothecenes has been quantified across various cell lines. The half-maximal inhibitory concentration (IC₅₀) and lethal dose (LD₅₀) values are summarized below for comparison.
In Vitro Cytotoxicity (IC₅₀)
The following table presents the IC₅₀ values for this compound family members and the closely related Verrucarin A against different cancer cell lines.
| Compound | Cell Line | Cell Type | IC₅₀ Value | Reference |
| This compound E | Multiple Breast Cancer Lines | Breast Cancer | 0.02-0.05 nM | [14] |
| This compound E | Panel of Cancer Cell Lines | Various Cancers | <0.01 µM | [14] |
| 16-hydroxythis compound E | Primary Soft-tissue Sarcoma | Sarcoma | 4.6 x 10⁻⁸ µM | [3] |
| This compound D | Primary Soft-tissue Sarcoma | Sarcoma | 9.5 x 10⁻¹⁰ µM | [3] |
| This compound L-2 | Primary Soft-tissue Sarcoma | Sarcoma | 3.0 x 10⁻⁸ µM | [3] |
| Verrucarin A | Primary Soft-tissue Sarcoma | Sarcoma | 2.9 x 10⁻¹⁰ µM | [3] |
| Satratoxin H | 4T1 | Breast Cancer | 1.93 to 4.22 µM | [15] |
| 12'-episatratoxin H | 4T1, SK-OV-3, A549, SK-MEL-2 | Breast, Ovary, Lung, Skin Cancer | 0.3 to 3.0 nM | [15] |
In Vivo Toxicity (LD₅₀)
The systemic toxicity of Roridins has been evaluated in animal models.
| Compound | Animal Model | Route of Administration | LD₅₀ Value | Reference |
| This compound E | Mouse | Injection | 2 mg/kg | [5] |
| This compound E | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | [14] |
Experimental Protocols
This section outlines standardized methodologies for the isolation, purification, and biological evaluation of this compound mycotoxins.
Isolation and Purification of Roridins
Roridins are typically isolated from large-scale fungal cultures, such as Stachybotrys chartarum or Myrothecium roridum, grown on a suitable substrate like rice or potato dextrose agar.[3][16] A general workflow involves extraction followed by multi-step chromatographic purification.
Methodology:
-
Culture and Extraction: Fungal cultures are incubated for several weeks to maximize toxin production.[16] The culture material is then extracted with an organic solvent like acetonitrile.[16]
-
Initial Fractionation: The crude extract is dried, redissolved, and subjected to a primary chromatographic step, such as Michel-Miller silica (B1680970) gel chromatography, using a stepwise gradient of solvents (e.g., acetonitrile-dichloromethane).[16]
-
High-Resolution Purification: Fractions containing the target compounds are further purified. High-Speed Countercurrent Chromatography (HSCCC) is an effective technique for separating multiple trichothecenes in a single run using a biphasic solvent system (e.g., hexanes–EtOAc–CH₃OH–H₂O).[17][18]
-
Final Purification: Alternatively, semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with an acetonitrile-water gradient can be used for final purification.[16]
-
Structure Verification: The purity and identity of the isolated compounds are confirmed using analytical techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[16][17][18]
In Vitro Cytotoxicity Assay
The cytotoxic effects of Roridins are commonly determined by measuring cell viability in cultured cancer cells after exposure to the toxin.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 breast cancer, PC-3 prostate cancer) are cultured in appropriate media in 96-well plates and allowed to adhere.[13][19]
-
Toxin Treatment: Cells are treated with a serial dilution of the purified this compound compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is run in parallel.[16]
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay.
-
AlamarBlue Assay: This reagent is added to the culture wells. Viable cells reduce the active ingredient, causing a quantifiable color change measured by a microplate reader.[16]
-
Sulforhodamine B (SRB) Assay: This assay relies on the ability of SRB to bind to protein components of cells fixed with trichloroacetic acid, providing an estimation of total biomass.[15]
-
-
Data Analysis: The absorbance or fluorescence readings are used to calculate the percentage of cell inhibition relative to the vehicle control. The IC₅₀ value is determined by plotting inhibition versus toxin concentration and fitting the data to a dose-response curve.[16]
Apoptosis Detection by Flow Cytometry
Apoptosis is a key outcome of this compound exposure. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method for its detection and quantification.
Methodology:
-
Cell Treatment: Cells are treated with the this compound compound at a concentration known to induce cytotoxicity (e.g., near the IC₅₀ value) for a set time (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Cells are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in early apoptotic cells) and PI (a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The resulting data allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[20]
Signaling Pathways Modulated by Roridins
Roridins exert their cytotoxic effects by modulating complex intracellular signaling networks, primarily the ribotoxic stress response and apoptosis pathways.
Ribotoxic Stress Response and MAPK Activation
The binding of Roridins to the ribosome is sensed as a "ribotoxic" insult, leading to the rapid activation of MAPK signaling cascades. This response is a critical upstream event in trichothecene toxicity.[10][11] Studies have shown that Src family kinases, such as Hck, can act as upstream regulators that initiate the phosphorylation and activation of JNK, p38, and ERK.[11][12]
Induction of Apoptosis
Roridins and related trichothecenes are potent inducers of apoptosis through multiple interconnected pathways.
-
Intrinsic (Mitochondrial) Pathway: This pathway is often triggered by cellular stress and involves the mitochondria. Roridins can induce the production of reactive oxygen species (ROS), which alters the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[19][21] This leads to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[19][21]
-
ER Stress-Dependent Pathway: The inhibition of protein synthesis can lead to an accumulation of unfolded proteins in the endoplasmic reticulum (ER), triggering the unfolded protein response (UPR) and ER stress.[22] this compound E and Satratoxin H have been shown to activate all three major ER stress sensors: PERK, IRE1, and ATF6.[22] Prolonged ER stress also leads to the activation of caspases and apoptosis.
-
Inhibition of Survival Pathways: In addition to activating pro-death signals, some macrocyclic trichothecenes like Verrucarin A have been shown to inhibit pro-survival signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways.[13][23] Downregulation of these pathways removes anti-apoptotic signals, making the cell more susceptible to apoptosis.
References
- 1. CAS 14729-29-4: this compound A | CymitQuimica [cymitquimica.com]
- 2. Trichothecene Group - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evolution of structural diversity of trichothecenes, a family of toxins produced by plant pathogenic and entomopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound E - Wikipedia [en.wikipedia.org]
- 6. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of trichothecene mycotoxins on eukaryotic cells: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trichothecene - Wikipedia [en.wikipedia.org]
- 10. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Isolation of Macrocyclic Trichothecene Mycotoxins from the Lethal Toxic Mushroom Podostroma cornu-damae and Their Cytotoxic Activities [mdpi.com]
- 16. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND this compound L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Verrucarin A induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. Verrucarin A, a protein synthesis inhibitor, induces growth inhibition and apoptosis in breast cancer cell lines MDA-MB-231 and T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the RORIDIN Biosynthesis Pathway in Myrothecium Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of roridins, a class of macrocyclic trichothecene (B1219388) mycotoxins produced by various species of the fungus Myrothecium. Roridins and related compounds are of significant interest due to their potent biological activities, which include antifungal, cytotoxic, and phytotoxic effects. This document details the genetic basis of the biosynthetic pathway, the enzymatic steps involved, quantitative data on production, and key experimental protocols for studying this complex metabolic process.
The RORIDIN Biosynthetic Gene Cluster
The biosynthesis of roridins in Myrothecium species is orchestrated by a cluster of genes, designated as Tri genes. These genes encode the enzymes responsible for the stepwise synthesis of the complex this compound structure from the primary metabolite farnesyl pyrophosphate. The core Tri genes identified in Myrothecium roridum and related species include Tri3, Tri4, Tri5, Tri6, Tri11, and Tri12. More recent research has also identified Tri17, Tri22, and Tri24 as being essential for the formation of the characteristic macrocyclic ring of roridins.[1][2][3][4]
The functions of the key enzymes encoded by these genes are summarized below:
-
Trichodiene (B1200196) Synthase (Tri5): This enzyme catalyzes the first committed step in trichothecene biosynthesis, the cyclization of farnesyl pyrophosphate to form the sesquiterpene hydrocarbon trichodiene.[2][3]
-
Cytochrome P450 Monooxygenases (Tri4 and Tri11): These enzymes are responsible for a series of oxygenation reactions that decorate the trichodiene core, leading to the formation of the 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core structure.[1][3] Tri4 is a multifunctional oxygenase that carries out several of these steps.[2]
-
Acyltransferases (Tri3 and Tri24): These enzymes are involved in the esterification of hydroxyl groups on the trichothecene core. Tri24 has been recently identified as a key acyltransferase required for the formation of the macrocyclic ring.[4]
-
Transcription Factor (Tri6): This protein regulates the expression of the other Tri genes in the cluster, thereby controlling the overall production of roridins.[2]
-
Polyketide Synthase (Tri17): This enzyme is responsible for the synthesis of the polyketide chain that forms part of the macrocyclic ring.[4]
-
Hydroxylase (Tri22): This enzyme catalyzes the hydroxylation of the EPT core at the C4 position, a crucial step for the attachment of the macrocyclic ring.[4]
The this compound Biosynthetic Pathway
The biosynthesis of roridins is a complex, multi-step process that can be broadly divided into three main stages: formation of the trichothecene core, synthesis of the macrocyclic ring precursors, and finally, the cyclization to form the mature this compound molecule.
Formation of the Trichothecene Core
The pathway begins with the cyclization of farnesyl pyrophosphate to trichodiene, catalyzed by trichodiene synthase (Tri5). A series of oxygenation reactions, primarily catalyzed by the cytochrome P450 monooxygenase Tri4, then converts trichodiene into isotrichodiol.[2][5] Further enzymatic modifications, including epoxidation, lead to the formation of verrucarol (B1203745), a key intermediate with the characteristic 12,13-epoxytrichothec-9-ene (EPT) core structure.[4][6]
Synthesis of Macrocyclic Ring Precursors
Parallel to the formation of the trichothecene core, the building blocks for the macrocyclic ring are synthesized. A polyketide synthase, Tri17, produces a linear polyketide chain.[4] This chain undergoes modifications, including reductions and oxidations, to form a dicarboxylic acid derivative.
Macrocyclization and Final Maturation
The final stages of this compound biosynthesis involve the esterification of the polyketide chain to the C4 hydroxyl group of verrucarol and a second esterification of a modified isoprenoid intermediate, verrucarinoyl, to the C15 hydroxyl group of verrucarol.[1] The crucial acyltransferase, Tri24, is involved in this latter step.[4] The two side chains are then linked to form the macrocyclic ring, a process that may involve dehydration. Subsequent modifications to the macrocyclic ring and the trichothecene core lead to the diverse array of this compound structures observed in nature. Trichoverrins are considered to be direct precursors to the final this compound compounds.[4]
Quantitative Data on this compound Production
The production of roridins by Myrothecium species is influenced by various environmental factors. The following table summarizes the production of this compound E and Verrucarin A by Myrothecium verrucaria under different temperature and CO₂ conditions, as reported in a study on infected spinach.
| Temperature (°C) | CO₂ Concentration (mg/m³) | This compound E Production (ng/g) | Verrucarin A Production (ng/g) |
| 14-18 | 775-870 | Not specified | Not specified |
| 20-24 | 775-870 | Not specified | Not specified |
| 26-30 | 775-870 | Not specified | Not specified |
| 14-18 | 1550-1650 | Not specified | Not specified |
| 20-24 | 1550-1650 | Not specified | Not specified |
| 26-30 | 1550-1650 | 49.62 | 18.59 |
| 5 | Ambient | Trace | Trace |
| 10 | Ambient | Trace | Trace |
| 15 | Ambient | Moderate | Moderate |
| 20 | Ambient | High | High |
| 25 | Ambient | High | High |
| 30 | Ambient | High | High |
| 35 | Ambient | Moderate | Significantly Increased |
Data adapted from Siciliano et al. (2017). "Verrucarin A and this compound E produced on spinach by Myrothecium verrucaria under different temperatures and CO2 levels." Mycotoxin Research.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.
Fungal Culture and Mycotoxin Extraction
Objective: To cultivate Myrothecium species for this compound production and extract the mycotoxins for analysis.
Materials:
-
Myrothecium isolate (e.g., M. verrucaria, M. roridum)
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Liquid culture medium (e.g., Potato Dextrose Broth, PDB)
-
Sterile flasks
-
Shaking incubator
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Protocol:
-
Inoculate PDA plates with the Myrothecium isolate and incubate at 25-28°C for 7-10 days to obtain a mature fungal culture.
-
Aseptically transfer small agar plugs from the mature culture to flasks containing liquid culture medium.
-
Incubate the liquid cultures at 25-28°C with shaking (e.g., 150 rpm) for 14-21 days.
-
After incubation, homogenize the culture broth and mycelium.
-
Extract the homogenized culture with an equal volume of ethyl acetate three times.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis.
HPLC-MS/MS Analysis of Roridins
Objective: To quantify roridins in fungal extracts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Instrumentation:
-
HPLC system with a C18 column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Reagents:
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) acetate
-
This compound standards (e.g., this compound A, this compound E)
Protocol:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow rate: 0.2-0.4 mL/min.
-
Injection volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization mode: ESI positive.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each this compound analyte. For example, for this compound E, a potential transition could be m/z 532 -> 361.
-
Optimize cone voltage and collision energy for each transition to maximize sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using serial dilutions of this compound standards.
-
Analyze the fungal extracts and quantify the roridins by comparing their peak areas to the calibration curve.
-
Gene Knockout via Protoplast-Mediated Transformation
Objective: To create a gene knockout mutant of a Tri gene in Myrothecium to study its function.
Materials:
-
Myrothecium spores or mycelium
-
Enzyme solution for protoplast formation (e.g., lysing enzymes from Trichoderma harzianum, cellulase, β-glucuronidase) in an osmotic stabilizer (e.g., 1.2 M MgSO₄ or 0.8 M NaCl).
-
PEG solution (e.g., 40% PEG 4000 in a buffer containing CaCl₂).
-
Knockout construct: A DNA fragment containing a selectable marker (e.g., hygromycin resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target Tri gene.
-
Regeneration medium (e.g., PDA supplemented with an osmotic stabilizer).
-
Selective medium (regeneration medium containing the appropriate antibiotic).
Protocol:
-
Protoplast Isolation:
-
Grow the fungus in liquid medium to obtain young, actively growing mycelium.
-
Harvest the mycelium and wash it with an osmotic stabilizer.
-
Incubate the mycelium in the enzyme solution at 30°C with gentle shaking for 2-4 hours to digest the cell walls.
-
Separate the protoplasts from the mycelial debris by filtration through sterile glass wool or a nylon mesh.
-
Wash the protoplasts with the osmotic stabilizer by centrifugation and resuspend them in a suitable buffer.
-
-
Transformation:
-
Mix the protoplast suspension with the knockout construct DNA.
-
Add the PEG solution and incubate at room temperature for 20-30 minutes.
-
Gradually dilute the transformation mixture with the osmotic stabilizer.
-
Centrifuge to pellet the protoplasts and resuspend them in a small volume of regeneration medium.
-
-
Selection and Regeneration:
-
Plate the transformed protoplasts on the regeneration medium and incubate for 1-2 days.
-
Overlay the plates with a selective medium containing the appropriate antibiotic.
-
Incubate for several days until resistant colonies appear.
-
-
Verification:
-
Isolate genomic DNA from the resistant colonies.
-
Confirm the gene knockout by PCR using primers that flank the target gene region. A successful knockout will result in a different sized PCR product compared to the wild type.
-
Conclusion
The biosynthesis of roridins in Myrothecium species is a complex and fascinating metabolic pathway that is of great interest to researchers in natural product chemistry, mycology, and drug discovery. A thorough understanding of the genes, enzymes, and intermediates involved is crucial for harnessing the potential of these compounds and for mitigating their toxic effects. The experimental protocols provided in this guide offer a starting point for researchers wishing to delve into the study of this intricate biosynthetic pathway. Further research, particularly in the areas of enzyme kinetics and the elucidation of the complete, step-by-step pathway, will undoubtedly uncover new insights into the biology of Myrothecium and the remarkable chemistry of roridins.
References
- 1. The identification of a key gene highlights macrocyclic ring’s role in trichothecene toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verrucarin A and this compound E produced on spinach by Myrothecium verrucaria under different temperatures and CO2 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biomedres.us [biomedres.us]
- 5. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Properties of Roridin Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridins are a class of macrocyclic trichothecene (B1219388) mycotoxins produced by various fungi, notably species from the genera Myrothecium, Stachybotrys, and Fusarium.[1] These compounds are of significant interest to the scientific community due to their potent biological activities, which include profound cytotoxicity and the ability to modulate critical cellular processes. This technical guide provides a comprehensive overview of the biological properties of different roridin analogues, with a focus on this compound A, this compound E, this compound H, and this compound L2. The document details their mechanisms of action, effects on signaling pathways, and provides quantitative data from key experimental studies, offering valuable insights for researchers in toxicology, oncology, and drug development.
Core Biological Properties and Mechanism of Action
The primary mechanism of action for this compound analogues, and trichothecenes in general, is the inhibition of protein synthesis in eukaryotic cells.[2][3] They achieve this by binding to the 60S ribosomal subunit, thereby interfering with the peptidyl transferase activity and disrupting the initiation, elongation, and termination steps of protein synthesis.[2] This fundamental action triggers a cascade of downstream cellular events, leading to the diverse biological effects observed.
Cytotoxicity
This compound analogues exhibit potent cytotoxic activity against a wide range of cell types, including cancer cell lines. This cytotoxicity is a direct consequence of protein synthesis inhibition and the subsequent induction of programmed cell death (apoptosis). The macrocyclic ester moiety attached to the trichothecene core is a critical structural feature for their high level of toxicity.
Induction of Apoptosis
A hallmark of this compound toxicity is the induction of apoptosis. This programmed cell death is initiated through multiple signaling pathways, most notably the endoplasmic reticulum (ER) stress response and the activation of caspase cascades.
-
Endoplasmic Reticulum (ER) Stress: The inhibition of protein synthesis leads to an accumulation of unfolded and misfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR).[4][5] Chronic activation of the UPR by roridins leads to the activation of pro-apoptotic signaling molecules. Key players in this pathway include PERK (protein kinase RNA-like endoplasmic reticulum kinase), IRE1 (inositol-requiring enzyme 1), and ATF6 (activating transcription factor 6), which ultimately converge on the activation of caspases.[4]
-
Caspase Activation: Roridins activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. The ER stress pathway often leads to the activation of the intrinsic pathway through the regulation of Bcl-2 family proteins, such as the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[6] This results in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3.[6] The extrinsic pathway can also be triggered, leading to the activation of caspase-8.[7]
Inhibition of Receptor Tyrosine Kinases (RTKs)
Emerging evidence suggests that some this compound analogues, such as this compound E, can inhibit the activity of certain receptor tyrosine kinases (RTKs), including FGFR3, IGF-1R, PDGFRβ, and TrkB.[2][8] RTKs are crucial for cell growth, proliferation, and survival.[8] The proposed mechanism involves the disruption of ATP binding or covalent modification of cysteine residues within the kinase domain, leading to impaired downstream signaling.[2] This activity highlights the potential of this compound analogues as multi-targeted agents in cancer therapy.
Comparative Biological Data of this compound Analogues
The biological potency of this compound analogues varies depending on their specific chemical structure. The following tables summarize the available quantitative data on the cytotoxicity and in vivo toxicity of this compound A, E, H, and L2.
| This compound Analogue | Cell Line | Assay | IC50 Value | Reference |
| This compound A | Murine T-cells | Blastogenesis Inhibition | Not specified | [9] |
| Primary soft-tissue sarcoma cells | Cytotoxicity | 9.5 x 10⁻¹⁰ µM | [10] | |
| This compound E | Multiple breast cancer cell lines | Cytotoxicity | 0.02-0.05 nM | [8] |
| H4TG (hepatoma) | Cytotoxicity | 1.74 nM | [8] | |
| MDCK (kidney) | Cytotoxicity | 7.68 nM | [8] | |
| NIH3T3 (fibroblast) | Cytotoxicity | 3.98 nM | [8] | |
| KA31T (fibroblast) | Cytotoxicity | 1.74 nM | [8] | |
| Leukemia cell lines | Cytotoxicity | 0.0005 - 0.042 µg/mL | [3] | |
| Primary soft-tissue sarcoma cells | Cytotoxicity | 7.6 x 10⁻¹⁰ µM | [10] | |
| This compound H | H4TG (hepatoma) | Cytotoxicity | 10.8 nM | [1] |
| MDCK (kidney) | Cytotoxicity | 3.98 nM | [1] | |
| NIH3T3 (fibroblast) | Cytotoxicity | 9.84 nM | [1] | |
| KA31T (fibroblast) | Cytotoxicity | 8.64 nM | [1] | |
| This compound L2 | PC-12 (neuronal) | Cytotoxicity | Not toxic up to 1000 ng/mL | [11][12] |
| Primary soft-tissue sarcoma cells | Cytotoxicity | 3.0 x 10⁻⁸ µM | [10] |
| This compound Analogue | Animal Model | Route of Administration | LD50 Value | Reference |
| This compound A | Mouse | Intravenous | 1.0 mg/kg | [13] |
| This compound E | Mouse | Intraperitoneal | 10 mg/kg | [8] |
| Mouse | Injection | 2.0 mg/kg | [3] | |
| This compound L2 | Mouse | Intranasal | Not toxic at 100 µg/kg | [11][12] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound analogues and a general workflow for assessing their cytotoxic effects.
Signaling Pathway Diagrams
Caption: this compound-induced ER stress leading to apoptosis.
Caption: Intrinsic and extrinsic apoptosis pathways.
Caption: Inhibition of Receptor Tyrosine Kinase signaling.
Experimental Workflow
Caption: General workflow for assessing cytotoxicity.
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the prepared this compound solutions or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound analogues for a specified time.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour. Four populations can be distinguished:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protein Synthesis Inhibition Assay (³H-Leucine Incorporation)
Principle: This assay measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid, such as ³H-leucine, into newly synthesized proteins.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound analogues for a short period (e.g., 1-2 hours).
-
Radiolabeling: Add ³H-leucine to the culture medium and incubate for a defined period (e.g., 30-60 minutes).
-
Cell Lysis and Protein Precipitation: Wash the cells with cold PBS and lyse them. Precipitate the proteins using trichloroacetic acid (TCA).
-
Washing: Wash the protein pellet multiple times with TCA to remove unincorporated ³H-leucine.
-
Solubilization: Solubilize the protein pellet in a suitable buffer or solvent.
-
Scintillation Counting: Measure the radioactivity of the solubilized protein using a liquid scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the total protein content in each sample and express the results as a percentage of the control (untreated cells).
Western Blot Analysis for Caspase Cleavage
Principle: Western blotting is used to detect the cleavage of key apoptotic proteins, such as caspase-3 and its substrate PARP (Poly (ADP-ribose) polymerase). During apoptosis, initiator caspases cleave pro-caspase-3 into its active form, which in turn cleaves PARP. The appearance of these cleaved fragments is a hallmark of apoptosis.
Protocol:
-
Protein Extraction: Treat cells with this compound analogues, harvest them, and lyse them in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pro-caspase-3, cleaved caspase-3, full-length PARP, and cleaved PARP.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of cleaved caspase-3 and cleaved PARP bands indicates the induction of apoptosis.
Conclusion
This compound analogues are potent biologically active compounds with a primary mechanism of action centered on the inhibition of protein synthesis. This leads to a cascade of cellular events, including the induction of apoptosis through the ER stress response and caspase activation. The cytotoxicity of these compounds, coupled with their ability to inhibit receptor tyrosine kinases, makes them intriguing candidates for further investigation in cancer research and drug development. However, their high toxicity also necessitates careful consideration of their therapeutic window. This technical guide provides a foundational understanding of the biological properties of key this compound analogues and detailed protocols for their in vitro characterization, serving as a valuable resource for researchers in the field. Further studies are warranted to fully elucidate the structure-activity relationships and the in vivo efficacy and safety of these complex natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound E - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Mechanisms of ER Stress-induced Apoptosis in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mediators of endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 9. Effects of macrocyclic trichothecene mycotoxins on the murine immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio.libretexts.org [bio.libretexts.org]
RORIDIN as a Protein Synthesis Inhibitor in Eukaryotic Cells: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Roridin, a member of the macrocyclic trichothecene (B1219388) mycotoxin family, is a potent cytotoxic agent with a well-defined role as a protein synthesis inhibitor in eukaryotic cells. Its primary mechanism involves high-affinity binding to the 60S ribosomal subunit, which sterically hinders the peptidyl transferase center and disrupts the elongation and/or termination phases of translation. This ribosomal arrest triggers a cascade of cellular stress responses, most notably the Ribotoxic Stress Response (RSR) and the Endoplasmic Reticulum (ER) Stress Response, culminating in apoptosis. This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizes its cytotoxic efficacy across various cell lines, details relevant experimental protocols for its study, and visualizes the key cellular pathways it modulates.
Core Mechanism of Action: Ribosome Inactivation
This compound, like other trichothecenes, does not require metabolic activation to exert its cytotoxic effects.[1] It is a lipophilic molecule that readily crosses the plasma membrane and binds directly to a high-affinity pocket on the 60S large ribosomal subunit.[1][2] This binding event is central to its function as a protein synthesis inhibitor.
The interaction specifically interferes with the active site of peptidyl transferase, the ribosomal RNA-based catalytic center responsible for forming peptide bonds between amino acids.[1][3] By obstructing this site, this compound effectively stalls the ribosome, inhibiting the elongation or termination steps of polypeptide chain synthesis.[3][4] This leads to a rapid and potent cessation of protein production, which is the primary mode of its toxic action.[5]
Induced Cellular Signaling Pathways
The abrupt halt of translation by this compound initiates several stress signaling cascades.
-
Ribotoxic Stress Response (RSR): The binding of trichothecenes to the ribosome is recognized as a "ribotoxic" event, which leads to the activation of Mitogen-Activated Protein Kinases (MAPKs).[1][6] This response is a key upstream event that contributes to the subsequent expression of pro-inflammatory and pro-apoptotic genes.[6]
-
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): Inhibition of protein synthesis disrupts proteostasis, leading to an accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress.[7] The cell attempts to mitigate this stress by activating the Unfolded Protein Response (UPR). Studies have shown that this compound E treatment activates all three major UPR signaling pathways:
-
Apoptosis (Programmed Cell Death): If ER stress is prolonged and cannot be resolved by the UPR, the cell initiates apoptosis. This compound E is a potent inducer of caspase-dependent apoptosis.[7][9] This process involves the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3).[9] The apoptotic signal is further amplified through the mitochondrial pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the disruption of the mitochondrial membrane potential.[9]
Quantitative Data: Cytotoxicity and Inhibitory Concentrations
This compound E exhibits potent cytotoxic and inhibitory activity at nanomolar and micromolar concentrations against a wide range of eukaryotic cells. The half-maximal inhibitory concentration (IC50) can vary based on the cell line and experimental conditions.[10]
Table 1: IC50 Values of this compound E in Various Cell Lines
| Cell Line Type | Specific Cell Line(s) | IC50 Value | Reference |
|---|---|---|---|
| Human Breast Cancer | Multiple lines | 0.02-0.05 nM | [11] |
| Human Leukemia | Various strains | 0.0005 - 0.042 µg/mL | [3] |
| Mammalian Cell Panel | H4TG, MDCK, NIH3T3, KA31T | 1.74 - 7.68 nM | [11] |
| General Cancer Panel | Not specified | <0.01 µM |[11] |
Table 2: Inhibition of Receptor Tyrosine Kinases (RTKs) by this compound E
| Target Kinase | IC50 Value | Reference |
|---|---|---|
| FGFR3 | 0.4 µM | [11] |
| IGF-1R | 0.4 µM | [11] |
| TrkB | 1 µM | [11] |
| PDGFRβ | 1.4 µM |[11] |
Experimental Protocols
Investigating the effects of this compound requires a combination of biochemical and cell-based assays. Below are methodologies for key experiments.
Cell Viability / Cytotoxicity Assay (e.g., Sulforhodamine B Assay)
This assay measures drug-induced cytotoxicity by quantifying total cellular protein.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound E for a specified time (e.g., 48-72 hours). Include untreated and vehicle-only controls.
-
Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilize: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Readout: Measure the absorbance (optical density) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protein Synthesis Inhibition Assay (Radiolabeled Amino Acid Incorporation)
This method directly measures the rate of new protein synthesis.
-
Cell Preparation: Culture cells to sub-confluency. For a more direct assay on the ribosome, a cell-free system like rabbit reticulocyte lysate can be used.[12]
-
Pre-treatment: Incubate cells with various concentrations of this compound E for a short period (e.g., 1-2 hours).
-
Radiolabeling: Add a radiolabeled amino acid, such as [3H]-Leucine or [35S]-Methionine, to the culture medium and incubate for a defined pulse period (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS to stop the incorporation. Lyse the cells and precipitate the total protein using ice-cold 10% TCA.
-
Quantification: Collect the protein precipitate on a glass fiber filter. Wash the filter extensively with TCA and ethanol (B145695) to remove unincorporated radiolabel.
-
Scintillation Counting: Place the dried filter in a scintillation vial with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Analysis: Normalize the counts per minute (CPM) to the total protein content in a parallel sample and express the results as a percentage of the protein synthesis rate of the untreated control.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic and stress response pathways.
-
Protein Extraction: Treat cells with this compound E for the desired time, then harvest and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to target proteins (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-phospho-PERK, or a loading control like anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Perform densitometry analysis on the bands and normalize the expression of target proteins to the loading control.
Conclusion
This compound is a powerful tool for studying the intricate relationship between protein synthesis, cellular stress, and apoptosis. Its well-characterized mechanism of action—direct inhibition of the ribosomal peptidyl transferase center—provides a precise method for inducing ribotoxic and ER stress. The quantitative data clearly establish its sub-nanomolar to low-micromolar potency in a variety of eukaryotic cell types. The experimental protocols outlined herein provide a robust framework for researchers and drug development professionals to further investigate the cellular consequences of this compound exposure and to explore the therapeutic potential of targeting the ribosome in diseases like cancer.
References
- 1. This compound A | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound E - Wikipedia [en.wikipedia.org]
- 4. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells | CoLab [colab.ws]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. mdpi.com [mdpi.com]
Toxicological Profile of Roridin E in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roridin E, a macrocyclic trichothecene (B1219388) mycotoxin produced by various fungi, exhibits potent cytotoxic effects in mammalian cells. This document provides a comprehensive overview of the toxicological profile of this compound E, detailing its mechanisms of action, summarizing key quantitative toxicological data, and outlining relevant experimental protocols. The primary mechanisms of this compound E-induced toxicity involve the inhibition of protein synthesis, induction of endoplasmic reticulum (ER) stress, and generation of reactive oxygen species (ROS), collectively leading to apoptotic cell death. This guide is intended to serve as a technical resource for researchers and professionals involved in toxicology, pharmacology, and drug development.
Introduction
This compound E is a member of the trichothecene family of mycotoxins, known for their significant cytotoxic, phytotoxic, and immunotoxic properties.[1] These toxins are secondary metabolites produced by various fungal species, including those from the Fusarium and Myrothecium genera, which can contaminate agricultural products.[2] The unique chemical structure of this compound E, characterized by a trichothecene core and a macrocyclic ester ring, is responsible for its biological activity and potent toxicity.[1] This guide provides an in-depth analysis of the toxicological effects of this compound E on mammalian cells, focusing on its molecular mechanisms and cellular consequences.
Mechanism of Action
The toxicity of this compound E in mammalian cells is multifactorial, stemming from its ability to disrupt fundamental cellular processes.
Inhibition of Protein Synthesis
As a trichothecene, the primary mechanism of action for this compound E is the inhibition of protein synthesis.[1][2] It binds to the 60S ribosomal subunit, specifically interfering with the peptidyl transferase center. This interaction inhibits the elongation step of translation, leading to a global shutdown of protein production.[1] This disruption of protein synthesis is a key contributor to its cytotoxic effects.
Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The inhibition of protein synthesis and the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum lumen trigger a cellular stress response known as the Unfolded Protein Response (UPR).[3] this compound E has been shown to activate all three major branches of the UPR:
-
PERK (PKR-like ER kinase): Activation of PERK leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which attenuates global protein synthesis but selectively promotes the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of pro-apoptotic genes, including CHOP (C/EBP homologous protein).
-
IRE1 (Inositol-requiring enzyme 1): Upon activation, IRE1 splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. The IRE1 pathway can also activate pro-apoptotic signaling cascades, such as the JNK pathway.
-
ATF6 (Activating transcription factor 6): When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its active cytosolic domain. This domain then moves to the nucleus to upregulate the expression of ER chaperones and other UPR target genes.
Prolonged or overwhelming ER stress induced by this compound E ultimately shifts the UPR from a pro-survival to a pro-apoptotic response.[3]
Generation of Reactive Oxygen Species (ROS)
This compound E treatment leads to an increase in intracellular reactive oxygen species (ROS).[3] The accumulation of ROS induces oxidative stress, which can damage cellular components such as lipids, proteins, and DNA. This oxidative stress contributes to mitochondrial dysfunction and the activation of apoptotic pathways. The cytotoxic effects of this compound E can be significantly reduced by the presence of ROS scavengers like glutathione (B108866) (GSH).[3]
Induction of Apoptosis
The culmination of protein synthesis inhibition, ER stress, and oxidative stress is the induction of apoptosis, or programmed cell death. This compound E promotes apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.
-
Intrinsic Pathway: ER stress and ROS production lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and cell death.
-
MAPK Pathway Involvement: Mitogen-activated protein kinases (MAPKs), including JNK, p38, and ERK, are key regulators of cellular responses to stress. This compound E has been shown to activate the pro-apoptotic JNK and p38 pathways while inhibiting the pro-survival ERK pathway.[4]
Quantitative Toxicological Data
The cytotoxicity of this compound E has been evaluated in various mammalian cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.
| Cell Line | Cell Type | Assay | Exposure Time | IC50 | Reference |
| Human Breast Cancer Cells | Breast Adenocarcinoma | Not Specified | Not Specified | 0.002 µg/mL | [2] |
| Leukemia Cells (various strains) | Leukemia | Not Specified | Not Specified | 0.0005 - 0.042 µg/mL | [2] |
| B16F10 | Mouse Melanoma | Not Specified | Not Specified | Substantial cytotoxicity observed | [3] |
Genotoxicity
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the toxicological effects of this compound E in mammalian cells.
Cell Viability and Cytotoxicity Assays (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a series of dilutions of this compound E in culture medium. Remove the old medium from the wells and add 100 µL of the this compound E dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound E concentration to determine the IC50 value.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised plasma membrane, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells and treat with this compound E as described for the cytotoxicity assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Reactive Oxygen Species (ROS) Detection
Principle: This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular ROS levels. Inside the cell, DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound E.
-
Loading with DCFH-DA: After treatment, remove the medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
Western Blot Analysis for Signaling Proteins
Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary and secondary antibodies.
Protocol:
-
Protein Extraction: After treatment with this compound E, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2, phosphorylated JNK, p-p38, p-ERK, GRP78, CHOP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound E-induced toxicity.
Conclusion
This compound E is a potent mycotoxin that exerts significant toxicity in mammalian cells through a multi-pronged mechanism involving the inhibition of protein synthesis, induction of ER stress and the UPR, and the generation of reactive oxygen species. These cellular insults converge to activate apoptotic pathways, leading to programmed cell death. The quantitative data and experimental protocols provided in this guide offer a valuable resource for the continued investigation of this compound E's toxicological properties and for the development of potential therapeutic strategies targeting these pathways. Further research is needed to fully elucidate the genotoxic potential of this compound E and to explore its effects in more complex biological systems.
References
- 1. This compound E - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oridonin induced apoptosis through Akt and MAPKs signaling pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells | CoLab [colab.ws]
RORIDIN H: A Technical Guide on its Association with Indoor Molds for Researchers and Drug Development Professionals
An in-depth examination of the macrocyclic trichothecene (B1219388) mycotoxin, Roridin H, its prevalence in indoor environments, mechanisms of toxicity, and methodologies for its study.
Introduction
This compound H is a potent macrocyclic trichothecene mycotoxin, a class of secondary metabolites produced by various species of fungi.[1] Of significant concern to human health is its production by molds found in water-damaged buildings, most notably Stachybotrys chartarum, often referred to as "black mold".[2] Exposure to this compound H and other co-occurring trichothecenes is linked to a range of adverse health effects, contributing to what is often termed "sick building syndrome".[1][3] This technical guide provides a comprehensive overview of this compound H, focusing on its chemical properties, association with indoor molds, molecular mechanisms of action, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and professionals in drug development who are engaged in studying mycotoxins and their impact on human health.
Chemical and Physical Properties of this compound H
This compound H is a complex organic molecule belonging to the Type D trichothecenes, which are characterized by an additional macrocyclic ring that links carbons 4 and 15 of the core sesquiterpenoid structure.[4][5] This structural feature is crucial to its biological activity.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₆O₈ | [6] |
| Molecular Weight | 512.6 g/mol | [6] |
| CAS Number | 29953-50-2 | [6] |
| Synonyms | Verrucarin H, NSC 274540 | [6] |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | [6] |
Association with Indoor Molds
This compound H is primarily produced by the indoor mold Stachybotrys chartarum.[1][2] This fungus thrives on wet, cellulose-rich building materials such as gypsum board, ceiling tiles, and wood fiberboard.[1][2] The production of this compound H and other macrocyclic trichothecenes by S. chartarum is influenced by environmental conditions, particularly high water activity.[7] While S. chartarum is the most well-known producer, some species of Myrothecium, such as Myrothecium verrucaria, have also been found to produce this compound H.[6]
Prevalence in Contaminated Environments
Quantitative analysis of mycotoxins in water-damaged building materials has revealed the presence of macrocyclic trichothecenes, including satratoxins G and H, which are structurally and toxicologically related to this compound H. One study detected satratoxin G and H concentrations on wallpaper as high as 9.7 µg/cm² and 12.0 µg/cm², respectively.[8] Another study noted that approximately one-third of S. chartarum isolates from buildings produce these highly toxic macrocyclic trichothecenes.[7] These toxins can become airborne, associated with both spores and smaller fungal fragments, posing an inhalation risk.[9]
Molecular Mechanism of Action
The primary mechanism of toxicity for this compound H, like other trichothecenes, is the inhibition of protein synthesis in eukaryotic cells.[7] This is achieved through high-affinity binding to the 60S ribosomal subunit, which interferes with the peptidyl transferase center and disrupts the elongation or termination steps of translation.[10][11] This disruption of protein synthesis is a key driver of the subsequent cellular stress responses and apoptosis.
Signaling Pathways Affected by this compound H
Recent research has elucidated the downstream signaling cascades initiated by this compound H-induced ribosomal stress. The primary pathways affected are the Endoplasmic Reticulum (ER) Stress response and the intrinsic apoptosis pathway.
1. Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The inhibition of protein synthesis leads to an accumulation of unfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR). This compound H and the related satratoxin H have been shown to activate all three major branches of the UPR.[10][11]
-
PERK Pathway: Activation of Protein Kinase RNA-like Endoplasmic Reticulum Kinase.
-
IRE1 Pathway: Activation of Inositol-Requiring Enzyme 1.
-
ATF6 Pathway: Activation of Activating Transcription Factor 6.
2. Intrinsic Apoptosis Pathway: Prolonged ER stress ultimately leads to programmed cell death, or apoptosis. This compound H exposure results in a dose-dependent increase in the expression of key apoptotic proteins.[10][11]
-
ROS Production: Increased levels of intracellular Reactive Oxygen Species.
-
Bax/Bcl-2 Ratio: Upregulation of the pro-apoptotic protein Bax.
-
Caspase Activation: Increased expression and cleavage of caspase-3, a key executioner caspase.
Quantitative Toxicity Data
The cytotoxicity of this compound H and related macrocyclic trichothecenes has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.
| Compound | Cell Line | Assay Type | IC₅₀ Value | Reference |
| This compound H (Verrucarin H) | H4TG Hepatoma | Cytotoxicity | 10.8 nM | [6] |
| This compound H (Verrucarin H) | MDCK Kidney | Cytotoxicity | 3.98 nM | [6] |
| This compound H (Verrucarin H) | NIH3T3 Fibroblasts | Cytotoxicity | 9.84 nM | [6] |
| This compound H (Verrucarin H) | KA31T Fibroblasts | Cytotoxicity | 8.64 nM | [6] |
| This compound E | Human Breast Cancer Cells | Cell Count Reduction | 0.002 mg/L (~3.9 nM) | [12] |
| This compound E | Leukemia Cells | Cytotoxicity | 0.0005 - 0.042 µg/mL (~1 - 82 nM) | [12] |
| Satratoxin H | Human Cancer Cell Lines | Cytotoxicity | 1.93 - 4.22 µM | [13] |
Note: Data for closely related and co-occurring macrocyclic trichothecenes like this compound E and Satratoxin H are included to provide a broader toxicological context.
Experimental Protocols
Extraction and Quantification of this compound H from Building Materials
This protocol outlines a general method for analyzing macrocyclic trichothecenes from contaminated materials using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.[8][14]
Methodology:
-
Sample Preparation: A defined area (e.g., 1 cm²) of the moldy material is excised. The sample is placed in a suitable extraction vessel.
-
Extraction: The sample is extracted with a solvent mixture, typically acetonitrile/water, using sonication or vortexing to ensure efficient recovery of the mycotoxins.
-
Cleanup: The crude extract is passed through a solid-phase extraction (SPE) column to remove interfering matrix components and concentrate the analytes.
-
LC-MS/MS Analysis: The cleaned extract is injected into an LC-MS/MS system.
-
Liquid Chromatography (LC): Separates the mycotoxins based on their physicochemical properties.
-
Tandem Mass Spectrometry (MS/MS): Provides highly selective and sensitive detection and quantification by monitoring specific precursor-to-product ion transitions for this compound H.
-
-
Quantification: The concentration of this compound H is determined by comparing its response to a calibration curve prepared from certified analytical standards.
In Vitro Cytotoxicity Assay
This protocol describes a method to determine the cytotoxicity of this compound H on a cultured cell line using a water-soluble tetrazolium salt (WST) assay, which measures cell viability based on mitochondrial dehydrogenase activity.[15]
Methodology:
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well microplate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to attach or stabilize overnight in a CO₂ incubator.
-
Compound Treatment: A stock solution of this compound H in a suitable solvent (e.g., DMSO) is serially diluted in culture medium to achieve a range of final concentrations. The medium in the cell plate is replaced with the medium containing the different concentrations of this compound H. Control wells receive medium with the vehicle (DMSO) only.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the toxin to exert its effects.
-
Reagent Addition: A WST reagent (e.g., CCK-8) is added to each well according to the manufacturer's instructions.
-
Final Incubation: The plate is incubated for an additional 1-4 hours, during which viable cells with active mitochondrial dehydrogenases will convert the WST salt into a colored formazan (B1609692) product.
-
Absorbance Measurement: The absorbance of each well is measured at 450 nm using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage viability relative to the vehicle-treated control cells. The IC₅₀ value is calculated by plotting the percentage viability against the log of the this compound H concentration and fitting the data to a dose-response curve.
Western Blot for Cleaved Caspase-3
This protocol details the detection of the active (cleaved) form of caspase-3, a key marker of apoptosis, in cells treated with this compound H.[5][16]
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound H at a concentration known to induce apoptosis (e.g., near the IC₅₀ value) for a specific time. Both floating and adherent cells are collected, washed with ice-cold PBS, and then lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration of each cell lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with loading buffer, boiled, and then loaded onto a polyacrylamide gel (SDS-PAGE) to separate the proteins by molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for cleaved caspase-3 (recognizing the p17/p19 fragments). A separate blot or a stripped and re-probed blot should be incubated with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting light signal is captured using X-ray film or a digital imaging system. The presence of a band at ~17-19 kDa indicates the presence of active, cleaved caspase-3.
Molecular Docking of this compound H with the Ribosome
This protocol provides a conceptual workflow for in silico analysis of the interaction between this compound H and its ribosomal target, which can help elucidate the structural basis of its inhibitory activity.[17]
Methodology:
-
Preparation of Receptor Structure: A high-resolution 3D structure of the eukaryotic 60S ribosomal subunit is obtained from a protein data bank (e.g., PDB). The structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Preparation of Ligand Structure: A 3D structure of this compound H is generated and energy-minimized using computational chemistry software.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, DOCK 6) is used to predict the binding pose and affinity of this compound H within the peptidyl transferase center of the ribosome. The program explores various conformations of the ligand within the defined binding site.
-
Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are visually inspected to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound H and the ribosomal RNA and proteins.
Conclusion
This compound H is a highly toxic mycotoxin produced by indoor molds, particularly Stachybotrys chartarum, and represents a significant health concern in water-damaged environments. Its primary mechanism of action involves the inhibition of protein synthesis, which subsequently triggers ER stress and apoptosis. The quantitative data on its cytotoxicity and the detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate its toxicological properties, assess exposure risks, and explore potential therapeutic applications of related compounds. A thorough understanding of its molecular interactions and cellular effects is crucial for developing effective strategies to mitigate its impact on human health.
References
- 1. Trichothecene Group - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. rebootcenter.com [rebootcenter.com]
- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Mycotoxin production by Stachybotrys chartarum on water-damaged building materials :: BioResources [bioresources.cnr.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Introduction - NTP Technical Report on the Toxicity Study of Stachybotrys chartarum (CASRN 67892-26-6) Administered by Inhalation to B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells | CoLab [colab.ws]
- 12. This compound E - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of the 12,13-Epoxide Group in the Toxicity of Roridins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roridins, a class of macrocyclic trichothecene (B1219388) mycotoxins produced by various fungi, exhibit potent cytotoxic, and biological activities. A wealth of scientific evidence has established that the 12,13-epoxide group, a strained three-membered ring integrated into the trichothecene core, is the linchpin of their toxicity. This technical guide synthesizes the current understanding of the epoxide group's role in the molecular mechanism of roridin toxicity, detailing its critical function in ribosome binding and the subsequent triggering of downstream cellular stress pathways. We present quantitative toxicological data, comprehensive experimental protocols for assessing this compound's effects, and visual diagrams of the key signaling cascades and experimental workflows to provide a thorough resource for professionals in toxicology, pharmacology, and drug development.
Introduction: The Trichothecene Family and the Significance of the Epoxide Moiety
Roridins belong to the trichothecene family, a large group of sesquiterpenoid mycotoxins.[1] Their rigid and complex molecular architecture is characterized by a tetracyclic 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core. While various substitutions on this core structure modulate their specific biological activities, the 12,13-epoxide ring is a conserved and essential feature for their potent toxicity.[2][3] This epoxide group, along with the C9-C10 double bond, is primarily responsible for the ability of these toxins to inhibit protein synthesis, a cornerstone of their cytotoxic effects.[4] The removal or modification of this epoxide group, for instance through de-epoxidation by microbial enzymes, leads to a significant reduction or complete loss of toxicity.[5]
The Epoxide Group as the Key to Ribosomal Inhibition
The primary molecular target of roridins and other trichothecenes is the eukaryotic ribosome, the cellular machinery responsible for protein synthesis. The 12,13-epoxide group is instrumental in the high-affinity, non-covalent binding of these toxins to the peptidyl transferase center (PTC) of the 60S ribosomal subunit.[6][7] This interaction physically obstructs the catalytic activity of the ribosome, thereby inhibiting the elongation and/or termination steps of polypeptide chain synthesis.[6]
Molecular docking studies and structural analyses have revealed that the oxygen atom of the epoxide ring forms crucial hydrogen bonds and van der Waals interactions with nucleotides of the 25S rRNA within the A-site of the PTC.[7] This precise positioning, facilitated by the epoxide, effectively stalls the ribosome and prevents the formation of new peptide bonds.
Quantitative Assessment of this compound Toxicity
The profound impact of the epoxide group on this compound toxicity is quantitatively demonstrated through various toxicological assays. The following tables summarize key data from the scientific literature, highlighting the potent cytotoxicity of roridins. A direct comparison with a de-epoxidized analog underscores the critical role of the epoxide.
Table 1: In Vitro Cytotoxicity of Roridins
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound A | Murine Erythroleukemia | Protein Synthesis Inhibition | ~1 µg/mL | |
| This compound E | Breast Cancer Cell Lines (various) | Cytotoxicity | 0.02-0.05 nM | |
| This compound E | H4TG, MDCK, NIH3T3, KA31T | Proliferation | 1.74-7.68 nM | |
| This compound E | Human Monocytic THP-1 | Cytotoxicity | >1000-fold more potent than 12'-OH derivative | [8] |
| 12,13-Deoxythis compound E | Not specified | Cytotoxicity | ~80-fold less cytotoxic than this compound E | [8] |
Table 2: In Vivo Toxicity of Roridins
| Compound | Animal Model | Route of Administration | LD50 Value | Reference |
| This compound A | Mouse | Intravenous | 1.0 mg/kg | [9] |
| This compound E | Mouse | Intraperitoneal | 10 mg/kg |
Downstream Cellular Consequences of Ribosomal Inhibition by Roridins
The inhibition of protein synthesis by roridins triggers a cascade of cellular stress responses, ultimately leading to apoptosis (programmed cell death). Two major pathways implicated in this compound-induced cytotoxicity are the Unfolded Protein Response (UPR) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
The Unfolded Protein Response (UPR)
Ribosomal stress caused by roridins leads to an accumulation of unfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. This activates the UPR, a sophisticated signaling network aimed at restoring ER homeostasis. However, under prolonged or severe ER stress, the UPR switches from a pro-survival to a pro-apoptotic response. This compound E has been shown to activate all three major branches of the UPR:
-
PERK (Protein kinase RNA-like endoplasmic reticulum kinase): Leads to the phosphorylation of eIF2α, global translation attenuation, and preferential translation of activating transcription factor 4 (ATF4), which upregulates pro-apoptotic genes like CHOP.
-
IRE1 (Inositol-requiring enzyme 1): Catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor that upregulates ER chaperones and genes involved in ER-associated degradation (ERAD).
-
ATF6 (Activating transcription factor 6): Translocates to the Golgi apparatus where it is cleaved to its active form, which then moves to the nucleus to activate the transcription of ER chaperone genes.
Mitogen-Activated Protein Kinase (MAPK) Signaling
Trichothecenes are known to activate MAPK signaling cascades, which are crucial regulators of cellular processes including proliferation, differentiation, and apoptosis. The primary MAPKs implicated in trichothecene toxicity are:
-
c-Jun N-terminal Kinase (JNK)
-
p38 MAP Kinase
-
Extracellular signal-Regulated Kinase (ERK)
The activation of JNK and p38 is generally associated with pro-apoptotic signaling in response to cellular stress, while the ERK pathway is often linked to cell survival and proliferation. The balance of activation between these pathways can determine the ultimate fate of the cell.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to assess the toxicity and mechanism of action of roridins.
In Vitro Protein Synthesis Inhibition Assay (Rabbit Reticulocyte Lysate)
This cell-free assay directly measures the inhibitory effect of a compound on protein synthesis.
Materials:
-
Rabbit Reticulocyte Lysate Kit (commercially available)
-
Luciferase mRNA reporter
-
This compound compound of interest
-
Control inhibitor (e.g., cycloheximide)
-
DMSO (vehicle)
-
96-well microplate (opaque)
-
Luminometer
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of the this compound compound in DMSO. The final DMSO concentration in the reaction should not exceed 1%.
-
Prepare Master Mix: According to the manufacturer's instructions, prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture, RNase inhibitor, and luciferase mRNA.
-
Set up Reactions: In a 96-well plate, add the master mix to each well. Add the this compound dilutions, positive control (cycloheximide), and vehicle control (DMSO) to their respective wells.
-
Incubation: Incubate the plate at 30°C for 90 minutes.
-
Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well as per the manufacturer's protocol.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (wells without mRNA) from all readings. Normalize the data to the vehicle control to calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Caspase-3 Colorimetric Assay for Apoptosis
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Colorimetric Assay Kit (commercially available)
-
Cell line of interest
-
This compound compound
-
Cell lysis buffer
-
Reaction buffer with DTT
-
DEVD-pNA substrate
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Cell Culture and Treatment: Seed cells in a culture plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time to induce apoptosis. Include an untreated control.
-
Cell Lysis: Harvest the cells and lyse them using the provided cell lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic extract.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Setup: In a 96-well plate, add the cell lysate, reaction buffer (containing DTT), and the DEVD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by caspase-3 activity.
-
Data Analysis: Compare the absorbance of the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Cell line of interest
-
This compound compound
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound to induce apoptosis. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate at room temperature in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The 12,13-epoxide group is an indispensable structural feature for the toxicity of roridins. Its role extends beyond a simple reactive moiety; it is the key that unlocks the potent inhibitory action of these mycotoxins on the eukaryotic ribosome. The precise interaction of the epoxide with the ribosomal peptidyl transferase center is the initiating event that triggers a cascade of downstream cellular stresses, including the unfolded protein response and MAPK signaling, ultimately culminating in apoptosis. A thorough understanding of the central role of the epoxide group is crucial for the development of effective strategies to mitigate the toxic effects of roridins and for the potential exploitation of their cytotoxic properties in therapeutic applications. This guide provides a foundational resource for researchers and professionals working to unravel the complexities of this compound toxicity and to harness this knowledge for scientific and medical advancement.
References
- 1. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound E - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Amphipathic Nature of Roridin E: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the amphipathic properties of Roridin E, a potent macrocyclic trichothecene (B1219388) mycotoxin. This document is intended for researchers, scientists, and drug development professionals interested in the physicochemical characteristics of this compound E and their implications for its biological activity. By understanding its dual hydrophobic and hydrophilic nature, researchers can gain deeper insights into its mechanism of action, cellular uptake, and potential therapeutic applications.
Introduction to this compound E and its Amphipathic Character
This compound E (molecular formula: C₂₉H₃₈O₈) is a secondary metabolite produced by various fungi, notably from the Myrothecium genus.[1] As a member of the trichothecene family, it possesses a rigid tetracyclic sesquiterpenoid core structure. The defining characteristic of this compound E's chemistry, relevant to its biological interactions, is its pronounced amphipathicity. This dual nature arises from the spatial segregation of polar and non-polar regions within its molecular architecture.
The hydrophobic domain is primarily composed of the carbon-rich trichothecene skeleton and the macrocyclic ester bridge. In contrast, the hydrophilic character is conferred by the presence of polar functional groups, including a hydroxyl group, ester linkages, and a reactive epoxide ring.[2] This amphipathic structure is crucial for its ability to traverse cellular membranes and interact with intracellular targets.[3]
Quantitative Physicochemical Data
| Property | Predicted Value | Source |
| LogP (Octanol-Water Partition Coefficient) | 2.4 | PubChem[2] |
| 3.27 | ChemAxon | |
| 3.53 | ALOGPS | |
| Water Solubility | 0.01 g/L | ALOGPS |
| Topological Polar Surface Area (TPSA) | 103.82 Ų | ChemAxon |
Note: The presented values are computationally predicted and should be confirmed by experimental analysis for precise applications.
Experimental Protocols for Determining Amphipathicity
Accurate characterization of this compound E's amphipathic properties requires robust experimental methodologies. The following sections detail standard protocols for determining key physicochemical parameters.
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value is a critical measure of a compound's lipophilicity and is fundamental to understanding its membrane permeability and hydrophobic interactions. The shake-flask method followed by HPLC analysis is a widely accepted standard.
Principle: A solution of the compound is partitioned between n-octanol and water. The concentration of the compound in each phase is then quantified to determine the partition coefficient.
Protocol:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 24 hours and allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of this compound E in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the this compound E stock solution to a mixture of the pre-saturated n-octanol and water phases in a glass vial.
-
Equilibration: Cap the vial and shake it for a defined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and water phases. Analyze the concentration of this compound E in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of this compound E in the n-octanol phase to its concentration in the water phase.
Measurement of Aqueous Solubility
Water solubility is a key determinant of a compound's bioavailability and formulation possibilities. The shake-flask method is the gold standard for determining thermodynamic solubility.
Principle: An excess amount of the solid compound is equilibrated with water, and the concentration of the dissolved compound in the resulting saturated solution is measured.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound E to a known volume of purified water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to achieve equilibrium.
-
Phase Separation: Separate the undissolved solid from the aqueous solution by filtration or centrifugation.
-
Quantification: Analyze the concentration of this compound E in the clear aqueous phase using a suitable analytical technique (e.g., HPLC-UV/MS).
-
Result: The measured concentration represents the aqueous solubility of this compound E at the specified temperature.
Determination of Critical Micelle Concentration (CMC)
For amphipathic molecules, the CMC is the concentration at which molecules self-assemble into micelles. This property is particularly relevant for understanding potential formulation strategies and interactions with biological interfaces. Surface tension measurement is a common method for determining the CMC.
Principle: The surface tension of a solution containing a surfactant decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Protocol:
-
Solution Preparation: Prepare a series of aqueous solutions of this compound E with increasing concentrations.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring method or Wilhelmy plate method).
-
Data Analysis: Plot the surface tension as a function of the logarithm of the this compound E concentration.
-
CMC Determination: The CMC is identified as the concentration at the point of intersection of the two linear portions of the plot (the steeply decreasing part and the plateau).
Visualizing Workflows and Pathways
Experimental Workflow for LogP Determination
Mechanism of Action: Inhibition of Protein Synthesis
The amphipathic nature of this compound E facilitates its passage across the cell membrane, allowing it to reach its intracellular target: the ribosome. Trichothecenes are known to bind to the 60S ribosomal subunit, thereby inhibiting protein synthesis.
Conclusion
The amphipathic nature of this compound E is a cornerstone of its biological activity. The presence of both hydrophobic and hydrophilic regions enables it to interact with and traverse cellular membranes, ultimately reaching its intracellular targets to exert its cytotoxic effects. While predicted values offer a useful starting point, experimental determination of its physicochemical properties, as outlined in this guide, is essential for a precise understanding of its behavior and for advancing its potential applications in research and drug development. Further investigation into the specific interactions of this compound E with lipid bilayers and its structure-activity relationship will provide a more complete picture of this complex mycotoxin.
References
RORIDIN L2 as a biosynthetic precursor to other trichothecenes
An In-depth Technical Guide: RORIDIN L2 as a Biosynthetic Precursor to Macrocyclic Trichothecenes
This guide provides a comprehensive overview of the role of this compound L2 in the biosynthesis of macrocyclic trichothecenes, intended for researchers, scientists, and drug development professionals. It covers the biosynthetic pathway, quantitative data on production and toxicity, and detailed experimental protocols.
Introduction to this compound L2 and Macrocyclic Trichothecenes
Trichothecenes are a large family of sesquiterpenoid mycotoxins produced by various fungal genera, including Stachybotrys, Myrothecium, and Fusarium. These toxins are potent inhibitors of eukaryotic protein synthesis.[1] A specific subgroup, the macrocyclic trichothecenes, are characterized by a C4 to C15 ester bridge, which significantly enhances their toxicity.[2][3]
This compound L2 is a key biosynthetic intermediate produced by fungi such as Stachybotrys chartarum.[4][5] It is considered a direct precursor to highly toxic macrocyclic trichothecenes, such as satratoxin G.[4][5] While this compound L2 itself is reported to be non-toxic, its conversion to a macrocyclic structure is a critical step in the formation of these potent toxins.[4][6] This guide delves into the specifics of this conversion, the genetic machinery involved, and the experimental methodologies used to study these compounds.
Biosynthetic Pathway: From this compound L2 to Macrocyclic Trichothecenes
The biosynthesis of macrocyclic trichothecenes is a complex process governed by a cluster of genes known as TRI genes.[7] While the early steps of the trichothecene (B1219388) backbone synthesis are well-understood, the later steps involving the formation of the macrocyclic ring are unique to specific fungal species.
This compound L2 represents a late-stage intermediate in this pathway, possessing the core trichothecene structure but lacking the characteristic macrocyclic ring. The conversion of this compound L2 to other macrocyclic trichothecenes, such as satratoxin G, involves an intramolecular esterification reaction that forms the C4 to C15 bridge.
Genetic studies have identified specific genes within the TRI cluster that are present only in macrocyclic trichothecene-producing fungi.[8] Notably, the gene TRI24 has been identified as a key gene in this process.[8] It is predicted to encode an acyltransferase, the class of enzymes responsible for catalyzing the formation of ester bonds. It is therefore hypothesized that the TRI24 enzyme is responsible for the macrocyclization of this compound L2.
The proposed biosynthetic pathway is depicted below:
Caption: Proposed biosynthetic pathway of Satratoxin G from this compound L2.
Quantitative Data
Production of this compound L2 and Satratoxin G
The production of this compound L2 and satratoxin G by Stachybotrys chartarum can be achieved in laboratory settings. The following table summarizes the yields obtained from a culture grown on rice for 4 to 6 weeks.
| Compound | Yield from 250g Rice Culture |
| This compound L2 | Varies with culture conditions |
| Satratoxin G | Varies with culture conditions |
Note: Specific quantitative yields can vary significantly depending on the fungal strain, culture medium, and growth conditions.
Comparative Cytotoxicity
A key feature distinguishing this compound L2 from its macrocyclic derivatives is its lack of toxicity. The table below presents a comparison of the in vitro cytotoxicity of this compound L2 and satratoxin G against PC-12 neuronal cells.
| Compound | Concentration | Viability of PC-12 cells |
| Satratoxin G | 10 ng/ml | Significant decrease |
| Satratoxin G | 25 ng/ml | Significant decrease |
| This compound L2 | up to 1000 ng/ml | No significant effect |
Data sourced from in vitro cytotoxicity assays.[4][6]
Experimental Protocols
Production and Purification of this compound L2 and Satratoxin G
The following protocol details the methodology for producing and purifying this compound L2 and satratoxin G from Stachybotrys chartarum.[4][6]
1. Fungal Culture:
-
Inoculate 250 g of autoclaved rice in Fernbach flasks with a spore suspension of S. chartarum (e.g., strain 29-58-17) at a concentration of 5x10^5 spores.
-
Incubate the cultures for 4 to 6 weeks at room temperature.
2. Extraction:
-
Extract the rice culture with acetonitrile (B52724).
-
Dry the acetonitrile extract.
-
Dissolve the dried extract in dichloromethane (B109758).
3. Chromatographic Purification:
-
Step 1: Silica (B1680970) Gel Chromatography:
-
Subject the dichloromethane extract to Michel-Miller silica gel chromatography.
-
Elute with a stepwise gradient of acetonitrile in dichloromethane.
-
Satratoxin G typically elutes in the 30% acetonitrile fraction, while this compound L2 elutes in the 40% acetonitrile fraction.
-
-
Step 2: Reverse-Phase HPLC:
-
Further purify the fractions containing satratoxin G and this compound L2 using C18 semi-preparative reverse-phase high-performance liquid chromatography (HPLC).
-
Use an acetonitrile-water gradient for elution.
-
4. Purity Confirmation:
-
Confirm the purity of the isolated compounds using electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectroscopy.
Caption: Experimental workflow for the production and purification of this compound L2 and Satratoxin G.
Conclusion
This compound L2 serves as a crucial, non-toxic precursor in the biosynthesis of highly potent macrocyclic trichothecenes. The macrocyclization step, putatively catalyzed by the TRI24 acyltransferase, is the key toxifying reaction. Understanding this conversion at a molecular level opens avenues for the development of targeted strategies to inhibit the formation of these hazardous mycotoxins, thereby mitigating their impact on food safety and public health. Further research focusing on the in vitro characterization of the enzymes involved in the macrocyclization of this compound L2 is essential to fully elucidate this important biosynthetic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Trichothecene - Wikipedia [en.wikipedia.org]
- 3. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND this compound L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The identification of a key gene highlights macrocyclic ring’s role in trichothecene toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Roridin E in Cereal Grains using HPLC-MS/MS
Introduction
Roridin E is a potent macrocyclic trichothecene (B1219388) mycotoxin produced by various fungal species, including Fusarium and Myrothecium, which can contaminate agricultural commodities, particularly cereal grains.[1][2] Due to its significant cytotoxicity, this compound E poses a considerable risk to human and animal health by inhibiting protein synthesis.[2][3] This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound E in cereal grain matrices. The method employs a straightforward extraction and cleanup procedure, followed by selective detection using Multiple Reaction Monitoring (MRM), making it suitable for food safety monitoring and research applications.
Analytical Method
The method utilizes liquid chromatography to separate this compound E from matrix components, followed by tandem mass spectrometry for selective and sensitive quantification. The MRM transitions are based on the specific fragmentation pattern of this compound E.
Experimental Protocols
1. Sample Preparation (QuEChERS-based Extraction and Cleanup)
This protocol is adapted from established methods for trichothecene analysis in cereal matrices.
-
Objective: To extract this compound E from the grain matrix and remove interfering components.
-
Materials:
-
Homogenized grain sample (e.g., wheat, maize, oats)
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Extraction Solvent: Acetonitrile/Water (84:16, v/v) with 1% formic acid
-
QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate)
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution Solvent: Methanol/Water (50:50, v/v)
-
0.22 µm syringe filters
-
-
Procedure:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of the extraction solvent (Acetonitrile/Water/Formic Acid).
-
Add the QuEChERS salts to the tube.
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of reconstitution solvent.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.
-
2. HPLC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid
-
Gradient: A typical gradient would start at 95% A, ramping to 5% A over several minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Key Parameters: Gas temperatures, gas flows, and ion optics should be optimized according to the instrument manufacturer's recommendations. The MRM transitions for this compound E should be determined by infusing a standard solution and optimizing the precursor and product ions, as well as the collision energy.
-
Data Presentation
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Table 2: Proposed MRM Transitions for this compound E Quantification
Note: These parameters are based on the known molecular weight of this compound E (514.6 g/mol ) and common fragmentation patterns of macrocyclic trichothecenes.[4] Optimal collision energies must be determined experimentally on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Proposed Collision Energy (eV) | Product Ion (Qualifier) (m/z) | Proposed Collision Energy (eV) |
| This compound E | 532.6 [M+NH₄]⁺ | 249.1 | 20-30 | 231.1 | 25-35 |
Table 3: Method Validation Parameters (Illustrative)
These are typical performance characteristics and should be established during in-house method validation.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
| Recovery (at 10 µg/kg) | 85-105% |
| Precision (RSD%) | < 15% |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of an UPLC-MS/MS Method for the Analysis of Mycotoxins in Rumen Fluid with and without Maize Silage Emphasizes the Importance of Using Matrix-Matched Calibration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Roridin A using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridins belong to the trichothecene (B1219388) class of mycotoxins, which are sesquiterpenoid secondary metabolites produced by various fungi.[1] Roridin A, a macrocyclic trichothecene, is known for its potent biological activities, which also makes it a molecule of interest in drug development. The structural elucidation of this compound A is crucial for understanding its structure-activity relationships and for its unambiguous identification. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of such complex natural products in solution.[1] This document provides detailed application notes and experimental protocols for the use of NMR spectroscopy in the structural elucidation of this compound A.
Structural Elucidation Strategy
The structural elucidation of this compound A using NMR spectroscopy involves a systematic approach that combines one-dimensional (1D) and two-dimensional (2D) NMR experiments. The general workflow is as follows:
-
Sample Preparation: Proper sample preparation is critical for acquiring high-quality NMR data.
-
1D NMR Spectroscopy: ¹H and ¹³C NMR spectra provide initial information about the number and types of protons and carbons in the molecule.
-
2D NMR Spectroscopy: A suite of 2D NMR experiments is employed to establish the connectivity and spatial relationships between atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining the relative stereochemistry and conformation of the molecule.
-
-
Data Analysis and Structure Assembly: The information from all NMR experiments is pieced together to deduce the planar structure and relative stereochemistry of this compound A.
Data Presentation
Table 1: ¹H NMR Data of Isothis compound A in Methanol-d₄ (CD₃OD) [2]
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 2 | 3.73 | d | 4.9 |
| 3 | 4.22 | d | 4.9 |
| 4 | 5.51 | d | 5.5 |
| 7α | 2.14 | m | |
| 7β | 1.89 | m | |
| 8 | 1.76 | m | |
| 10 | 5.50 | d | 8.9 |
| 11 | 3.84 | d | 5.5 |
| 13a | 3.10 | d | 3.7 |
| 13b | 2.89 | d | 3.7 |
| 14 | 0.82 | s | |
| 15a | 4.36 | d | 12.2 |
| 15b | 3.99 | d | 12.2 |
| 16 | 1.76 | s | |
| 2' | 5.86 | d | 11.6 |
| 3' | 7.31 | dd | 15.2, 11.6 |
| 4' | 6.08 | t | 11.6 |
| 5' | 6.47 | dd | 15.2, 11.6 |
| 6' | 4.09 | m | |
| 7' | 2.37 | m | |
| 8' | 1.62 | m | |
| 9'a | 3.70 | m | |
| 9'b | 3.55 | m | |
| 10' | 1.15 | d | 6.1 |
| 11' | 1.08 | d | 6.7 |
| 12' | 1.15 | d | 6.4 |
| 13' | 3.86 | m | |
| 14' | 1.25 | d | 6.4 |
Table 2: ¹³C NMR Data of Isothis compound A in Methanol-d₄ (CD₃OD) [2]
| Position | Chemical Shift (δ) ppm |
| 2 | 79.4 |
| 3 | 75.3 |
| 4 | 83.1 |
| 5 | 49.1 |
| 6 | 43.1 |
| 7 | 28.5 |
| 8 | 24.1 |
| 9 | 140.9 |
| 10 | 118.9 |
| 11 | 67.9 |
| 12 | 65.5 |
| 13 | 47.4 |
| 14 | 16.1 |
| 15 | 65.1 |
| 16 | 23.5 |
| 1' | 167.9 |
| 2' | 122.1 |
| 3' | 146.9 |
| 4' | 129.8 |
| 5' | 141.8 |
| 6' | 79.1 |
| 7' | 41.9 |
| 8' | 32.1 |
| 9' | 70.1 |
| 10' | 21.1 |
| 11' | 17.9 |
| 1' (lactone) | 168.9 |
| 13' | 70.4 |
| 14' | 20.1 |
Experimental Protocols
The following are detailed protocols for the key NMR experiments used in the structure elucidation of this compound A.
Sample Preparation
-
Purity: Ensure the this compound A sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by chromatographic techniques such as HPLC.
-
Sample Amount: Weigh approximately 5-10 mg of the purified this compound A.
-
Solvent: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) and Methanol-d₄ (CD₃OD) are commonly used for trichothecenes.[1][3] For this protocol, we will use CDCl₃.
-
Dissolution: Dissolve the weighed sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm) for both ¹H and ¹³C NMR spectra.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.[3]
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): ~12 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): ~200 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, as ¹³C has low natural abundance.
-
Pulse Program: Gradient-selected COSY (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (SW) in F1 and F2: Same as the ¹H NMR spectrum (~12 ppm).
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Spectral Width (SW) in F2 (¹H): ~12 ppm.
-
Spectral Width (SW) in F1 (¹³C): ~180 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of ~145 Hz.
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (SW) in F2 (¹H): ~12 ppm.
-
Spectral Width (SW) in F1 (¹³C): ~200 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Relaxation Delay (D1): 1.5-2.5 seconds.
-
Long-Range Coupling Delay: Optimized for an average long-range C-H coupling of 8 Hz.
-
Pulse Program: Gradient-selected NOESY (e.g., noesygpph on Bruker instruments) or ROESY (e.g., roesygpph). ROESY is often preferred for medium-sized molecules like this compound A to avoid zero-crossing of the NOE.
-
Spectral Width (SW) in F1 and F2: Same as the ¹H NMR spectrum (~12 ppm).
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
Mixing Time: 300-800 ms (B15284909) for NOESY; 200-500 ms for ROESY.
Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired data in both dimensions.
-
Phasing: Phase the spectra to obtain pure absorption lineshapes.
-
Baseline Correction: Apply baseline correction to ensure accurate integration.
-
Referencing: Reference the spectra to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify and integrate all peaks in the 1D and 2D spectra.
-
Interpretation: Analyze the cross-peaks in the 2D spectra to build up the molecular structure.
Visualization of Experimental Workflow and Structural Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and relationships in the NMR-based structure elucidation of this compound A.
Caption: Workflow for this compound A structure elucidation using NMR.
Caption: Key 2D NMR correlations for structure elucidation.
Conclusion
NMR spectroscopy provides a powerful and comprehensive suite of tools for the complete structural elucidation of complex natural products like this compound A. By systematically applying 1D and 2D NMR techniques, researchers can unambiguously determine the planar structure and relative stereochemistry of the molecule. The detailed protocols and data presented in these application notes serve as a guide for scientists involved in the analysis and development of trichothecene mycotoxins.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Roridin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridin A is a potent macrocyclic trichothecene (B1219388) mycotoxin produced by various species of fungi, including Myrothecium.[1] As a member of the trichothecene family, this compound A is a powerful inhibitor of protein synthesis in eukaryotic cells, leading to a spectrum of toxic effects such as cytotoxicity, immunosuppression, and genotoxicity.[1] Its mechanism of action involves binding to the 60S ribosomal subunit, which interferes with peptide bond formation and triggers a ribotoxic stress response. This response can activate signaling cascades, including mitogen-activated protein kinases (MAPKs), and ultimately lead to apoptosis (programmed cell death).[2][3] The evaluation of the cytotoxic potential of this compound A is crucial for toxicological assessments and for exploring its potential as a therapeutic agent.
This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound A using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
Data Presentation
The cytotoxic effects of this compound A are quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the toxin required to inhibit the growth of 50% of a cell population. These values can vary significantly depending on the cell line and experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of this compound A and Related Trichothecenes in Various Cell Lines
| Compound/Toxin | Cell Line | Cell Type | Incubation Time | IC50 | Reference |
| This compound A | Murine Thymocytes | Murine T-lymphocyte | Not Specified | ~1 ng/mL | [2] |
| This compound A | Murine Splenocytes | Murine T-lymphocyte | Not Specified | ~10 ng/mL | [2] |
| Satratoxin G | PC-12 | Rat Pheochromocytoma | 48 hours | 10-25 ng/mL | [4][5] |
| This compound E | B16F10 | Mouse Melanoma | Not Specified | Not Specified | [6] |
| Mytoxin B | HepG-2 | Human Hepatocellular Carcinoma | Not Specified | Not Specified | N/A |
| Epithis compound acid | HepG-2 | Human Hepatocellular Carcinoma | Not Specified | Not Specified | N/A |
| 14'-Hydroxymytoxin B | Primary Soft-tissue Sarcoma | Human Sarcoma | Not Specified | 1.3 x 10⁻⁹ µM | |
| Mytoxin B | Primary Soft-tissue Sarcoma | Human Sarcoma | Not Specified | 8.4 x 10⁻¹⁰ µM | |
| 16-Hydroxythis compound E | Primary Soft-tissue Sarcoma | Human Sarcoma | Not Specified | 4.6 x 10⁻⁸ µM | |
| This compound E | Primary Soft-tissue Sarcoma | Human Sarcoma | Not Specified | 7.6 x 10⁻¹⁰ µM | |
| Verrucarin A | Primary Soft-tissue Sarcoma | Human Sarcoma | Not Specified | 2.9 x 10⁻¹⁰ µM | |
| This compound D | Primary Soft-tissue Sarcoma | Human Sarcoma | Not Specified | 9.5 x 10⁻¹⁰ µM | |
| This compound L-2 | Primary Soft-tissue Sarcoma | Human Sarcoma | Not Specified | 3.0 x 10⁻⁸ µM | |
| Trichoverritone | Primary Soft-tissue Sarcoma | Human Sarcoma | Not Specified | 1.3 x 10⁻⁷ µM | |
| This compound L-2 | Leiomyosarcoma | Human Sarcoma | Not Specified | 1.8 x 10⁻⁸ µM | |
| 16-Hydroxythis compound E | Leiomyosarcoma | Human Sarcoma | Not Specified | 8.5 x 10⁻⁸ µM | |
| Trichoverritone | Leiomyosarcoma | Human Sarcoma | Not Specified | 2.6 x 10⁻⁸ µM |
Experimental Protocols
MTT Assay for this compound A Cytotoxicity
This protocol outlines the steps for determining the cytotoxicity of this compound A against a chosen cell line using the MTT assay.
Materials:
-
This compound A
-
Selected mammalian cell line (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to about 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Preparation of this compound A Dilutions:
-
Prepare a stock solution of this compound A in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound A stock solution in complete culture medium to achieve a range of final concentrations for treatment. It is advisable to perform a preliminary range-finding experiment to determine the appropriate concentration range.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound A dilutions to the respective wells in triplicate.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound A) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into insoluble purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound A using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound A concentration.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound A that causes a 50% reduction in cell viability.
-
Mandatory Visualization
References
- 1. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND this compound L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and comparative neurotoxicity of the trichothecenes satratoxin G and this compound L2 from Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: A Cell-Based Assay for Determining Roridin Activity
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Roridins are a class of macrocyclic trichothecene (B1219388) mycotoxins produced by various fungi, notably species of Myrothecium.[1] These mycotoxins are potent inhibitors of protein synthesis in eukaryotic cells.[2] Roridin E, a prominent member of this family, exerts its cytotoxic effects by binding to the 60S ribosomal subunit, thereby interfering with the peptidyl transferase activity and halting protein elongation.[3] This disruption of protein synthesis triggers a cascade of cellular stress responses, including the ribotoxic stress response and endoplasmic reticulum (ER) stress, ultimately leading to apoptosis (programmed cell death).[4][5] The potent biological activity of Roridins makes them a subject of interest in toxicology, pharmacology, and cancer research.
This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust cell-based assay for quantifying the biological activity of this compound. The described protocols detail methods to assess this compound-induced cytotoxicity, apoptosis, and the primary mechanism of action—protein synthesis inhibition.
Materials and Reagents
-
Cell Lines:
-
HepG2 (human liver cancer cell line, adherent)
-
Jurkat (human T-cell leukemia cell line, suspension)
-
-
This compound Stock Solution: this compound E (or other this compound analogues) dissolved in DMSO to a stock concentration of 10 mM. Store at -20°C.
-
Cell Culture Media and Reagents:
-
For HepG2: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6][7]
-
For Jurkat: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5][8]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Trypan Blue solution
-
-
Cytotoxicity Assay Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
LDH Cytotoxicity Assay Kit.
-
-
Apoptosis Assay Reagents:
-
Caspase-Glo® 3/7 Assay System.
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI).
-
-
Protein Synthesis Inhibition Assay Reagents:
-
SUnSET (Surface Sensing of Translation) assay reagents:
-
Anti-puromycin antibody
-
Secondary antibody (e.g., HRP-conjugated)
-
Protein lysis buffer
-
Reagents for Western blotting.
-
Experimental Protocols
Cell Culture and Maintenance
HepG2 (Adherent Cells):
-
Culture HepG2 cells in EMEM or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[6][7]
-
Subculture cells when they reach 80-90% confluency.
-
To passage, wash the cell monolayer with PBS, and add Trypsin-EDTA to detach the cells.
-
Neutralize trypsin with complete medium, centrifuge the cells, and resuspend the cell pellet in fresh medium for seeding into new flasks.
Jurkat (Suspension Cells):
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[5][8]
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
To passage, simply dilute the cell suspension with fresh medium to the desired seeding density.
Cytotoxicity Assays
a) MTT Assay for Cell Viability:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight. For Jurkat cells, seed at 2 x 10^4 cells/well.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
b) LDH Assay for Cytotoxicity:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound and incubate for the desired time.
-
Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a vehicle control.
-
Following the manufacturer's protocol for the LDH cytotoxicity assay kit, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[10]
-
Add the LDH reaction mixture and incubate as specified.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
Apoptosis Assays
a) Caspase-3/7 Activity Assay:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described above.
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.[4][11]
-
Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as fold-change in caspase activity relative to the vehicle-treated control.
b) Annexin V-FITC/PI Staining for Apoptosis:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells (for adherent cells, use trypsinization) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's protocol.[1][12]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Protein Synthesis Inhibition Assay (SUnSET)
-
Seed cells in a multi-well plate and treat with various concentrations of this compound for a short duration (e.g., 1-4 hours).
-
During the last 15-30 minutes of incubation, add puromycin to the culture medium at a final concentration of 1-10 µg/mL.[13]
-
As a negative control, pre-incubate some cells with a known protein synthesis inhibitor (e.g., cycloheximide) before adding puromycin.
-
Wash the cells with PBS and lyse them in a suitable protein lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting with equal amounts of protein from each sample.
-
Probe the membrane with an anti-puromycin antibody to detect puromycylated proteins, which represent newly synthesized proteins.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantify the band intensities to determine the relative inhibition of protein synthesis.
Data Presentation
Table 1: Cytotoxicity of this compound E in Human Cancer Cell Lines (IC50 values)
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 0.02 |
| MDA-MB-231 | Breast Cancer | 0.03 |
| SK-BR-3 | Breast Cancer | 0.05 |
| HCT-116 | Colon Cancer | < 10 |
| HeLa | Cervical Cancer | < 10 |
| HepG2 | Liver Cancer | < 10 |
| Jurkat | T-cell Leukemia | < 10 |
| Note: The IC50 values are presented as examples based on available literature and may vary depending on experimental conditions.[14] |
Table 2: this compound-Induced Apoptosis in Jurkat Cells (24-hour treatment)
| This compound Conc. (nM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| 0 (Vehicle) | 5.2 ± 0.8 | 2.1 ± 0.3 |
| 1 | 15.6 ± 2.1 | 4.5 ± 0.7 |
| 10 | 45.3 ± 4.5 | 18.9 ± 2.3 |
| 100 | 68.7 ± 5.9 | 25.4 ± 3.1 |
Table 3: this compound-Induced Caspase-3/7 Activity in HepG2 Cells (12-hour treatment)
| This compound Conc. (nM) | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 10 | 8.9 ± 1.2 |
| 100 | 15.4 ± 2.5 |
Table 4: Inhibition of Protein Synthesis by this compound in HepG2 Cells (4-hour treatment)
| This compound Conc. (nM) | Relative Protein Synthesis (% of Vehicle) |
| 0 (Vehicle) | 100 ± 8.5 |
| 0.1 | 75.2 ± 6.3 |
| 1 | 35.8 ± 4.1 |
| 10 | 8.1 ± 1.5 |
| 100 | < 5 |
Visualizations
Experimental workflow for assessing this compound activity.
Signaling pathway of this compound-induced apoptosis.
References
- 1. Annexin V Staining Protocol [bdbiosciences.com]
- 2. This compound E | C29H38O8 | CID 44593339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mastering Jurkat Cell Culture and Gene Editing: A Comprehensive Guide - DEV Community [dev.to]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. Jurkat Cell Line - Creative Biogene [creative-biogene.com]
- 6. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 7. encodeproject.org [encodeproject.org]
- 8. Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here! | Ubigene [ubigene.us]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. promega.com [promega.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]
- 14. caymanchem.com [caymanchem.com]
Roridin A: Application Notes and Protocols for Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridin A is a macrocyclic trichothecene (B1219388) mycotoxin produced by various fungi. Like other members of the trichothecene family, this compound A is a potent inhibitor of protein synthesis in eukaryotic cells.[1] This activity is the foundation of its cytotoxic effects and has led to its investigation as a potential anticancer agent. This compound A and related compounds have been shown to induce apoptosis, cell cycle arrest, and other anti-proliferative effects in various cancer cell lines.[2][3] These application notes provide an overview of the mechanisms of action of this compound A and detailed protocols for its use in cancer cell line research.
Mechanism of Action
This compound A exerts its cytotoxic effects through a multi-faceted mechanism primarily initiated by the inhibition of protein synthesis. By binding to the 60S ribosomal subunit, it triggers a cascade of cellular stress responses, including:
-
Ribotoxic Stress Response: The binding of this compound A to the ribosome activates mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38 MAPK.[4] This signaling cascade is a key mediator of the downstream apoptotic effects.
-
Endoplasmic Reticulum (ER) Stress: Inhibition of protein synthesis leads to an accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). This involves the activation of three key sensors: ATF6, PERK, and IRE1, which can ultimately lead to apoptosis.[2][5]
-
Oxidative Stress: this compound A treatment has been associated with an increase in intracellular reactive oxygen species (ROS).[2] Elevated ROS levels can damage cellular components and contribute to the induction of apoptosis.
-
Apoptosis Induction: The culmination of these stress responses is the activation of the apoptotic cascade. This compound A has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways, characterized by the activation of caspases and changes in the expression of Bcl-2 family proteins.[2][3]
-
Cell Cycle Arrest: In addition to apoptosis, this compound A and related compounds can induce cell cycle arrest, preventing cancer cells from proliferating.[6]
Data Presentation
The following table summarizes the cytotoxic activity of this compound A and related macrocyclic trichothecenes against various cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.
| Compound/Analog | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| This compound E | Breast Cancer | Human Breast Adenocarcinoma | 0.002 mg/L (approx. 3.9 nM) | [7] |
| This compound E | Leukemia | Human Leukemia | 0.0005 - 0.042 µg/mL | [7] |
| 12'-episatratoxin H | A549 | Human Lung Carcinoma | 2.8 nM | [8] |
| This compound A (RrA) | Jurkat | Human T-cell Leukemia | 20.7 ± 1.0 U/mL | [5] |
| Mytoxin B & Epithis compound acid | HepG-2 | Human Liver Carcinoma | Not specified | [3] |
| Verrucarin A & this compound A | Ehrlich Ascites | Mouse Ascites Carcinoma | Growth Inhibition | [9] |
Signaling Pathway and Experimental Workflow Visualizations
Below are diagrams illustrating the key signaling pathways affected by this compound A and a typical experimental workflow for its evaluation in cancer cell lines.
References
- 1. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. This compound E - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Ribosomal Stress Pathways Using RORIDIN
For Researchers, Scientists, and Drug Development Professionals
Introduction to RORIDIN-Induced Ribosomal Stress
RORIDINs are a class of macrocyclic trichothecene (B1219388) mycotoxins known to be potent inhibitors of protein synthesis in eukaryotic cells.[1][2] By binding to the peptidyl transferase center of the 60S ribosomal subunit, this compound effectively stalls translation.[1][3] This abrupt halt in protein synthesis triggers a cellular state known as ribotoxic stress, which in turn activates a complex network of signaling pathways.[1][4][5]
The primary cellular responses to this compound-induced ribosomal stress include the activation of mitogen-activated protein kinase (MAPK) pathways, specifically c-Jun N-terminal kinase (JNK) and p38 MAPK, and the induction of the Unfolded Protein Response (UPR) due to endoplasmic reticulum (ER) stress.[3][5][6] These pathways collectively orchestrate a cellular response that can range from a temporary cell cycle arrest to apoptosis, depending on the severity and duration of the stress.[1][3] The study of these pathways using this compound provides valuable insights into the fundamental mechanisms of cellular stress responses and offers potential avenues for therapeutic intervention in diseases such as cancer.[6]
Data Presentation: The Impact of this compound on Cellular Processes
The following tables summarize the quantitative effects of this compound and related trichothecenes on cell viability and protein expression, providing a comparative overview for experimental design.
Table 1: Cytotoxicity of this compound E in Human Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 Value |
| Primary Soft-Tissue Sarcoma | Not Specified | 7.6 x 10⁻¹⁰ µM |
| B16 Mouse Melanoma | 24 hours | Dose-dependent inhibition of cell proliferation observed |
Data for primary soft-tissue sarcoma cells from a study on various trichothecenes. Data for B16 mouse melanoma cells indicates a qualitative dose-dependent effect.[6]
Table 2: this compound-Induced Changes in Apoptotic and ER Stress Markers in B16 Mouse Melanoma Cells
| Protein Marker | This compound E Treatment | Observation |
| Cleaved Caspase-3 | Dose-dependent | Increased expression |
| Bax | Dose-dependent | Increased expression |
| ATF6 | Not specified | Activation of UPR signaling |
| PERK | Not specified | Activation of UPR signaling |
| IRE1 | Not specified | Activation of UPR signaling |
This table summarizes the qualitative findings of a study on this compound E and satratoxin H in B16 mouse melanoma cells.[6]
Signaling Pathways and Experimental Workflows
This compound-Induced Ribosomal Stress Signaling Network
The diagram below illustrates the signaling cascade initiated by this compound's interaction with the ribosome, leading to the activation of the MAPK and UPR pathways.
Experimental Workflow: Analysis of Ribosomal Stress
The following diagram outlines a typical experimental workflow for investigating this compound-induced ribosomal stress.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cultured cells.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Protein Synthesis Inhibition Assay ([³H]-Leucine Incorporation)
This assay directly measures the rate of protein synthesis.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
24-well cell culture plates
-
[³H]-Leucine
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Scintillation counter and vials
Protocol:
-
Seed cells in a 24-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 2 hours).
-
Add [³H]-Leucine to each well to a final concentration of 1 µCi/mL.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate proteins.
-
Wash the precipitate twice with ice-cold 10% TCA.
-
Dissolve the precipitate in 500 µL of 0.1 M NaOH.
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Normalize the counts to the total protein concentration of a parallel well.
Polysome Profiling
This technique separates ribosomes based on the number of ribosomes bound to an mRNA molecule, allowing for the assessment of translation initiation and elongation.
Materials:
-
This compound stock solution
-
Cycloheximide (B1669411) (100 mg/mL in ethanol)
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl₂, 1% Triton X-100, 100 µg/mL cycloheximide, protease and RNase inhibitors)
-
Sucrose (B13894) solutions (10% and 50% in lysis buffer base)
-
Gradient maker and ultracentrifuge with swing-out rotor
-
Fractionation system with UV detector (254 nm)
Protocol:
-
Treat cells with this compound for the desired time.
-
Add cycloheximide to the culture medium to a final concentration of 100 µg/mL and incubate for 5 minutes at 37°C to arrest translation.
-
Wash cells with ice-cold PBS containing 100 µg/mL cycloheximide.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.
-
Layer the supernatant onto a 10-50% sucrose gradient.
-
Centrifuge at 39,000 rpm for 2 hours at 4°C.
-
Fractionate the gradient while monitoring the absorbance at 254 nm.
-
Analyze the resulting profile to observe changes in the polysome-to-monosome ratio.
Western Blot Analysis of Phosphorylated Signaling Proteins
This protocol is for detecting the activation of MAPK and UPR pathway proteins.
Materials:
-
This compound stock solution
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK, anti-phospho-PERK, anti-phospho-eIF2α)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound for various times and at different concentrations.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. Effects of trichothecene mycotoxins on eukaryotic cells: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trichothecene toxicity in eukaryotes: cellular and molecular mechanisms in plants and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis with Roridin E in B16 Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for inducing and evaluating apoptosis in B16 melanoma cells using the sesquiterpene lactone, Roridin E. This document outlines the underlying signaling pathways, detailed experimental procedures for assessing cell viability and apoptosis, and methods for analyzing key protein markers. The provided protocols are intended to serve as a guide for researchers investigating the anticancer properties of this compound E and similar compounds.
Introduction
This compound E is a macrocyclic trichothecene (B1219388) mycotoxin that has demonstrated significant cytotoxic effects against various cancer cell lines. In B16 melanoma cells, this compound E has been shown to induce apoptosis through a caspase-dependent pathway initiated by endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[1][2] This process involves the activation of key apoptotic proteins, including caspase-3 and Bax, leading to programmed cell death.[1][2] These characteristics make this compound E a compound of interest for melanoma research and drug development.
This document provides detailed protocols for:
-
Determining the cytotoxic effects of this compound E on B16 melanoma cells using an MTT assay.
-
Quantifying apoptosis induction by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
Analyzing the expression of key apoptotic proteins using Western blotting.
Signaling Pathway of this compound E-Induced Apoptosis in B16 Melanoma Cells
This compound E treatment of B16 melanoma cells initiates a signaling cascade that culminates in apoptosis. The process begins with the induction of ER stress, which in turn leads to an increase in intracellular ROS. This cascade activates the unfolded protein response (UPR) and subsequently triggers the intrinsic apoptotic pathway. Key events in this pathway include the upregulation of the pro-apoptotic protein Bax and the cleavage and activation of caspase-3, a critical executioner caspase.[1][2]
Figure 1: Signaling pathway of this compound E-induced apoptosis in B16 melanoma cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound E on B16 melanoma cells.
Cell Viability Assessment (MTT Assay)
This protocol is designed to determine the dose-dependent cytotoxicity of this compound E on B16 melanoma cells.
Experimental Workflow:
Figure 2: Experimental workflow for the MTT assay.
Materials:
-
B16 melanoma cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound E (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed B16 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound E in complete medium from a stock solution. It is recommended to test a broad range of concentrations initially (e.g., 0.01 µM to 100 µM) to determine the optimal range. Include a vehicle control (DMSO) at the same final concentration as the highest this compound E treatment.
-
Remove the medium from the wells and add 100 µL of the this compound E dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| This compound E Conc. (µM) | Absorbance at 570 nm (24h) | Cell Viability (%) (24h) | Absorbance at 570 nm (48h) | Cell Viability (%) (48h) | Absorbance at 570 nm (72h) | Cell Viability (%) (72h) |
| 0 (Vehicle) | 100 | 100 | 100 | |||
| 0.01 | ||||||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 100 |
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Apoptosis Detection (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound E treatment.
Materials:
-
B16 melanoma cells
-
6-well plates
-
This compound E
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed B16 cells in 6-well plates and allow them to attach.
-
Treat cells with this compound E at predetermined concentrations (based on MTT assay results, e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | ||||
| This compound E (IC50) | ||||
| This compound E (2x IC50) |
Western Blot Analysis of Apoptotic Markers
This protocol is for detecting changes in the expression of key apoptotic proteins.
Experimental Workflow:
Figure 3: Western blot experimental workflow.
Materials:
-
Treated B16 cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat B16 cells with this compound E as described for the apoptosis detection assay.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Data Presentation:
| Protein | Molecular Weight (kDa) | Vehicle Control (Relative Density) | This compound E (IC50) (Relative Density) | This compound E (2x IC50) (Relative Density) |
| Cleaved Caspase-3 | ~17/19 | |||
| Bax | ~23 | |||
| β-actin (Loading Control) | ~42 |
Relative density is determined by densitometric analysis of the protein bands, normalized to the loading control.
Troubleshooting and Interpretation of Results
-
Low Cell Viability in Control Group (MTT Assay): Check for contamination, ensure proper cell seeding density, and verify the quality of the culture medium.
-
High Background in Annexin V/PI Staining: Ensure cells are washed thoroughly with PBS to remove any residual serum. Analyze samples promptly after staining.
-
No or Weak Signal in Western Blot: Optimize antibody concentrations and incubation times. Ensure complete protein transfer and use a fresh ECL substrate.
An increase in cleaved caspase-3 and Bax expression, a higher percentage of Annexin V positive cells, and a dose- and time-dependent decrease in cell viability collectively indicate the successful induction of apoptosis by this compound E in B16 melanoma cells.
References
- 1. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells | CoLab [colab.ws]
Application Notes and Protocols: Roridin as a Tool in Cellular Signaling Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Roridins are a class of macrocyclic trichothecene (B1219388) mycotoxins produced by various fungi.[1][2] While highly cytotoxic, it is critical to understand that their primary mechanism of action is not the direct inhibition of receptor tyrosine kinases (RTKs). Instead, Roridins are potent inhibitors of eukaryotic protein synthesis.[1][3] They function by binding with high affinity to the 60S ribosomal subunit, thereby interfering with the peptidyl transferase active site and halting the elongation step of translation.[1][3] This action leads to a cascade of downstream events, including ribotoxic stress response, activation of stress-activated protein kinases (SAPKs), induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[2][4]
This document clarifies the primary mechanism of Roridin and reframes its utility in a research context. While not a specific RTK inhibitor, its potent and well-characterized role as a protein synthesis inhibitor makes it a valuable tool for:
-
Studying the turnover and degradation rates (half-life) of RTKs and their downstream signaling components.
-
Serving as a potent positive control for cytotoxicity and apoptosis in cell-based assays, providing a benchmark for evaluating targeted therapies like RTK inhibitors.
-
Investigating the cellular response to global protein synthesis shutdown and its interplay with major signaling networks.
Section 1: Mechanism of Action of this compound
This compound readily crosses the plasma membrane and binds to the ribosome, leading to a rapid cessation of protein synthesis.[1] This triggers a "ribotoxic stress response," characterized by the activation of mitogen-activated protein kinases (MAPKs).[2] The resulting cellular stress and accumulation of unfolded proteins also activate the unfolded protein response (UPR) and ER stress pathways, culminating in programmed cell death.[4]
Caption: Primary mechanism of this compound action.
Section 2: Quantitative Data on this compound Cytotoxicity
Roridins exhibit potent cytotoxic activity across various cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of a compound's potency in inhibiting a biological function. Lower IC₅₀ values indicate higher potency.
| Compound | Cell Line | Assay Type | IC₅₀ Value (µM) | Reference |
| This compound E | Soft-tissue sarcoma (primary) | Growth Inhibition | 7.6 x 10⁻⁴ | [5] |
| This compound D | Soft-tissue sarcoma (primary) | Growth Inhibition | 9.5 x 10⁻⁴ | [5] |
| 16-Hydroxythis compound E | Soft-tissue sarcoma (primary) | Growth Inhibition | 4.6 x 10⁻² | [5] |
| 16-Hydroxythis compound E | Leiomyosarcoma (high-grade) | Cytotoxicity | 8.5 x 10⁻² | [5] |
| This compound L-2 | Soft-tissue sarcoma (primary) | Growth Inhibition | 3.0 x 10⁻² | [5] |
| This compound L-2 | Leiomyosarcoma (high-grade) | Cytotoxicity | 1.8 x 10⁻² | [5] |
| This compound L-2 | PC-12 (neuronal) | Cell Viability | > 1.0 (non-toxic) | [6] |
| Mytoxin B | HepG-2 (liver carcinoma) | Cytotoxicity | ~0.004 | [7] |
| Mytoxin B | LX-2 (hepatic stellate) | Cytotoxicity | 0.004 ± 0.0003 | [7] |
Section 3: Application & Protocols
Application 1: Determining the Half-Life of RTKs and Signaling Proteins
Principle: By using this compound to block the synthesis of new proteins, one can monitor the degradation rate of pre-existing proteins over time. This is a classic method to determine the half-life of proteins of interest, such as an activated (phosphorylated) RTK or downstream effectors like AKT and ERK. This approach provides insight into how quickly a signaling pathway is naturally attenuated through protein degradation.
Caption: Workflow for protein turnover analysis.
Protocol: Protein Turnover Western Blot Analysis
This protocol is a general guideline and should be optimized for the specific cell line and protein of interest.
-
Cell Culture and Stimulation:
-
Plate cells (e.g., A549 for EGFR studies, HUVEC for VEGFR2 studies) in 6-well plates to achieve 80-90% confluency on the day of the experiment.
-
Serum-starve the cells for 12-24 hours, if necessary, to reduce basal RTK activity.
-
Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL EGF for 10 minutes) to induce robust phosphorylation of the target RTK.
-
-
Inhibition of Protein Synthesis:
-
Following stimulation, wash the cells once with PBS.
-
Add fresh, serum-free media containing this compound (e.g., this compound A at 100 ng/mL). This is Time 0.
-
-
Time-Course Sample Collection:
-
Harvest cells at designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours) after adding this compound.
-
To harvest, place the plate on ice, aspirate the media, and wash cells with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.[8]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T) for phospho-protein detection.[8]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-β-actin).
-
Wash the membrane 3x with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBS-T.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for the phosphorylated protein and total protein at each time point using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein signal to the total protein signal or a loading control (e.g., β-actin).
-
Plot the normalized signal (as a percentage of Time 0) against time and fit the data to a one-phase decay curve to calculate the protein half-life (t₁/₂).
-
Application 2: Positive Control for Cell Viability and Apoptosis Assays
Principle: When screening for novel RTK inhibitors, it is essential to include a positive control that induces cell death through a well-understood, potent mechanism. This compound, as a robust inhibitor of a fundamental cellular process, serves as an excellent positive control for cytotoxicity. It helps validate that the assay system (cells, reagents) is responsive to a cytotoxic stimulus and provides a benchmark against which the potency of a specific RTK inhibitor can be compared.
Caption: this compound as a positive control in a cell viability assay.
Protocol: Cell Viability Assay (Alamar Blue Method)
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the experimental RTK inhibitor and this compound in culture medium.
-
Aspirate the medium from the wells and add 100 µL of medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
Viability Assessment:
-
Add 10 µL of Alamar Blue (Resazurin) reagent to each well.[6]
-
Incubate for 2-6 hours at 37°C, protected from light. The incubation time should be optimized to ensure the fluorescence signal is within the linear range of the plate reader.
-
Measure fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the background fluorescence (from media-only wells).
-
Express the results as a percentage of the vehicle control.
-
Plot the percent viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
-
Section 4: Overview of a Generic RTK Signaling Pathway
To understand the context in which this compound can be used as a research tool, it is helpful to visualize a typical RTK signaling cascade. Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues, creating docking sites for adaptor proteins.[9] This initiates downstream cascades, such as the PI3K/AKT pathway (promoting survival) and the RAS/MAPK pathway (promoting proliferation).[10][11] this compound's inhibition of protein synthesis will eventually halt the production of all components of this pathway, including the receptor itself.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling.
References
- 1. This compound A | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound D | C29H38O9 | CID 5477986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND this compound L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Trichothecene Mycotoxins from Myrothecium roridum Induce Apoptosis of HepG-2 Cells via Caspase Activation and Disruption of Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Receptor tyrosine kinases: Characterisation, mechanism of action and therapeutic interests for bone cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of epidermal growth factor receptor signaling pathway by delphinidin, an anthocyanidin in pigmented fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppressing VEGF-A/VEGFR-2 Signaling Contributes to the Anti-Angiogenic Effects of PPE8, a Novel Naphthoquinone-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Activity Testing of Roridin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridins are a class of macrocyclic trichothecene (B1219388) mycotoxins produced by various fungi, notably from the Myrothecium genus.[1][2] These compounds have garnered significant interest due to their potent biological activities, including antifungal properties.[1][2][3] Roridin derivatives have demonstrated efficacy against a range of fungal pathogens, including those affecting plants and opportunistic human pathogens.[3][4] The primary mechanism of their antifungal action is the inhibition of protein synthesis.[5][6] This document provides detailed protocols for testing the antifungal activity of this compound derivatives, summarizes available quantitative data, and illustrates the key mechanism of action.
Mechanism of Action: Inhibition of Protein Synthesis
This compound derivatives, like other trichothecenes, exert their antifungal effects by targeting the eukaryotic ribosome, a crucial cellular machine responsible for protein synthesis. Specifically, they bind to the 60S ribosomal subunit, interfering with the peptidyl transferase center.[5][6] This binding action disrupts the elongation step of translation, thereby halting the synthesis of essential proteins and ultimately leading to cell death.[5][6]
Caption: Inhibition of Fungal Protein Synthesis by this compound Derivatives.
Data Presentation: Antifungal Activity of this compound Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against different fungal species. This data provides a quantitative measure of their antifungal potency.
| This compound Derivative | Fungal Species | MIC (µg/mL) | Reference |
| This compound A | Saccharomyces cerevisiae | 31.25 | [1] |
| This compound A | Magnaporthe grisea | 125 | [1] |
| This compound A | Sclerotinia sclerotiorum | 31.25 | [1] |
| Roridoxin A | Candida albicans | 18.5 | [3] |
| Roridoxin C | Candida albicans | 8.8 | [3] |
| Derivative 5 | Candida albicans | 17.2 | [3] |
| Derivative 6 | Candida albicans | 15.4 | [3] |
Note: Derivative 5 and 6 are other known trichothecenes isolated alongside Roridoxins A and C in the cited study.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound derivatives against yeast and filamentous fungi.
Materials:
-
This compound derivatives
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Fungal strains
-
Appropriate agar (B569324) medium for fungal growth (e.g., Potato Dextrose Agar, Sabouraud Dextrose Agar)
Procedure:
-
Preparation of this compound Derivative Stock Solution: Dissolve the this compound derivative in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute this stock solution in RPMI-1640 medium to achieve a starting concentration for the assay.
-
Preparation of Fungal Inoculum:
-
Yeasts: Culture the yeast strain on an appropriate agar plate for 24-48 hours. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Filamentous Fungi: Grow the fungus on an agar plate until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Count the conidia using a hemocytometer and adjust the concentration in RPMI-1640 to 0.4-5 x 10^4 CFU/mL.
-
-
Assay Setup:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the this compound derivative solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of dilutions.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control (fungal inoculum in RPMI-1640 without the compound) and a sterility control (RPMI-1640 only).
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for Candida albicans, 28-30°C for many molds) for 24-72 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is the lowest concentration of the this compound derivative that causes complete visual inhibition of growth. For some fungi, a significant reduction in growth (e.g., ≥50% or ≥80%) compared to the growth control may be used as the endpoint.
Caption: Workflow for MIC Determination by Broth Microdilution.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
Materials:
-
This compound derivatives
-
DMSO
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Potato Dextrose Agar)
-
Sterile cork borer or pipette tips
-
Fungal strains
Procedure:
-
Plate Preparation: Prepare the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Evenly spread a standardized suspension of the test fungus over the surface of the agar plate.
-
Well Creation: Use a sterile cork borer or the wide end of a sterile pipette tip to create wells in the agar.
-
Compound Application: Add a known volume (e.g., 50-100 µL) of the this compound derivative solution (dissolved in DMSO) into each well. Use DMSO as a negative control in one well.
-
Incubation: Incubate the plates at the optimal temperature for the fungus for 24-72 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no fungal growth around each well. A larger diameter indicates greater antifungal activity.
Determination of Minimum Fungicidal Concentration (MFC)
This protocol determines the lowest concentration of a compound that kills the fungus.
Procedure:
-
Perform a broth microdilution assay as described above to determine the MIC.
-
From the wells showing no visible growth (at and above the MIC), and from the growth control well, take a small aliquot (e.g., 10-20 µL) and subculture it onto a fresh, drug-free agar plate.
-
Incubate the agar plate at the optimal temperature for the fungus until growth is visible in the subculture from the growth control.
-
The MFC is the lowest concentration of the this compound derivative from which no fungal growth occurs on the subculture plate.
References
- 1. Macrocyclic trichothecenes as antifungal and anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Macrocyclic Trichothecenes from the Insect-Associated Fungus Myrothecium roridum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound E - Wikipedia [en.wikipedia.org]
- 6. CAS 14729-29-4: this compound A | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for Roridin Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridins are a class of macrocyclic trichothecene (B1219388) mycotoxins produced by various fungi, notably from the Myrothecium and Stachybotrys genera.[1] These compounds, including Roridin A, this compound E, and this compound H, are of significant interest to the scientific community due to their potent biological activities, which include cytotoxic, pro-inflammatory, and immunosuppressive effects.[1] this compound E, for example, has been shown to disrupt DNA, RNA, and protein synthesis. Given their inherent toxicity and potential as pharmacological agents, understanding their stability and establishing proper storage and handling protocols are critical for accurate and reproducible research. These application notes provide a detailed overview of the known stability of Roridins A, E, and H, recommend storage conditions, and outline experimental protocols for their analysis.
This compound Stability
The stability of Roridins, like other trichothecenes, is influenced by several factors including temperature, solvent, pH, and light exposure. While specific quantitative degradation kinetics for each this compound under varied conditions are not extensively documented in publicly available literature, general stability patterns for trichothecenes provide valuable guidance.
General Considerations for Trichothecene Stability:
-
Temperature: Lower temperatures are consistently recommended for the long-term storage of trichothecenes to minimize degradation.
-
Solvent: The choice of solvent is crucial for maintaining the stability of Roridins in solution. Acetonitrile (B52724) has been identified as a preferred solvent for the long-term storage of some trichothecenes, showing better stability compared to ethyl acetate (B1210297).[2][3]
-
pH: The stability of trichothecenes can be pH-dependent. For instance, deoxynivalenol (B1670258) (a type B trichothecene) shows greater stability in acidic to neutral aqueous solutions compared to alkaline conditions.
-
Light: Exposure to light, particularly UV radiation, can lead to the degradation of photosensitive compounds. Therefore, protection from light is a standard precaution for storing chemical standards.
Summary of this compound Stability Data
The following tables summarize the available information on the stability of this compound A, E, and H. It is important to note that quantitative, comparative data is limited, and the information is largely based on general knowledge of trichothecene stability and product-specific recommendations.
Table 1: this compound A Stability
| Condition | Observation/Recommendation | Source |
| Storage Temperature | Long-term storage at -20°C is recommended. | General trichothecene stability |
| Solvent | Acetonitrile is a suitable solvent for long-term storage. | [2][3] |
| pH | Avoid highly alkaline conditions to prevent potential degradation. | General trichothecene stability |
| Light Exposure | Store protected from light. | General chemical handling |
Table 2: this compound E Stability
| Condition | Observation/Recommendation | Source |
| Storage Temperature | Stable for at least 4 years when stored at -20°C. | Manufacturer Data |
| Solvent | Soluble in ethanol (B145695) and methanol. Long-term stability in these solvents at -20°C is expected to be good. | General trichothecene stability |
| pH | Likely more stable in acidic to neutral pH. | General trichothecene stability |
| Light Exposure | Store in the dark. | General chemical handling |
Table 3: this compound H Stability
| Condition | Observation/Recommendation | Source |
| Storage Temperature | Recommended storage at -20°C for long-term stability. | General trichothecene stability |
| Solvent | Acetonitrile is a preferred solvent. | [2][3] |
| pH | Avoid alkaline conditions. | General trichothecene stability |
| Light Exposure | Protect from light. | General chemical handling |
Proper Storage Conditions
To ensure the integrity of this compound compounds for research purposes, the following storage conditions are recommended:
-
Solid Form: Roridins in solid (powder/crystalline) form should be stored in airtight, light-resistant containers at -20°C.
-
In Solution:
-
For long-term storage, dissolve Roridins in a high-purity grade of acetonitrile at a known concentration.
-
Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed, amber glass vials at -20°C or lower.
-
Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the solvent.
-
Experimental Protocols
Accurate quantification of Roridins is essential for stability studies and other research applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed for the analysis of mycotoxins.
General Experimental Workflow for Stability Testing
Protocol 1: Analysis of Roridins by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of Roridins using HPLC with UV detection. Method optimization will be required for specific instrumentation and this compound congeners.
1. Materials and Reagents:
-
This compound A, E, or H standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment of mobile phase)
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Preparation of Standards and Samples:
-
Prepare a stock solution of the this compound standard in acetonitrile (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution in the mobile phase.
-
For stability study samples, dilute an aliquot of the stored sample with the mobile phase to a concentration within the calibration range.
3. HPLC Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting point is a gradient from 30% acetonitrile to 100% acetonitrile over 20 minutes. The addition of 0.1% formic acid to both solvents can improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV detection at a wavelength of approximately 260 nm (for the conjugated diene chromophore in the macrocyclic ring). A DAD can be used to obtain the full UV spectrum for peak identification.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of the this compound in the test samples by interpolating their peak areas from the calibration curve.
Protocol 2: Analysis of Roridins by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for the analysis of Roridins, especially in complex matrices.
1. Materials and Reagents:
-
This compound A, E, or H standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium (B1175870) acetate (for enhancing ionization)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
2. Preparation of Standards and Samples:
-
Prepare stock and calibration standards as described in the HPLC protocol, using LC-MS grade solvents.
-
Dilute samples to a concentration suitable for LC-MS/MS analysis, typically in the ng/mL range.
3. LC-MS/MS Conditions (Example):
-
Liquid Chromatography:
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 5 mM ammonium acetate.
-
Gradient: A fast gradient, for example, from 20% B to 95% B in 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor to product ion transitions for each this compound need to be determined by infusing a standard solution of the analyte into the mass spectrometer. For example, for this compound A (MW 532.6), the protonated molecule [M+H]⁺ at m/z 533.3 could be a precursor ion.
-
4. Data Analysis:
-
Create a calibration curve using the peak areas of the MRM transitions for the standards.
-
Quantify the Roridins in the samples based on the calibration curve.
Signaling Pathway
Roridins, like other trichothecenes, are potent inhibitors of protein synthesis. Recent studies have elucidated that this compound E and H can induce apoptosis (programmed cell death) in cancer cells through the induction of Endoplasmic Reticulum (ER) stress.
This compound-Induced ER Stress and Apoptosis
The ER is a critical organelle for protein folding and modification. The accumulation of unfolded or misfolded proteins in the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, prolonged or overwhelming ER stress leads to apoptosis. Roridins can trigger this pathway, leading to cell death.
The diagram below illustrates the key signaling pathways involved in this compound-induced ER stress-dependent apoptosis.
Conclusion
The stability of Roridins is a critical consideration for their use in research. Adherence to proper storage conditions, including low temperatures, the use of appropriate solvents like acetonitrile, and protection from light, is essential to maintain their integrity. The provided analytical protocols offer a starting point for the accurate quantification of Roridins, which is fundamental for stability assessment and other experimental work. Furthermore, a deeper understanding of their mechanism of action, such as the induction of ER stress-dependent apoptosis, will continue to drive research into their potential therapeutic applications. Researchers should perform their own stability studies under their specific experimental conditions to ensure the accuracy and validity of their results.
References
- 1. Trichothecene Group - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Effect of time, temperature and solvent on the stability of T-2 toxin, HT-2 toxin, deoxynivalenol and nivalenol calibrants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Preparation of Roridin Stock Solutions for Cell Culture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridins are a class of macrocyclic trichothecene (B1219388) mycotoxins produced by various fungi, notably from the Myrothecium species. These compounds are known for their potent biological activities, including cytotoxic, pro-apoptotic, and protein synthesis inhibitory effects, making them valuable tools in cancer research and drug development. Accurate and reproducible in vitro studies rely on the correct preparation and handling of roridin stock solutions. This application note provides a detailed protocol for the preparation, storage, and application of stock solutions of various roridins (A, E, H, and J) for cell culture experiments.
Data Presentation: Solubility and Stability of Roridins
The solubility of roridins is a critical factor in the preparation of high-concentration stock solutions. While exact solubility limits can vary based on purity and solvent grade, the following table summarizes the known solubility and stability information for common roridins. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for dissolving roridins for cell culture applications.
| This compound | Solvent | Solubility | Storage Temperature | Stability |
| This compound A | Dichloromethane, DMSO, Ethanol, Methanol | Soluble | -20°C | ≥ 4 years[1] |
| This compound E | DMSO, Ethanol, Methanol | Soluble in DMSO (1 mg/ml) or EtOH (1 mg/ml)[1] | -20°C | ≥ 4 years[2] |
| This compound H | Dichloromethane, DMSO, Ethanol, Methanol | Soluble | -20°C | ≥ 4 years[3] |
| This compound J | DMSO | Data not readily available, but expected to be soluble based on structural similarity to other roridins. | -20°C | Not specified, but long-term stability at low temperatures is expected for trichothecenes. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of this compound E in sterile DMSO as an example. The molecular weight of this compound E is 514.6 g/mol . Adjust calculations accordingly for other roridins based on their specific molecular weights.
Materials:
-
This compound E (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, DMSO-compatible syringe filters (0.22 µm PTFE or nylon)
-
Laminar flow hood
Procedure:
-
Pre-weighing Preparation: In a laminar flow hood, handle the solid this compound powder with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Carefully weigh out 5.15 mg of this compound E on a calibrated analytical balance.
-
Dissolution: Transfer the weighed this compound E to a sterile amber vial. Add 1 mL of sterile, anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound E is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: In a laminar flow hood, filter-sterilize the stock solution using a sterile 0.22 µm syringe filter (PTFE or nylon membrane) into a new sterile, amber vial.[4] This step is crucial for removing any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use. When stored properly, the stock solution is stable for at least 4 years.[2]
Note on DMSO Concentration in Cell Culture: When treating cells, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5]
Protocol 2: Determination of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (prepared as in Protocol 1)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Replace the medium in the wells with 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Analysis of Apoptosis using a Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate.
Materials:
-
Cells treated with this compound (as in Protocol 2)
-
Caspase-3 assay kit (containing lysis buffer, reaction buffer, and a fluorogenic caspase-3 substrate, e.g., Ac-DEVD-AMC)
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis: After treatment, lyse the cells according to the caspase-3 assay kit manufacturer's instructions. This typically involves washing the cells with PBS and then adding a lysis buffer.
-
Lysate Collection: Collect the cell lysates.
-
Assay Reaction: In a 96-well black plate, add the cell lysate, reaction buffer, and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the specific substrate used (e.g., excitation at 380 nm and emission at 460 nm for Ac-DEVD-AMC).
-
Data Analysis: Quantify the increase in fluorescence, which is proportional to the caspase-3 activity.
Mandatory Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing sterile this compound stock solutions for cell culture.
Simplified Signaling Pathway for this compound-Induced Apoptosis
Roridins, as trichothecenes, are known to induce a ribotoxic stress response by binding to the ribosome, which inhibits protein synthesis and activates mitogen-activated protein kinases (MAPKs) such as JNK and p38.[2][6][8] This can lead to apoptosis. Additionally, this compound E has been shown to induce endoplasmic reticulum (ER) stress-dependent apoptosis through the unfolded protein response (UPR) signaling pathways.[9]
Caption: this compound-induced apoptosis via Ribotoxic and ER Stress pathways.
References
- 1. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound H | CAS#:29953-50-2 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant agents against trichothecenes: new hints for oxidative stress treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Electrospray Ionization-Mass Spectrometry (ESI-MS) of Roridin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Roridins are a class of macrocyclic trichothecene (B1219388) mycotoxins produced by various fungi. They are known for their potent cytotoxic activities and have been investigated for their potential as anticancer agents.[1][2] Accurate and sensitive detection and quantification of Roridins are crucial for toxicological assessments, environmental monitoring, and pharmaceutical research. Electrospray ionization-mass spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly specific and sensitive method for the analysis of these compounds.
This document provides detailed application notes and protocols for the analysis of Roridin using ESI-MS.
Quantitative Data Summary
The following tables summarize the key quantitative mass spectrometry data for this compound E and the related compound, this compound A.
Table 1: Mass Spectrometry Parameters for this compound E
| Parameter | Value | Reference |
| Precursor Ion (M+H)⁺ | 537 | [3] |
| Precursor Ion [M+NH₄]⁺ | 532.2904 | [4] |
| Characteristic Fragment Ions (m/z) | 361, 249, 231 | [4] |
| Specific Mass Transition for Quantification | m/z 532 -> 361 | [4] |
Table 2: LC-MS/MS Data for this compound A (for reference)
| Parameter | Value | Reference |
| Precursor Ion (M+H)⁺ | 533.274 | [5] |
| Collision Energy (NCE) | 10 | [5] |
| Fragment Ions (m/z) at 10 NCE | 249.1485, 403.2115, 231.138, 333.206 | [5] |
| Collision Energy (NCE) | 20 | [5] |
| Fragment Ions (m/z) at 20 NCE | 249.1485, 231.138, 85.0648, 193.1223, 185.1325 | [5] |
| LC Column | Agilent RRHD Eclipse 50 x 2 mm, 1.8 µM | [5] |
| Retention Time | 3.46 min | [5] |
Experimental Protocols
Sample Preparation: Extraction of this compound from Fungal Cultures or Contaminated Matrices
This protocol is a general guideline and may require optimization based on the specific matrix.
Materials:
-
Sample (e.g., fungal culture on rice, contaminated wallpaper, or gypsum board)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC vials
Procedure:
-
Weigh a representative portion of the homogenized sample into a centrifuge tube.
-
Add an appropriate volume of extraction solvent. A common extraction solvent for macrocyclic trichothecenes is a mixture of acetonitrile and water (e.g., 84:16 v/v).[6]
-
Vortex the sample vigorously for 10 minutes to ensure thorough extraction.
-
Centrifuge the sample at a high speed (e.g., 5000 rpm for 10 minutes) to pellet solid debris.[7]
-
Carefully transfer the supernatant to a clean tube.
-
For cleaner samples, a dilution of the raw extract may be sufficient for analysis.[8] For more complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
-
Filter the final extract through a 0.22 µm syringe filter into an LC vial.
-
The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (UHPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap, QTrap) equipped with an electrospray ionization (ESI) source.[5][9][10]
LC Parameters (starting conditions, may require optimization):
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 150 x 2.1 mm, 1.8 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[9][11]
-
Gradient: A gradient elution should be optimized to achieve good separation of this compound from other matrix components. A typical gradient might start at 10-20% B, ramp up to 90-100% B, hold for a few minutes, and then return to the initial conditions for re-equilibration.[9]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Injection Volume: 2 - 10 µL.[9]
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for trichothecenes.[11]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis on a triple quadrupole instrument. For high-resolution instruments, a full scan followed by data-dependent MS/MS (dd-MS2) can be used for identification and quantification.[9]
-
MRM Transitions for this compound E:
-
Quantifier: 532.3 → 361.2
-
Qualifier: 532.3 → 231.1 or 532.3 → 249.1
-
-
Source Parameters:
Visualizations
References
- 1. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound A | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Identification, Fragmentation Pattern, And Metabolic Pathways of Hyperoside in Rat Plasma, Urine, And Feces by UPLC-Q-Exactive Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of a liquid chromatography/tandem mass spectrometry method for the simultaneous determination of 16 mycotoxins on cellulose filters and in fungal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an LC-MS/MS assay to analyze a lipid-conjugated siRNA by solid phase extraction (SPE) in mouse plasma and tissue using a stable isotope labeled internal standard (SILIS) - PMC [pmc.ncbi.nlm.nih.gov]
Enzyme Immunoassay for the Detection of Roridin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridin A is a macrocyclic trichothecene (B1219388) mycotoxin produced by various fungi, notably species of Myrothecium.[1] The presence of this compound A in agricultural commodities and indoor environments poses a significant health risk to humans and animals. Consequently, sensitive and specific detection methods are crucial for monitoring and risk assessment. This document provides detailed application notes and protocols for the detection of this compound A using a competitive enzyme immunoassay (EIA), a widely used method for mycotoxin analysis.
Principle of the Assay
The enzyme immunoassay for this compound A is a competitive enzyme-linked immunosorbent assay (cELISA). This assay is based on the competition between this compound A present in the sample and a fixed amount of enzyme-labeled this compound A (conjugate) for a limited number of binding sites on a specific anti-Roridin A antibody.
The antibody is immobilized on the surface of microtiter wells. When the sample and the this compound A-enzyme conjugate are added to the wells, they compete to bind to the antibody. The amount of enzyme-labeled this compound A that binds to the antibody is inversely proportional to the concentration of this compound A in the sample. After an incubation period, the unbound components are washed away. A substrate solution is then added, which is converted by the bound enzyme into a colored product. The intensity of the color is measured spectrophotometrically. A higher concentration of this compound A in the sample will result in a lower color intensity, and vice versa.[2]
Quantitative Data Summary
The performance of an enzyme immunoassay is characterized by its sensitivity, specificity, and dynamic range. The following tables summarize the quantitative data for a this compound A enzyme immunoassay based on published research.
Table 1: Assay Performance Characteristics
| Parameter | Value | Reference |
| Sensitivity (Detection Range) | 5 to 50 ng/mL (0.16 to 1.6 ng per assay) | [3][4] |
| Limit of Detection (LOD) | 0.4 ng/mL (0.02 ng per assay) for monoclonal antibody 5G11; 1.8 ng/mL (0.09 ng per assay) for monoclonal antibody 4H10 | [5] |
Table 2: Cross-Reactivity of Anti-Roridin A Antibodies
This table presents the relative cross-reactivity of different anti-Roridin A antibodies with other mycotoxins. Cross-reactivity is expressed as a percentage relative to this compound A (100%).
| Compound | Rabbit Polyclonal Antibody Cross-Reactivity (%)[3][4] | Monoclonal Antibody 5G11 Cross-Reactivity (%)[5] | Monoclonal Antibody 4H10 Cross-Reactivity (%)[5] |
| This compound A | 100 | 100 | 100 |
| This compound J | 41 | 43.8 | 6.3 |
| Verrucarin A | 15 | 16.7 | 64.0 |
| Satratoxin H | 15 | 18.9 | 4.9 |
| Satratoxin G | 7 | 3.7 | 4.4 |
| Diacetylverrucarol | 0.15 | Not Reported | Not Reported |
| Verrucarol | 0.05 | Not Reported | Not Reported |
Experimental Protocols
The following is a detailed protocol for a competitive enzyme immunoassay for the detection of this compound A. This protocol is a synthesis of general mycotoxin ELISA procedures and specific data from this compound A immunoassay research.
Materials and Reagents
-
Anti-Roridin A antibody-coated 96-well microtiter plate
-
This compound A standards of known concentrations
-
This compound A-enzyme (e.g., Horseradish Peroxidase - HRP) conjugate
-
Sample extraction solvent (e.g., methanol (B129727)/water solution)
-
Wash buffer (e.g., Phosphate Buffered Saline with Tween 20 - PBS-T)
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop solution (e.g., sulfuric acid)
-
Distilled or deionized water
-
Microplate reader with a 450 nm filter
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Sample Preparation
The appropriate sample preparation method will depend on the matrix being analyzed. A general procedure for solid samples is as follows:
-
Homogenize a representative portion of the sample.
-
Weigh a known amount of the homogenized sample.
-
Add a specific volume of extraction solvent (e.g., 70% methanol in water).
-
Vortex or shake vigorously for a specified time (e.g., 3-5 minutes).
-
Centrifuge the extract to pellet solid particles.
-
Carefully collect the supernatant for analysis. The supernatant may require further dilution with the assay buffer.
Assay Procedure
-
Preparation: Bring all reagents and samples to room temperature before use.
-
Standard and Sample Addition:
-
Add 50 µL of each this compound A standard and prepared sample supernatant into the appropriate wells of the antibody-coated microtiter plate.
-
It is recommended to run all standards and samples in duplicate or triplicate.
-
-
Conjugate Addition: Add 50 µL of the this compound A-enzyme conjugate to each well.
-
Incubation: Gently shake the plate to mix and incubate for a specified time (e.g., 1 hour) at room temperature.
-
Washing:
-
After incubation, discard the contents of the wells.
-
Wash the wells 3-5 times with wash buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and tapping it firmly on a clean paper towel.[6]
-
-
Substrate Addition: Add 100 µL of the substrate solution to each well.
-
Color Development: Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes). A blue color will develop.
-
Stopping the Reaction: Add 100 µL of the stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
Data Analysis
-
Calculate the average absorbance for each set of standards and samples.
-
Calculate the percentage of binding (%B/B₀) for each standard and sample using the following formula: %B/B₀ = (Average Absorbance of Standard or Sample / Average Absorbance of Zero Standard) x 100
-
Construct a standard curve by plotting the %B/B₀ for each standard on the y-axis against the corresponding this compound A concentration on the x-axis.
-
Determine the concentration of this compound A in the samples by interpolating their %B/B₀ values from the standard curve.
-
Remember to account for any dilution factors used during sample preparation to calculate the final concentration in the original sample.
Visualizations
Principle of the Competitive Enzyme Immunoassay
Caption: Principle of the competitive enzyme immunoassay for this compound A detection.
Experimental Workflow
Caption: Step-by-step experimental workflow for the this compound A enzyme immunoassay.
References
- 1. This compound A | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme immunoassay for the macrocyclic trichothecene this compound A: production, properties, and use of rabbit antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. realtimelab.com [realtimelab.com]
- 5. Production and characterization of monoclonal antibodies to the macrocyclic trichothecene this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Solid-Phase Extraction of Roridin from Complex Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of roridin, a potent macrocyclic trichothecene (B1219388) mycotoxin, from complex matrices such as agricultural commodities and biological fluids. The methodologies outlined herein are designed to ensure high recovery rates and effective removal of interfering substances, facilitating reliable quantification by downstream analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Roridins are secondary metabolites produced by various fungi, notably species belonging to the Stachybotrys genus.[1][2] Contamination of food, animal feed, and indoor environments with these toxins poses a significant health risk.[1][2] Accurate monitoring requires robust analytical methods capable of isolating these toxins from intricate sample compositions. Solid-phase extraction serves as a critical sample preparation step, offering cleanup and concentration of the target analytes.[3][4]
Quantitative Data Summary
The selection of an appropriate SPE method is crucial for achieving desired analytical performance. The following table summarizes quantitative data from various multi-mycotoxin analysis methods that include trichothecenes, providing a comparative overview of their effectiveness. While specific data for this compound is limited in publicly available literature, the data for closely related trichothecenes like T-2 and HT-2 toxins can serve as a valuable reference.
| SPE Sorbent | Matrix | Analytes | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| BondElut Mycotoxin | Layer Feed | T-2 toxin, HT-2 toxin, Neosolaniol, T-2 triol, T-2 tetraol | 32 - 67 | 0.9 - 7.5 (Analyte dependent) | Not Specified | [1] |
| MycoSep 227 | Layer Feed | T-2 toxin, HT-2 toxin, Neosolaniol, T-2 triol, T-2 tetraol | 50 - 63 | 0.9 - 7.5 (Analyte dependent) | Not Specified | [1] |
| Polymeric SPE | Cereal-based Foods | Aflatoxins, Ochratoxin A, Deoxynivalenol, Zearalenone, T-2 & HT-2 toxins | 73 - 114 (T-2 & HT-2) | 0.3 - 1.0 (T-2 & HT-2) | Not Specified | [4] |
| C18 | Beer | Aflatoxins, Fumonisins, Deoxynivalenol, Ochratoxin A, HT-2 & T-2 toxins, Zearalenone | 70 - 106 (Overall) | Not Specified | < 0.5 µg/L (Overall) | [5] |
| Online SPE (RP-Polymeric) | Human Urine | 36 Mycotoxin Biomarkers | Analyte Dependent | pg/mL to low ng/mL range | pg/mL to low ng/mL range | [6] |
Experimental Protocols
The following are detailed protocols for solid-phase extraction of mycotoxins, including trichothecenes, from grain and animal feed. These can be adapted for the specific analysis of this compound.
Protocol 1: SPE of Trichothecenes from Animal Feed
This protocol is adapted from a method for the analysis of T-2 toxin and its metabolites in layer feed and can be considered a starting point for this compound extraction.[1]
1. Sample Preparation: a. Homogenize the animal feed sample to a fine powder. b. Weigh 10 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube. c. Add 40 mL of acetonitrile/water (84:16, v/v). d. Shake vigorously for 60 minutes on a mechanical shaker. e. Centrifuge at 4000 rpm for 10 minutes. f. Transfer the supernatant to a clean tube for SPE cleanup.
2. Solid-Phase Extraction (using MycoSep 227 column): a. Column Preparation: These are push-through columns and typically do not require pre-conditioning. b. Sample Loading: Slowly pass 10 mL of the sample extract through the MycoSep 227 column. c. Elution: Collect the purified extract that passes through the column. d. Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 50°C. Reconstitute the residue in 1 mL of methanol (B129727)/water (20:80, v/v) for LC-MS/MS analysis.
Protocol 2: Multi-Mycotoxin SPE from Cereal-Based Foods
This protocol is based on a validated method for the simultaneous determination of several regulated mycotoxins in cereal products.[4]
1. Sample Preparation: a. Grind the cereal sample to a fine flour. b. Weigh 5 g of the flour into a 50 mL centrifuge tube. c. Add 20 mL of acetonitrile/water (84:16, v/v). d. Homogenize using a high-speed blender for 3 minutes. e. Centrifuge at 10,000 rpm for 15 minutes at 4°C. f. Transfer the supernatant for SPE cleanup.
2. Solid-Phase Extraction (using a polymeric SPE column): a. Column Conditioning: Condition the polymeric SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. b. Sample Loading: Load 5 mL of the sample extract onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min. c. Washing: Wash the cartridge with 5 mL of water to remove polar interferences. d. Elution: Elute the mycotoxins with 10 mL of acetonitrile. e. Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for SPE of this compound.
SPE Mechanism Diagram
Caption: Key steps in the solid-phase extraction process.
References
- 1. Determination of T-2 toxin, HT-2 toxin, and three other type A trichothecenes in layer feed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)--comparison of two sample preparation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-Residue Analysis of 18 Regulated Mycotoxins by LC/MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Determination of Urinary Mycotoxin Biomarkers Using a Sensitive Online Solid Phase Extraction-UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and in-house validation of a robust and sensitive solid-phase extraction liquid chromatography/tandem mass spectrometry method for the quantitative determination of aflatoxins B1, B2, G1, G2, ochratoxin A, deoxynivalenol, zearalenone, T-2 and HT-2 toxins in cereal-based foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publications.pik-potsdam.de [publications.pik-potsdam.de]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting RORIDIN Insolubility in Aqueous Buffers
For researchers, scientists, and drug development professionals utilizing RORIDIN in their experiments, its poor aqueous solubility can present a significant challenge. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound's insolubility, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer (e.g., PBS, cell culture media)?
A1: this compound, a member of the macrocyclic trichothecene (B1219388) mycotoxin family, is a hydrophobic molecule.[1][2] This means it has very low solubility in water-based solutions. Precipitation, often appearing as cloudiness, crystals, or a visible pellet after centrifugation, typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous buffer. This is a common issue when diluting a concentrated stock solution (usually in an organic solvent like DMSO) into an aqueous medium.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Due to its hydrophobic nature, this compound is highly soluble in organic solvents. The most commonly recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][3] Other suitable organic solvents include ethanol, methanol, and dichloromethane.[1]
Q3: How can I determine the maximum soluble concentration of this compound in my specific experimental buffer?
A3: A practical approach is to perform a serial dilution of your this compound stock solution into the intended aqueous buffer. Visually inspect for the highest concentration that remains clear and free of precipitation over a time course relevant to your experiment (e.g., 24-48 hours) and at the experimental temperature (e.g., 37°C).
Q4: Can I use sonication or vortexing to redissolve precipitated this compound in my buffer?
A4: While vortexing is essential during the dilution process to ensure rapid mixing, and sonication can aid in dissolving the initial stock, these methods are unlikely to permanently redissolve this compound that has precipitated out of an aqueous solution. The fundamental issue is the compound's low solubility, not inefficient dissolution. Aggressive mixing of a precipitated solution may lead to a suspension rather than a true solution, resulting in inaccurate concentrations.
Q5: Will the presence of serum in my cell culture media improve this compound's solubility?
A5: Yes, the presence of serum can enhance the apparent solubility of hydrophobic compounds like this compound. Proteins in the serum, such as albumin, can bind to the compound and help keep it in solution. However, the extent of this effect can vary, and it is still crucial to follow proper dilution protocols.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Observation: A cloudy or crystalline precipitate forms immediately upon adding the this compound stock solution to the aqueous buffer.
Workflow for Troubleshooting Immediate Precipitation:
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Issue 2: Delayed Precipitation in Culture
Observation: The this compound-containing medium is initially clear but becomes cloudy or forms a precipitate after incubation for several hours or days.
Potential Causes and Solutions:
-
Temperature Fluctuations: Repeatedly removing cultures from a stable incubator environment can cause temperature shifts that decrease solubility. Minimize the time that cultures are outside the incubator.
-
Media Evaporation: Over time, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit. Ensure proper humidification of the incubator and use sealed flasks or plates where appropriate.
-
pH Changes: Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of this compound. Monitor the media color (if using phenol (B47542) red) and change the medium as needed to maintain a stable pH.
Data Presentation: this compound Solubility
| Solvent | Solubility | Notes |
| Aqueous Buffers (e.g., PBS, Saline) | Very Low / Poor | Prone to precipitation, especially at higher concentrations. |
| Cell Culture Media (without serum) | Very Low / Poor | Similar to aqueous buffers. |
| Cell Culture Media (with serum) | Low / Moderate | Serum proteins can increase apparent solubility. |
| Dimethyl Sulfoxide (DMSO) | High / Soluble | Recommended for preparing high-concentration stock solutions.[1][3] |
| Ethanol | High / Soluble | Suitable for stock solutions, but be mindful of final concentration in cell-based assays.[1] |
| Methanol | High / Soluble | Another option for creating stock solutions.[1] |
| Dichloromethane | High / Soluble | Primarily used for extraction and purification rather than biological assays.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Safety First: this compound is a potent mycotoxin. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a designated fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Transfer the powder to a sterile, conical tube. Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously until the this compound powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary. The final solution should be clear and free of any visible particles.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C for long-term stability.
Protocol 2: Diluting this compound into Aqueous Buffer for Cell Culture
-
Pre-warm Buffer: Pre-warm your cell culture medium or aqueous buffer to the experimental temperature (typically 37°C).
-
Intermediate Dilution (Optional but Recommended): If the final desired concentration is very low, perform an intermediate dilution of the DMSO stock solution in pre-warmed media.
-
Final Dilution: With the tube of pre-warmed buffer on a vortex mixer at a low to medium speed, add the this compound stock solution dropwise to the side of the tube. This ensures rapid and thorough mixing, preventing localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Signaling Pathways and Mechanisms
This compound, like other trichothecenes, is a potent inhibitor of protein synthesis.[4][5] Its primary mechanism of action involves binding to the 60S ribosomal subunit, which interferes with the peptidyl transferase activity and triggers a "ribotoxic stress response."[4] This response activates mitogen-activated protein kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38, leading to downstream cellular effects such as apoptosis and inflammation.[4]
Ribotoxic Stress Response Pathway:
References
- 1. caymanchem.com [caymanchem.com]
- 2. Current and Future Experimental Strategies for Structural Analysis of Trichothecene Mycotoxins-A Prospectus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Satratoxin G | CAS 53126-63-9 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Satratoxin G from the Black Mold Stachybotrys chartarum Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing RORIDIN E for Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Roridin E in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound E and what is its mechanism of cytotoxicity?
A1: this compound E is a macrocyclic trichothecene (B1219388) mycotoxin, a class of compounds known to be potent inhibitors of protein synthesis in eukaryotic cells.[1] Its cytotoxic effects are primarily due to its ability to bind to the ribosome and disrupt the activity of peptidyl transferase, which is crucial for the elongation step of protein synthesis.[1] This inhibition of protein synthesis can lead to a variety of downstream cellular effects. Recent studies have shown that this compound E can induce apoptosis (programmed cell death) through the endoplasmic reticulum (ER) stress pathway in cancer cells.[2] It has also been found to inhibit several receptor tyrosine kinases involved in cell growth and signaling.[1][3]
Q2: What is a recommended starting concentration range for this compound E in a cytotoxicity assay?
A2: The optimal concentration of this compound E is highly dependent on the cell line being used. It exhibits potent cytotoxicity across a wide range of cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) often in the nanomolar (nM) to sub-nanomolar range. For initial experiments, it is advisable to use a broad concentration range, for example, from 0.01 nM to 1 µM, to determine the sensitivity of your specific cell line.[3] For a more targeted approach, you can refer to published IC50 values for similar cell types as a starting point (see Table 1).
Q3: What is a typical incubation time for cells with this compound E?
A3: The incubation time for this compound E can vary depending on the cell type and the specific endpoint being measured. For cytotoxicity assays, a common incubation period is between 24 and 72 hours.[4] Shorter incubation times may be sufficient for observing effects on signaling pathways, while longer incubations are typically used to assess overall cell viability and proliferation.[4] A time-course experiment is recommended to determine the optimal incubation period for your experimental setup.
Q4: My this compound E is precipitating in the cell culture medium. What should I do?
A4: Precipitation of small molecule compounds in aqueous culture media can be a challenge. Here are some steps to troubleshoot this issue:
-
Solvent Concentration: Ensure the final concentration of the solvent, such as DMSO, in the culture medium is kept low, typically below 0.5%, to minimize both precipitation and solvent-induced cytotoxicity.[4]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound E in an appropriate solvent like DMSO. When diluting the stock to the final working concentration in your culture medium, ensure rapid and thorough mixing to facilitate dissolution.[4]
-
Sonication: Briefly sonicating the stock solution before dilution can help to break up any small aggregates.
-
Temperature: Ensure the culture medium is at 37°C when adding the this compound E solution, as solubility can be temperature-dependent.
Q5: I am observing high variability in my cytotoxicity assay results. What are the potential causes?
A5: High variability in cytotoxicity assays can stem from several factors:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. After seeding, gently swirl the plate in a figure-eight motion to ensure an even distribution of cells.[4]
-
Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate the media components and the test compound. To mitigate this, it is good practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or water and not use them for experimental data.[4]
-
Inconsistent Pipetting: Use calibrated pipettes and consistent technique to minimize volume variations between wells.
-
Cell Health: Ensure that the cells used for the assay are healthy and in the logarithmic growth phase.
Data Presentation
Table 1: IC50 Values of this compound E in Various Cell Lines
| Cell Line | Cell Type | IC50 Value | Reference |
| Multiple Breast Cancer Cell Lines | Breast Cancer | 0.02-0.05 nM | [3] |
| H4TG | Mammalian | 1.74-7.68 nM | [3] |
| MDCK | Mammalian | 1.74-7.68 nM | [3] |
| NIH3T3 | Mammalian | 1.74-7.68 nM | [3] |
| KA31T | Mammalian | 1.74-7.68 nM | [3] |
| Primary Soft-Tissue Sarcoma Cells | Soft-Tissue Sarcoma | 7.6 x 10-10 µM (0.76 nM) | [5] |
| High-Grade Leiomyosarcoma Tumor Cells | Leiomyosarcoma | 8.5 x 10-8 µM (85 nM) | [5] |
Experimental Protocols
MTT Assay for this compound E Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
Materials:
-
This compound E
-
DMSO (cell culture grade)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound E in DMSO.
-
Perform serial dilutions of the this compound E stock solution in complete culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., <0.5%).[4]
-
Carefully remove the old medium from the cells and add 100 µL of the prepared this compound E dilutions to the respective wells.
-
Include wells with medium only (blank) and cells treated with the vehicle control (e.g., 0.5% DMSO).
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[4]
-
Incubate the plate for 4 hours at 37°C.[4]
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound E concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound E concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of this compound E-induced cytotoxicity.
Caption: Experimental workflow for an MTT cytotoxicity assay.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. This compound E - Wikipedia [en.wikipedia.org]
- 2. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Roridin Stability in Solution
For researchers, scientists, and drug development professionals utilizing roridins in their experiments, maintaining the stability of these compounds in solution is critical for obtaining accurate and reproducible results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of roridin degradation.
Troubleshooting Guide: Preventing this compound Degradation
This section addresses common issues encountered during the handling and storage of this compound solutions.
Problem: My this compound solution appears to be losing activity or showing degradation peaks in my analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Solvent Selection | Roridins, like other trichothecenes, are soluble in polar organic solvents. For optimal stability, use high-purity methanol (B129727) or ethanol (B145695) to prepare stock solutions. Avoid prolonged storage in aqueous solutions, as hydrolysis can occur. |
| Inappropriate Storage Temperature | This compound solutions should be stored at low temperatures to minimize degradation. For long-term storage, it is recommended to keep stock solutions at -20°C. For short-term use, refrigeration at 2-8°C is acceptable, but for no longer than a few days. |
| Incorrect pH of the Solution | The stability of trichothecenes can be pH-dependent. While specific data for roridins is limited, studies on related compounds suggest that a slightly acidic to neutral pH range (pH 4-7) is generally preferable. Avoid highly acidic (pH < 3) or alkaline (pH > 8) conditions, which can catalyze hydrolysis of the ester and epoxide functionalities. |
| Exposure to Light | Although there is limited specific data on the photosensitivity of roridins, it is a good laboratory practice to protect solutions from light to prevent potential photodegradation. Use amber vials or wrap containers in aluminum foil. |
| Repeated Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles for your stock solutions. Aliquot the stock solution into smaller, single-use volumes to avoid repeated temperature fluctuations that can accelerate degradation. |
| Contamination | Microbial contamination can lead to the enzymatic degradation of roridins. Ensure that all solvents, containers, and handling procedures are sterile. Filter-sterilizing the solution using a compatible filter (e.g., PTFE) can be a precautionary measure. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing roridins?
This compound E is soluble in ethanol and methanol. For creating stock solutions, high-purity grades of these solvents are recommended.
Q2: What are the optimal storage conditions for this compound solutions?
For long-term stability, this compound solutions should be stored at -20°C in airtight containers to prevent solvent evaporation. This compound E in solid form is stable for at least four years when stored at -20°C.[1]
Q3: How does pH affect the stability of this compound in solution?
Q4: Can I store this compound solutions at room temperature?
It is not recommended to store this compound solutions at room temperature for extended periods. While trichothecenes are generally stable compounds, prolonged exposure to ambient temperatures can lead to gradual degradation.
Q5: What are the known degradation pathways for roridins?
The primary degradation pathways for trichothecenes, including roridins, involve the modification of the 12,13-epoxy ring and the C9-10 double bond, which are critical for their cytotoxic activity.[2] Common degradation reactions include:
-
De-epoxidation: The opening of the epoxide ring, which significantly reduces toxicity. This can be mediated by certain microorganisms.
-
Hydrolysis: Cleavage of ester linkages in the macrocyclic ring structure.
-
Oxidation: Attack on the C9-10 double bond, for example, by ozonolysis.[3]
Q6: How can I check for this compound degradation in my solution?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a common and effective method to assess the purity and degradation of this compound solutions. A stability-indicating HPLC method should be able to separate the intact this compound from its potential degradation products. The appearance of new peaks or a decrease in the peak area of the parent this compound compound over time are indicative of degradation.
Experimental Protocols
Protocol: Stability Testing of this compound Solution using HPLC
This protocol outlines a general procedure for monitoring the stability of a this compound solution over time.
1. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound standard.
- Dissolve it in HPLC-grade methanol or ethanol to a final concentration of 1 mg/mL.
- Store this stock solution in an amber glass vial at -20°C.
2. Preparation of Working Solutions and Storage Conditions:
- Dilute the stock solution with the desired solvent (e.g., methanol, ethanol, or a buffered aqueous solution of a specific pH) to a suitable working concentration (e.g., 10 µg/mL).
- Aliquot the working solution into several amber vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature).
3. HPLC Analysis:
- Instrumentation: A standard HPLC system with a UV detector (set at an appropriate wavelength for this compound, e.g., ~260 nm) or an MS detector.
- Column: A C18 reverse-phase column is commonly used for mycotoxin analysis.
- Mobile Phase: A gradient of water (often with a modifier like formic acid) and acetonitrile (B52724) or methanol is typically employed. The exact gradient program should be optimized to achieve good separation between the this compound peak and any potential degradation products.
- Injection Volume: Typically 10-20 µL.
- Flow Rate: Approximately 1 mL/min.
4. Time-Point Analysis:
- Analyze an aliquot from each storage condition at defined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
- At each time point, record the peak area of the this compound peak.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.
- Plot the percentage of this compound remaining versus time for each storage condition.
- The appearance of new peaks in the chromatogram should be noted as potential degradation products.
Visualizations
Caption: Workflow for assessing this compound stability in solution.
Caption: Simplified this compound degradation pathway.
References
Technical Support Center: RORIDIN Fungal Extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with RORIDIN fungal extraction. Our goal is to help you overcome common challenges, particularly low yield, and optimize your experimental outcomes.
Troubleshooting Guide: Overcoming Low Yield
This guide addresses specific issues that can lead to low yields of this compound and provides actionable solutions.
Question: My this compound yield is consistently low. What are the most common causes and how can I address them?
Answer: Low this compound yield can stem from several factors throughout the entire workflow, from fungal culture to final extraction. Here are the primary areas to investigate:
-
Suboptimal Fungal Growth and Metabolite Production: The production of secondary metabolites like this compound is highly dependent on the culture conditions.
-
Inefficient Extraction Methods: The choice of solvent and extraction technique significantly impacts the recovery of this compound from the fungal biomass or culture broth.
-
Degradation of the Target Compound: Roridins, like many natural products, can be sensitive to degradation during the extraction and purification process.
-
Losses During Purification: Significant amounts of the compound can be lost during chromatographic purification steps if not optimized.
The following sections will delve into troubleshooting each of these areas.
Question: How can I optimize my fungal culture conditions to enhance this compound production?
Answer: Optimizing fermentation parameters is a critical first step to improving yield. A systematic approach, such as using a fractional factorial experimental design (FFED) followed by chemometrics analysis, can help identify the ideal conditions for your specific fungal strain.[1][2]
Key parameters to investigate include:
-
Media Composition: The carbon and nitrogen sources in the culture medium are crucial. Potato Dextrose Broth (PDB) is commonly used for fungi like Fusarium sp.[3]
-
pH: The initial pH of the medium can significantly influence metabolite production. For instance, an initial pH of 4.0 was found to be optimal for this compound E production in Podostroma cornu-damae.[4]
-
Temperature: Fungal growth and secondary metabolism are temperature-sensitive. A common incubation temperature is 25°C.[3]
-
Agitation Speed: In submerged cultures, the agitation speed affects aeration and nutrient distribution. An optimal speed of 63.03 rpm was identified for P. cornu-damae.[4]
-
Incubation Time: The production of this compound can vary significantly over the fermentation period. Time-course studies are recommended to determine the peak production phase. For example, a 12.90-day incubation was optimal for P. cornu-damae[4], while Fusarium sp. was cultivated for 14 days.[3]
Question: I suspect my extraction solvent is not efficient. What are the best solvents for this compound extraction?
Answer: The choice of solvent is critical and depends on the polarity of the target this compound. Generally, solvents of intermediate polarity are effective.
-
Ethyl Acetate (B1210297) (EtOAc): This is a widely used solvent for extracting Roridins from fungal fermentation broths.[3]
-
Acetonitrile (B52724) (CH₃CN): Acetonitrile is effective for extracting trichothecenes from fungal cultures grown on solid media like rice.[5][6] It is also used in partitioning steps to defat crude extracts.[7]
-
Dichloromethane (CH₂Cl₂): This solvent is used to dissolve dried extracts before chromatographic separation.[5][6]
It is advisable to perform small-scale pilot extractions with different solvents to determine the most effective one for your specific fungal strain and culture conditions.
Question: My crude extract is full of pigments and other contaminants. How can I clean it up before purification?
Answer: Co-extraction of pigments and other secondary metabolites is a common problem that can interfere with purification and lead to lower yields.[8]
-
Harvesting Time: Harvesting the fungal culture before dark pigments develop can yield cleaner extracts.[8]
-
Defatting: A common clean-up step is to partition the crude extract between a non-polar solvent like hexane (B92381) and a more polar solvent like acetonitrile. The Roridins will preferentially partition into the acetonitrile layer, leaving behind non-polar contaminants like lipids in the hexane layer.[7]
-
Solid-Phase Extraction (SPE): SPE can be used to clean up extracts before further analysis and purification.
Question: What are the most effective methods for purifying Roridins from a complex crude extract?
Answer: Multi-step chromatographic techniques are typically required to obtain pure Roridins.
-
Silica (B1680970) Gel Chromatography: This is a standard method for the initial fractionation of the crude extract. A stepwise gradient of solvents, such as acetonitrile in dichloromethane, can be used to elute different fractions.[5][6]
-
High-Speed Countercurrent Chromatography (HSCCC): HSCCC is an efficient preparative technique for separating and purifying trichothecene (B1219388) mycotoxins. It avoids irreversible adsorption of the sample onto a solid support, which can be a source of yield loss in traditional silica gel chromatography.[3] A stepwise elution with a biphasic solvent system like hexanes–EtOAc–CH₃OH–H₂O can yield multiple Roridins with high purity (>98%) in a single run.[3][9]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Semi-preparative RP-HPLC with a C18 column is often used as a final polishing step to achieve high purity.[5][6]
Frequently Asked Questions (FAQs)
Q1: Which fungal species are known to produce Roridins? A1: Roridins are macrocyclic trichothecenes produced by various fungal species, including those from the genera Fusarium, Myrothecium, Stachybotrys, and Podostroma.[10][11][12]
Q2: What is the basic structure of a this compound? A2: Roridins belong to the trichothecene family of mycotoxins. They possess a core tricyclic structure known as 12,13-epoxytrichothec-9-ene (B1214510) (EPT). What distinguishes Roridins and other macrocyclic trichothecenes is an additional macrocyclic ring formed by an ester linkage between the C-4 and C-15 positions of the EPT core.[13][14]
Q3: Are there any specific genes I can target to potentially increase this compound production? A3: Yes, research into the biosynthesis of macrocyclic trichothecenes has identified key genes. For example, the gene TRI24, which is predicted to encode an acyltransferase, has been shown to be required for the formation of the macrocyclic ring in Paramyrothecium roridum.[15] Understanding and potentially manipulating such genes could be a strategy for enhancing production.
Q4: How can I quickly check if my fungal extract contains Roridins before extensive purification? A4: A dereplication strategy using UV and NMR spectroscopy can be employed. Roridins have characteristic UV absorption profiles due to their conjugated diene moieties. For instance, this compound E exhibits UV maxima at approximately 230 nm and 260 nm. Additionally, the ¹H NMR spectrum of a crude extract can show diagnostic signals for the epoxide and olefinic protons characteristic of macrocyclic trichothecenes.[7]
Quantitative Data Summary
The following tables summarize quantitative data on this compound production and purification to provide a benchmark for your experiments.
Table 1: Optimization of this compound E Production in Submerged Culture of Podostroma cornu-damae
| Parameter | Optimized Value | This compound E Yield (mg/L) |
| Initial pH | 4.0 | 40.26[4] |
| Incubation Time | 12.90 days | 40.26[4] |
| Agitation Speed | 63.03 rpm | 40.26[4] |
Table 2: Purification of Trichothecenes from Fusarium sp. LS68 Crude Extract using HSCCC
| Compound | Amount from 200 mg Crude Extract | Purity |
| This compound E | Not specified | >98%[3][9] |
| This compound E acetate | Not specified | >98%[3][9] |
| Verrucarin L acetate | Not specified | >98%[3][9] |
| Verrucarin J | Not specified | >98%[3][9] |
Experimental Protocols
Protocol 1: General Fungal Culture and Extraction
This protocol provides a general procedure for the cultivation of a this compound-producing fungus and subsequent extraction of the crude metabolites.
-
Fungal Cultivation:
-
Extraction from Liquid Culture:
-
Extraction from Solid Culture:
Protocol 2: High-Speed Countercurrent Chromatography (HSCCC) Purification
This protocol outlines the purification of Roridins from a crude extract using HSCCC, based on the method described for Fusarium sp.[3]
-
Solvent System Preparation:
-
Prepare a biphasic solvent system. A commonly used system is a mixture of hexanes, ethyl acetate, methanol, and water. For stepwise elution, two systems can be prepared, for example:
-
System A: hexanes–EtOAc–CH₃OH–H₂O (6:4:5:5, v/v/v/v)
-
System B: hexanes–EtOAc–CH₃OH–H₂O (8.5:1.5:5:5, v/v/v/v)
-
-
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (the upper phase of solvent system A).
-
Set the rotation speed (e.g., 800 rpm) and column temperature (e.g., 25°C).
-
Pump the mobile phase (the lower phase of solvent system A) through the column at a specific flow rate (e.g., 2.0 mL/min).
-
Dissolve the crude extract (e.g., 200 mg) in a small volume of a biphasic solution of the solvent system and inject it into the column.
-
Monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm).
-
For stepwise elution, switch the mobile phase from the lower phase of system A to the lower phase of system B at a predetermined time.
-
Collect fractions based on the chromatogram peaks.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by HPLC to determine the purity of the isolated compounds.
-
Combine the pure fractions containing the same compound and evaporate the solvent.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: General workflow for this compound extraction and purification.
References
- 1. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND this compound L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and comparative neurotoxicity of the trichothecenes satratoxin G and this compound L2 from Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dereplication of Macrocyclic Trichothecenes from Extracts of Filamentous Fungi through UV and NMR Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimising the extraction of High Molecular Weight DNA from fungi | Earlham Institute [earlham.ac.uk]
- 9. Preparative Separation and Purification of Trichothecene Mycotoxins from the Marine Fungus Fusarium sp. LS68 by High-Speed Countercurrent Chromatography in Stepwise Elution Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound E - Wikipedia [en.wikipedia.org]
- 11. rebootcenter.com [rebootcenter.com]
- 12. menoclinic.com [menoclinic.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The identification of a key gene highlights macrocyclic ring’s role in trichothecene toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Batch-to-Batch Variability of Commercial Roridin
Welcome to the technical support center for Roridin. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate issues arising from the batch-to-batch variability of commercially available this compound A and this compound E.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with a new batch of this compound. What could be the cause?
A1: Inconsistent results between different batches of this compound can stem from several factors, including variations in purity, the presence of uncharacterized impurities, or degradation of the compound. Each new lot should be validated in your specific experimental system to ensure consistent biological activity.
Q2: What are the typical quality control specifications for commercial this compound?
A2: Commercial suppliers of this compound A and this compound E typically provide a Certificate of Analysis (CoA) with each batch. Key specifications to check include:
-
Purity: Usually determined by High-Performance Liquid Chromatography (HPLC) and is often ≥95%.
-
Identity: Confirmed by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Appearance: Should be a white solid or crystalline powder.
It is crucial to obtain and review the CoA for each new lot.
Q3: How should I properly store and handle this compound to ensure its stability?
A3: this compound, like other trichothecene (B1219388) mycotoxins, should be handled with care due to its toxicity. For long-term storage, it is recommended to keep the solid compound at -20°C, protected from light. Stock solutions, typically prepared in solvents like DMSO, ethanol, or methanol, should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles. Roridins are stable at this temperature for at least four years.
Q4: Are there known impurities or degradation products in commercial this compound?
A4: The presence of minor impurities such as isomers or related trichothecenes from the source fungus is possible. Degradation can occur through hydrolysis of the ester linkages or modification of the epoxide group, which is critical for its activity. Exposure to strong acids, bases, or high temperatures can accelerate degradation.
Troubleshooting Guide
Issue 1: A new batch of this compound shows significantly different potency (IC50) in our cytotoxicity assay.
Possible Cause & Solution:
-
Variation in Active Concentration: The stated concentration on the vial may not accurately reflect the amount of active compound due to impurities or degradation.
-
Action: Perform an in-house quality control (QC) assay to determine the biological activity of the new batch. A standardized cell viability assay is highly recommended. Compare the dose-response curve and IC50 value of the new lot to a previously validated "gold standard" lot.
-
-
Solubility Issues: Incomplete dissolution of the this compound powder can lead to a lower effective concentration.
-
Action: Ensure complete dissolution of the this compound powder in the appropriate solvent. Gentle warming or sonication may be necessary. Visually inspect the solution for any precipitate before making further dilutions.
-
Issue 2: We are observing unexpected or off-target effects with a new this compound lot.
Possible Cause & Solution:
-
Presence of Bioactive Impurities: The new batch may contain impurities with different biological activities.
-
Action: If you have access to analytical equipment, you can perform HPLC analysis to compare the purity profile of the new batch to a previous one. If significant differences are observed, contact the supplier. In the absence of analytical capabilities, carefully document the off-target effects and compare them to the known biological activities of related trichothecenes.
-
Issue 3: High variability between replicate experiments using the same batch of this compound.
Possible Cause & Solution:
-
Inconsistent Solution Preparation: Errors in serial dilutions or incomplete mixing can lead to variability.
-
Action: Prepare fresh stock solutions and serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Cell Culture Variability: The passage number, cell density, and overall health of your cells can significantly impact their sensitivity to this compound.
-
Action: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells and plates. Regularly monitor cell health and morphology.
-
Data Presentation: Quality Control Parameters
The following table summarizes typical quality control parameters for commercial this compound. It is essential to consult the Certificate of Analysis provided by the supplier for batch-specific data.
| Parameter | Typical Specification | Method | Importance |
| Purity | ≥95% | HPLC | Ensures the majority of the material is the active compound. |
| Identity | Conforms to structure | MS, NMR | Confirms the correct molecular structure. |
| Appearance | White solid/crystalline powder | Visual | A change in appearance could indicate degradation or contamination. |
| Solubility | Soluble in DMSO, Ethanol, Methanol | Visual | Incomplete solubility will affect the accuracy of the working concentration. |
| Storage | -20°C | - | Critical for maintaining long-term stability. |
| Stability | ≥ 4 years (at -20°C) | - | Provides an expected shelf-life under proper storage conditions. |
Experimental Protocols
Protocol 1: In-House Quality Control of this compound Biological Activity using a Resazurin-Based Viability Assay
This protocol allows for the functional validation of new this compound batches by determining their cytotoxic potency in a sensitive cell line.
Materials:
-
This compound (new batch and a previously validated "gold standard" batch, if available)
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile filtered)
-
A sensitive cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well, black, clear-bottom tissue culture plates
-
Multichannel pipette
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only for a background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each this compound batch in DMSO.
-
Perform serial dilutions of the this compound stock solutions in complete medium to achieve final concentrations ranging from picomolar to micromolar. A 10-point, 3-fold dilution series is a good starting point.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the cells and add 100 µL of the diluted this compound solutions or vehicle control to the respective wells.
-
Incubate for 48-72 hours.
-
-
Resazurin Assay:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only wells) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability versus the log of the this compound concentration and fit a dose-response curve to determine the IC50 value for each batch.
-
Acceptance Criteria: The IC50 value of the new batch should be within a predefined range (e.g., ± 2-fold) of the "gold standard" batch or the expected historical range for that cell line.
Mandatory Visualizations
Signaling Pathways
This compound is known to induce cellular stress by inhibiting protein synthesis, which triggers the Ribotoxic Stress Response and the Endoplasmic Reticulum (ER) Stress Response.
Technical Support Center: Interpreting Unexpected Results in RORIDIN Experiments
Welcome to the technical support center for RORIDIN experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results encountered while working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrocyclic trichothecene (B1219388) mycotoxin, a class of secondary metabolites produced by various fungi.[1][2] Its primary and most well-documented mechanism of action is the inhibition of protein synthesis in eukaryotic cells.[1][3][4] It achieves this by binding to the peptidyl transferase center of the 60S ribosomal subunit, thereby interfering with the initiation, elongation, or termination steps of translation.[3][5]
Q2: What are the known off-target effects of this compound that can interfere with cell-based assays?
Beyond its primary role as a protein synthesis inhibitor, this compound can induce several off-target effects that may confound experimental results. These include:
-
Ribotoxic Stress Response (RSR): Like other trichothecenes, this compound can trigger the RSR, a signaling cascade initiated by ribosome damage. This leads to the activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38.[3][4][6]
-
Apoptosis Induction: Activation of the RSR and other cellular stresses can lead to programmed cell death, or apoptosis. This is often mediated by the activation of caspases.[3][6][7]
-
Endoplasmic Reticulum (ER) Stress: this compound treatment can lead to an increase in the expression of ER stress biomarkers and the activation of the unfolded protein response (UPR) signaling pathways.[6][7]
-
Mitochondrial Dysfunction: Some trichothecenes have been shown to disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production.[6][7]
-
Immunomodulatory Effects: Trichothecenes can have complex effects on the immune system, including both immunosuppression and the induction of inflammatory responses.[6][8]
Q3: How can I differentiate between the on-target (protein synthesis inhibition) and off-target effects of this compound in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Use of Control Compounds: Include other protein synthesis inhibitors with different mechanisms of action in your experiments. For example, cycloheximide (B1669411) inhibits the translocation step of elongation. If an observed effect is unique to this compound and not seen with other protein synthesis inhibitors, it is more likely to be an off-target effect.[6]
-
Time-Course and Dose-Response Studies: Analyze the effects of this compound at various concentrations and time points. The inhibition of protein synthesis is typically a rapid and potent effect. Off-target effects may appear at later time points or at higher concentrations.[6]
-
Inhibition of Signaling Pathways: To confirm the involvement of off-target signaling, use specific inhibitors. For example, pre-treating cells with a JNK inhibitor (e.g., SP600125) or a p38 inhibitor (e.g., SB203580) before adding this compound can help determine if the observed effects are mediated by the Ribotoxic Stress Response.[6]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound
Unexpected Result: You have determined the half-maximal inhibitory concentration (IC50) of this compound in your cell line, but the value is significantly different from published data, or you are observing high variability between experiments.
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Cell Line Differences | Different cell lines exhibit varying sensitivities to trichothecenes. IC50 values can differ by a factor of 100-1,000 between cell types.[9][10] | Ensure you are comparing your results to data from the same or a very similar cell line. If no data exists for your specific line, establish a baseline and report it as a characterization of that line. |
| Cell Passage Number | High-passage-number cell lines can undergo phenotypic and genotypic changes, altering their drug response.[11] | Use cells within a defined, low passage number range for all experiments. Regularly thaw new vials of cells from a low-passage stock. |
| Assay Method | Different cytotoxicity assays (e.g., MTT, XTT, Neutral Red, LDH) measure different cellular endpoints (metabolic activity, lysosomal integrity, membrane integrity). This can lead to different IC50 values.[12] | Stick to a single, consistent cytotoxicity assay for all comparative experiments. When reporting your IC50, always specify the assay used. |
| Compound Purity and Stability | Impurities in your this compound stock or degradation due to improper storage can affect its potency.[11] | Verify the purity of your this compound. Store it according to the manufacturer's instructions, typically in a desiccated, dark environment at a low temperature. |
| Solvent Concentration | The final concentration of the solvent (e.g., DMSO) used to dissolve this compound can have its own cytotoxic effects, confounding the results.[11] | Ensure the final solvent concentration is consistent across all wells (including controls) and is at a non-toxic level for your cell line. |
Logical Workflow for Troubleshooting IC50 Variability
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Unexpected Cell Viability Results in the Presence of Apoptosis Markers
Unexpected Result: You observe markers of apoptosis (e.g., caspase activation, Annexin V staining), but a cell viability assay (like MTT) shows a higher-than-expected percentage of viable cells.
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Mitochondrial Hyperactivity | Some cytotoxic treatments can initially cause mitochondrial hyperactivation in a subset of the cell population, leading to an overestimation of viable cells in MTT assays, which measure mitochondrial reductase activity.[13] | Complement the MTT assay with a method that does not rely on mitochondrial activity, such as a trypan blue exclusion assay or a plate-based assay measuring ATP content (e.g., CellTiter-Glo®). |
| Timing of Assays | Apoptosis is a process that unfolds over time. You may be measuring cell viability at a time point before the full effects of apoptosis have manifested as a loss of metabolic activity. | Perform a time-course experiment, measuring both apoptosis markers and cell viability at multiple time points (e.g., 6, 12, 24, 48 hours) after this compound treatment. |
| Induction of Non-Apoptotic Cell Death | This compound may be inducing other forms of cell death, such as necroptosis or autophagy, which may not be fully captured by your apoptosis assay. | Investigate markers for other cell death pathways. For example, use necrostatin-1 (B1678002) to inhibit necroptosis or analyze LC3-II levels for autophagy. |
| Ribotoxic Stress Response without Apoptosis | At certain concentrations or in certain cell types, this compound may induce a robust Ribotoxic Stress Response (RSR) that leads to cell cycle arrest and a senescent-like state rather than immediate apoptosis. | Analyze markers of cell cycle arrest (e.g., p21, p27) and senescence (e.g., SA-β-gal staining) in parallel with apoptosis markers. |
This compound-Induced Signaling Pathways
Caption: Signaling pathways activated by this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxicity of this compound in adherent cell cultures in a 96-well plate format.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium containing the highest concentration of solvent (vehicle control). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and PI.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells (suspension or adherent)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Suspension cells: Collect 1-5 x 10^5 cells by centrifugation.
-
Adherent cells: Gently trypsinize and collect the cells. Wash with complete medium to inactivate trypsin, then centrifuge.
-
-
Washing: Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
-
FITC signal (Annexin V): Detects early apoptotic cells.
-
PI signal: Detects late apoptotic and necrotic cells.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to membrane damage)
-
References
- 1. 5 Common Mycotoxin Testing Pitfalls and How to Overcome Them [rapidmicrobiology.com]
- 2. This compound E - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of trichothecene mycotoxins on eukaryotic cells: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of verrucarin A and this compound A, macrocyclic trichothecene mycotoxins, on the murine immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trichothecene-induced cytotoxicity on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Roridin E Technical Support Center: Troubleshooting Long-Term Storage Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Roridin E during long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound E?
A1: For long-term storage, solid this compound E should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.[1]
Q2: What are the best solvents for dissolving and storing this compound E?
A2: this compound E is soluble in several organic solvents, including ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO).[] For long-term storage of solutions, acetonitrile (B52724) is often a suitable choice for trichothecenes as it is less likely to cause degradation compared to methanol, which may lead to transesterification at room temperature.[3]
Q3: What are the main factors that can cause this compound E to degrade?
A3: The primary factors that can affect the stability of this compound E, like other trichothecenes, are temperature, pH, and the solvent used for storage. The key reactive sites in the this compound E molecule are the 12,13-epoxide ring and the C9-C10 double bond, which are susceptible to hydrolysis and oxidation.[4]
Q4: Is this compound E sensitive to light?
A4: While trichothecenes are generally considered to be relatively stable compounds, it is always good practice to protect solutions from light to minimize the risk of photodegradation, especially during long-term storage.[3]
Q5: What are the potential degradation pathways for this compound E?
A5: Based on the structure of trichothecenes, the likely degradation pathways for this compound E include hydrolysis of the ester linkages, opening of the 12,13-epoxide ring (de-epoxidation), and oxidation of the C9-C10 double bond.[4][5] These reactions would result in the formation of more polar and less active compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound E.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in an experiment. | This compound E may have degraded during storage. | 1. Verify Storage Conditions: Confirm that the solid compound has been consistently stored at -20°C and protected from moisture. For solutions, check the storage temperature, solvent used, and duration of storage. 2. Prepare Fresh Stock Solution: Prepare a new stock solution from a fresh vial of solid this compound E. 3. Perform Analytical Check: If possible, analyze the questionable stock solution using HPLC to check for the presence of the parent compound and any potential degradation peaks. Compare this to the freshly prepared solution. |
| Unexpected peaks observed during HPLC analysis of a this compound E sample. | The sample may have degraded, leading to the formation of new chemical entities. | 1. Review Storage History: Examine the storage conditions and handling of the sample. Exposure to elevated temperatures, inappropriate solvents, or extreme pH can accelerate degradation. 2. Conduct Forced Degradation Study: To tentatively identify degradation products, perform a forced degradation study on a fresh sample of this compound E. This involves exposing the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products that can be compared to the unexpected peaks in your sample. 3. Use Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain mass information on the unexpected peaks, which can help in their identification. |
| Inconsistent experimental results between different batches of this compound E solution. | This could be due to variations in the preparation of the stock solutions or degradation of older solutions. | 1. Standardize Solution Preparation: Ensure a consistent and documented procedure for preparing this compound E solutions, including the solvent, concentration, and mixing method. 2. Use Freshly Prepared Solutions: Whenever possible, use freshly prepared dilutions from a stock solution for your experiments. 3. Monitor Stock Solution Stability: If a stock solution is to be used over a prolonged period, it is advisable to periodically check its purity by HPLC. |
Quantitative Data on this compound E Stability
| Form | Storage Condition | Solvent | Reported Stability | Source |
| Solid | -20°C | N/A | ≥ 4 years | [1] |
| Solution | -18°C | Acetonitrile/Methanol | Concentration of most trichothecenes should be monitored over time. | [3][6] |
| Solution | Room Temperature | Methanol | Potential for transesterification. | [3] |
Experimental Protocols
Protocol for Assessing the Long-Term Stability of this compound E in Solution
This protocol outlines a general procedure to evaluate the stability of this compound E in a specific solvent under defined storage conditions.
1. Materials:
- This compound E (solid, high purity)
- High-purity solvent (e.g., acetonitrile, DMSO, ethanol)
- Volumetric flasks and pipettes
- Amber glass vials with Teflon-lined caps
- HPLC system with a UV or DAD detector
- C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
- Mobile phase (e.g., acetonitrile:water gradient)
2. Preparation of Stock Solution:
- Accurately weigh a sufficient amount of solid this compound E.
- Dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Sample Preparation for Stability Study:
- Aliquot the stock solution into multiple amber glass vials.
- Prepare several sets of vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature).
- One set of vials should be analyzed immediately (Time 0).
4. Storage:
- Store the vials at the designated temperatures, protected from light.
5. Analysis:
- At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve one vial from each storage condition.
- Allow the vial to equilibrate to room temperature before opening.
- Dilute the sample to a suitable concentration for HPLC analysis.
- Analyze the sample by HPLC. The mobile phase and gradient should be optimized to achieve good separation between the this compound E peak and any potential degradation products.
- Record the peak area of this compound E.
6. Data Analysis:
- Calculate the percentage of this compound E remaining at each time point relative to the initial concentration at Time 0.
- Plot the percentage of this compound E remaining versus time for each storage condition.
- A significant decrease in the peak area of this compound E and the appearance of new peaks are indicative of degradation.
Visualizations
Caption: Potential degradation pathways of this compound E.
Caption: Troubleshooting workflow for this compound E stability issues.
Caption: Decision tree for selecting this compound E storage conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 3. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound E - Wikipedia [en.wikipedia.org]
- 5. Degradation of trichothecene mycotoxins by chicken intestinal microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Roridin Detection by LC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Roridin detection using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low sensitivity in this compound LC-MS analysis?
Low sensitivity in this compound analysis by LC-MS can stem from several factors throughout the analytical workflow. The most common issues include inefficient sample extraction and cleanup, suboptimal chromatographic separation leading to poor peak shape, inefficient ionization in the mass spectrometer source, and the presence of matrix effects that suppress the analyte signal.[1][2]
Q2: What is a "matrix effect" and how does it impact this compound detection?
In LC-MS analysis, the "matrix" refers to all components in a sample apart from the analyte of interest (this compound).[3] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[4][5] This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analysis.[6][7]
Q3: How can I minimize matrix effects for more sensitive this compound detection?
Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Implementing thorough extraction and cleanup procedures is crucial to remove interfering substances.[1] Techniques like Solid-Phase Extraction (SPE) and Immunoaffinity Columns (IAC) are effective for purifying sample extracts.[6][8]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample matrix can help compensate for signal suppression or enhancement.[4][6]
-
Use of Internal Standards: Stable isotope-labeled internal standards (SIL-IS) that co-elute with the target analyte are highly effective in compensating for matrix effects and variations in instrument response.[6][9]
-
Dilution of the Extract: A simple "dilute-and-shoot" approach can reduce the concentration of interfering matrix components, though this may also decrease the overall sensitivity of the assay.[1][8]
Q4: What are the optimal ionization settings for this compound analysis?
Roridins are typically analyzed using Electrospray Ionization (ESI) in positive ion mode.[10][11] The precursor adduct is often the protonated molecule [M+H]+.[10] Optimization of ESI source parameters is critical for maximizing sensitivity.[12][13] These parameters include capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[13][14] A systematic approach, such as a design of experiments (DoE), can be used to effectively optimize these settings.[15]
Q5: What are the benefits of using a stable isotope-labeled internal standard for this compound quantification?
Stable isotope-labeled internal standards (SIL-IS), such as ¹³C-labeled this compound, are the gold standard for quantitative LC-MS analysis.[9][16] Since SIL-IS have nearly identical chemical and physical properties to the unlabeled analyte, they co-elute and experience the same matrix effects and ionization suppression or enhancement.[17] This allows for accurate correction of variations during sample preparation and analysis, leading to improved precision and accuracy.[16] A mass difference of three or more mass units between the analyte and the SIL-IS is generally recommended.[9]
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Peak Detected
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Review and optimize the extraction solvent and method. Ensure the chosen solvent is appropriate for Roridins and the sample matrix.[1] |
| Analyte Loss During Cleanup | Evaluate the sample cleanup protocol for potential loss of Roridins. Check the elution profile on SPE or IAC columns.[1] |
| Suboptimal Ionization | Infuse a standard solution of this compound directly into the mass spectrometer to optimize ESI source parameters, including capillary voltage, gas flows, and temperatures.[18][19] |
| Incorrect MS/MS Transition | Verify the precursor and product ions for this compound A. Common fragments for macrocyclic trichothecenes include m/z 231.1376 and 249.1481.[20] The protonated molecule [M+H]+ for this compound A is approximately m/z 533.274.[10] |
| Poor Chromatography | Check for peak broadening or splitting. Ensure the mobile phase composition is optimal for this compound retention and elution on a C18 column.[21] Consider a gradient elution to improve peak shape. |
Issue 2: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and additives to prepare the mobile phase.[12][22] |
| System Contamination | Flush the LC system and mass spectrometer to remove potential contaminants.[2] |
| Matrix Interferences | Improve sample cleanup to remove more of the matrix components that can contribute to high background noise.[12] |
| Column Bleed | Condition a new column with several gradient runs before analytical use.[22] |
Issue 3: Poor Reproducibility and Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | Implement the use of a stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects.[6][17] |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting and evaporation. |
| LC System Instability | Check for fluctuations in pump pressure and column temperature. Ensure the system is properly equilibrated before each run.[2] |
| Injector Issues | Inspect the injector for blockages or leaks. Poor reproducibility between injections from the same vial can indicate an injector problem.[23] |
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for this compound A
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 533.274 | [10] |
| Adduct | [M+H]⁺ | [10] |
| Product Ions (m/z) | 249.1485, 231.138, 403.2115 | [10][20] |
| Collision Energy (NCE) | 10-20 | [10] |
| Ionization Mode | ESI Positive | [11] |
Experimental Protocols
Protocol 1: Generic Sample Extraction and Cleanup for Roridins
This protocol provides a general guideline for the extraction and cleanup of Roridins from a solid matrix. Optimization for specific matrices is recommended.
-
Homogenization: Weigh a representative portion of the homogenized sample (e.g., 5 grams).
-
Extraction:
-
Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20, v/v).
-
Shake vigorously for 30 minutes using a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load 5 mL of the sample extract onto the cartridge.
-
Wash the cartridge with 5 mL of water/methanol (80:20, v/v) to remove polar interferences.
-
Elute the Roridins with 5 mL of methanol.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before LC-MS injection.
-
Protocol 2: LC-MS/MS Analysis of Roridins
This protocol outlines typical starting conditions for the chromatographic separation and mass spectrometric detection of Roridins.
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B for re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) System:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Nebulizer Gas Flow: Optimize for your instrument.
-
Drying Gas Flow: Optimize for your instrument.
-
-
MRM Transitions: Monitor at least two transitions for each this compound analog for confirmation (refer to Table 1 for this compound A).
-
Visualizations
Caption: Troubleshooting workflow for low sensitivity in LC-MS.
Caption: Workflow for mitigating matrix effects in LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. benchchem.com [benchchem.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. LC-MS/MS: Method of choice for efficient multi-mycotoxin analysis - Food & Feed Analysis [food.r-biopharm.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. This compound A | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Development of a liquid chromatography/tandem mass spectrometry method for the simultaneous determination of 16 mycotoxins on cellulose filters and in fungal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. romerlabs.com [romerlabs.com]
- 18. How to Develop an LC-MS/MS-based Multi-Mycotoxin Method - Romer Labs [romerlabs.com]
- 19. Development of a multi-mycotoxin LC-MS/MS method for the determination of biomarkers in pig urine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND this compound L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 22. learning.sepscience.com [learning.sepscience.com]
- 23. researchgate.net [researchgate.net]
Navigating Cell Culture Challenges with Roridin: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the potent mycotoxin Roridin, maintaining cell culture integrity is paramount. The inherent cytotoxicity of this compound, while a subject of investigation, can also complicate standard cell culture practices, leading to challenges in distinguishing between experimental effects and contamination. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
A1: this compound A is a type of mycotoxin belonging to the trichothecene (B1219388) family, produced by various fungi.[1] It is a highly potent inhibitor of protein synthesis in eukaryotic cells.[2][3] This property makes it a valuable tool in cancer research and other biomedical fields to study cellular processes like apoptosis (programmed cell death) and stress responses.[2][4]
Q2: What are the primary safety precautions when handling this compound?
A2: this compound is highly toxic and should be handled with extreme care in a laboratory setting. Exposure can occur through inhalation, skin contact, and ingestion.[3] Essential safety measures include:
-
Working in a certified Class II biological safety cabinet.
-
Wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and eye protection.
-
Using dedicated and properly labeled equipment.
-
Implementing a specific waste disposal stream for all this compound-contaminated materials.
Q3: Can this compound's cytotoxic effects be mistaken for contamination?
A3: Yes, this is a critical issue. The cytotoxic effects of this compound can mimic the signs of certain types of contamination. This compound induces apoptosis, leading to changes in cell morphology such as cell rounding, detachment, and the formation of apoptotic bodies.[4] These morphological changes can be confused with the effects of microbial contamination, which can also cause cells to appear unhealthy or die off. It is crucial to carefully observe the culture for specific signs of microbial growth (e.g., turbidity, color change in the medium, presence of motile microorganisms) to differentiate between cytotoxicity and contamination.
Q4: Does working with this compound make my cell cultures more susceptible to contamination?
A4: While direct evidence is limited, it is plausible that the cytotoxic and immunosuppressive effects of mycotoxins like this compound could increase the susceptibility of a cell culture to microbial contamination. Mycotoxins can compromise the integrity of the cell membrane and induce cellular stress, potentially creating an environment more favorable for microbial growth.[5] A weakened cell population may be less able to withstand a low-level microbial challenge that a healthy culture might overcome.
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Morphological Changes
Symptoms:
-
Increased number of floating cells.
-
Cells appear rounded, shrunken, or are detaching from the culture surface.
-
Slowed proliferation rate.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Cytotoxicity | - Verify Concentration: Double-check the final concentration of this compound in your culture medium. An error in dilution could lead to excessive cell death. - Establish a Dose-Response Curve: If you haven't already, perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. - Time-Course Experiment: Observe the cells at different time points after this compound treatment to understand the kinetics of its cytotoxic effect. |
| Microbial Contamination | - Microscopic Examination: Carefully examine the culture under a high-power microscope for signs of bacteria (small, motile rods or cocci), yeast (budding, oval-shaped organisms), or fungi (filamentous hyphae). - Check Medium Clarity and pH: Look for turbidity (cloudiness) in the medium and a rapid change in the pH indicator (e.g., phenol (B47542) red turning yellow for bacterial contamination or pink for fungal contamination). - Culture a Sample: Inoculate a sample of your cell culture medium into a sterile broth or onto an agar (B569324) plate and incubate to confirm the presence of microbial growth. |
| Mycoplasma Contamination | - Specific Testing: Mycoplasma is not visible with a standard light microscope. Use a PCR-based mycoplasma detection kit or a fluorescent staining method to test your cultures. Signs of mycoplasma can be subtle, including reduced cell growth and changes in cell morphology. |
Issue 2: Suspected Contamination in a this compound-Treated Culture
Symptoms:
-
Cloudy medium.
-
Rapid pH change.
-
Visible microorganisms under the microscope.
Action Plan:
-
Isolate: Immediately isolate the contaminated flask or plate to prevent cross-contamination to other cultures.
-
Document: Record the date, cell line, passage number, and a description of the suspected contamination.
-
Decontaminate and Discard:
-
Clean and Disinfect:
-
Thoroughly clean and disinfect the biological safety cabinet with 70% ethanol, followed by a germicidal solution if necessary.
-
Decontaminate the incubator, including shelves and water pan.[7]
-
-
Check Other Cultures: Carefully inspect all other cultures that were handled in the same session or are housed in the same incubator.
-
Review Aseptic Technique: Re-evaluate your laboratory's aseptic technique to identify and rectify any potential sources of the contamination.
Data Presentation
Table 1: Cytotoxicity of this compound E in Various Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound E in different cell lines.
| Cell Line | Cell Type | IC50 | Reference |
| Breast Cancer Cell Lines (unspecified) | Human Breast Cancer | 0.02-0.05 nM | [8] |
| H4TG | Mammalian | 1.74 nM | [8] |
| MDCK | Canine Kidney | 7.68 nM | [8] |
| NIH3T3 | Mouse Embryonic Fibroblast | 2.53 nM | [8] |
| KA31T | Mammalian | 2.53 nM | [8] |
| FGFR3 (Receptor Tyrosine Kinase) | - | 0.4 µM | [8] |
| IGF-1R (Receptor Tyrosine Kinase) | - | 0.4 µM | [8] |
| PDGFRβ (Receptor Tyrosine Kinase) | - | 1.4 µM | [8] |
| TrkB (Receptor Tyrosine Kinase) | - | 1.0 µM | [8] |
Note: IC50 values can vary depending on the assay conditions, exposure time, and specific cell line characteristics.
Experimental Protocols
Protocol 1: General Decontamination of a this compound Spill
This protocol is for a small, contained spill within a biological safety cabinet.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, double gloves, safety glasses.
-
Absorbent pads or paper towels.
-
Forceps.
-
10% bleach solution (prepare fresh).
-
70% ethanol.
-
Biohazard waste container.
Procedure:
-
Ensure Safety: Keep the biological safety cabinet running to maintain airflow.
-
Containment: Cover the spill with absorbent material.
-
Disinfection: Gently pour a 10% bleach solution over the absorbent material, starting from the outside and working inwards to avoid aerosols.[7]
-
Contact Time: Allow a contact time of at least 20 minutes.[7]
-
Cleanup: Using forceps, carefully collect the absorbent material and any sharp objects and place them in a biohazard waste container.
-
Surface Decontamination: Wipe the spill area with fresh absorbent material soaked in 10% bleach.
-
Rinsing: Wipe the area with sterile water to remove residual bleach, which can be corrosive.
-
Final Disinfection: Wipe the area with 70% ethanol.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, as hazardous waste according to your institution's guidelines.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Mandatory Visualizations
Diagram 1: this compound-Induced Ribotoxic Stress and Apoptosis Pathway
Caption: this compound induces apoptosis via ribotoxic and ER stress pathways.
Diagram 2: Experimental Workflow for Investigating Suspected Contamination
Caption: Troubleshooting workflow for cell culture issues with this compound.
References
- 1. Crystal structure of the cytotoxic macrocyclic trichothecene Isothis compound A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunotoxicity of Three Environmental Mycotoxins and Their Risks of Increasing Pathogen Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. towson.edu [towson.edu]
- 7. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. researchgate.net [researchgate.net]
Adjusting RORIDIN exposure time for optimal apoptotic response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RORIDIN to induce an optimal apoptotic response in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal exposure time for inducing apoptosis with this compound?
A1: The optimal exposure time for this compound is not a single value but is highly dependent on the cell line, the concentration of this compound used, and the specific apoptotic event being measured.[1] It is crucial to perform a time-course experiment to determine the peak apoptotic response for your specific experimental system. Generally, signs of apoptosis can be observed within a few hours, with significant effects often seen between 24 and 48 hours.[2][3]
Q2: I am not observing a significant increase in apoptosis after this compound treatment. What are the possible reasons?
A2: Several factors could contribute to a lack of apoptotic induction:
-
Incorrect Concentration: The concentration of this compound may be too low to induce apoptosis or so high that it causes rapid necrosis. A dose-response experiment is recommended to identify the effective concentration range.
-
Cell Line Resistance: The selected cell line may be resistant to this compound-induced apoptosis. It is advisable to use a positive control compound known to induce apoptosis in your cell line to validate the assay.
-
Poor Cell Health: Ensure cells are in the logarithmic growth phase and at an optimal confluency (70-80%). Unhealthy or overly confluent cells may respond differently to apoptotic stimuli.[4]
Q3: I am observing high background apoptosis in my untreated control cells. What could be the cause?
A3: High background apoptosis in control cells can be due to several factors:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to the cells (typically <0.1%).[4]
-
Suboptimal Culture Conditions: Inconsistent incubator conditions (temperature, CO2, humidity) or nutrient depletion in the media can induce stress and apoptosis.
-
Harsh Cell Handling: Excessive centrifugation speeds or vigorous pipetting can cause mechanical damage to cells, leading to false-positive results in apoptosis assays.
Q4: Can I use the same this compound concentration and exposure time for different cell lines?
A4: It is not recommended. Different cell lines exhibit varying sensitivities to cytotoxic agents.[5] Therefore, it is essential to optimize the concentration and exposure time for each cell line individually by performing dose-response and time-course experiments.
Troubleshooting Guides
Annexin V/PI Staining Issues
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | 1. Non-specific binding of Annexin V. 2. Inadequate washing. 3. High concentration of staining reagents. | 1. Ensure the binding buffer contains sufficient calcium (Ca2+). 2. Increase the number and duration of washing steps with cold PBS. 3. Titrate the concentrations of Annexin V and PI to determine the optimal staining dilution. |
| Weak or No Signal | 1. Suboptimal exposure time (too early or too late). 2. This compound concentration is too low. 3. Reagent degradation. 4. Insufficient calcium in the binding buffer. | 1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak apoptotic window. 2. Perform a dose-response experiment to find the optimal this compound concentration. 3. Use fresh reagents and store them according to the manufacturer's instructions. 4. Use the recommended binding buffer containing adequate Ca2+. |
| High Percentage of PI-Positive Cells (Necrosis) | 1. This compound concentration is too high, causing rapid cell death. 2. Exposure time is too long, leading to secondary necrosis. 3. Harsh cell handling during harvesting or staining. | 1. Reduce the concentration of this compound. 2. Harvest cells at earlier time points in your time-course experiment. 3. Handle cells gently, avoiding high-speed centrifugation and vigorous vortexing. |
Caspase Activity Assay Issues
| Problem | Possible Cause | Recommended Solution |
| Low Caspase Activity | 1. Time point of measurement is before or after the peak of caspase activation. 2. Insufficient this compound concentration. 3. Cell lysate is not properly prepared. | 1. Perform a time-course experiment to determine the kinetics of caspase activation. 2. Increase the concentration of this compound. 3. Ensure complete cell lysis and use fresh lysate for the assay. Do not include protease inhibitors in the lysis buffer.[6] |
| High Background Signal | 1. Non-specific substrate cleavage. 2. Contamination of reagents. | 1. Include a negative control with a caspase inhibitor to determine the level of non-specific activity. 2. Use fresh, high-quality reagents. |
Data Presentation
Table 1: IC50 Values of this compound E in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Multiple Breast Cancer Lines | Breast Cancer | 0.02 - 0.05[7] |
| H4TG | Mammalian | 1.74[7] |
| MDCK | Mammalian | 7.68[7] |
| NIH3T3 | Mammalian | 2.93[7] |
| KA31T | Mammalian | 4.39[7] |
| Leukemia Cell Lines | Leukemia | 0.5 - 42 (µg/mL)[8] |
Table 2: Representative Time-Course of this compound-Induced Apoptosis
Note: This table provides a generalized representation of the expected time-dependent increase in apoptosis following this compound treatment. Actual percentages will vary based on cell line and this compound concentration.
| Treatment Time (Hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | < 5% | < 2% |
| 6 | 10 - 20% | 2 - 5% |
| 12 | 25 - 40% | 5 - 15% |
| 24 | 40 - 60% | 15 - 30% |
| 48 | 20 - 30% | 40 - 60% |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Dose-Response)
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to treat the cells with a range of concentrations (e.g., 0.1 nM to 100 nM).
-
Treatment: Replace the culture medium with fresh medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours).
-
Apoptosis Assay: Harvest the cells and perform an apoptosis assay, such as Annexin V/PI staining followed by flow cytometry, to determine the percentage of apoptotic cells at each concentration.
-
Data Analysis: Plot the percentage of apoptotic cells against the this compound concentration to determine the optimal concentration for inducing apoptosis.
Protocol 2: Determining Optimal Exposure Time (Time-Course)
-
Cell Seeding: Plate cells in multiple wells or plates to allow for harvesting at different time points.
-
Treatment: Treat the cells with the predetermined optimal concentration of this compound.
-
Incubation and Harvesting: Incubate the cells and harvest them at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Apoptosis Assay: At each time point, perform an apoptosis assay (e.g., Annexin V/PI staining or a caspase-3 activity assay).
-
Data Analysis: Plot the percentage of apoptotic cells or caspase activity against time to identify the optimal incubation period.
Protocol 3: Caspase-3 Activity Assay (Fluorometric)
-
Induce Apoptosis: Treat cells with the optimal concentration and exposure time of this compound as determined in the previous protocols. Include an untreated control.
-
Cell Lysis: After treatment, centrifuge the cells and resuspend them in a chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Prepare Reaction: In a 96-well plate, add the cell lysate to wells containing reaction buffer and the caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[9]
Visualizations
References
- 1. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND this compound L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound E - Wikipedia [en.wikipedia.org]
- 9. creative-bioarray.com [creative-bioarray.com]
Dealing with RORIDIN cross-reactivity in antibody-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing antibody-based assays for the detection of RORIDIN A.
Frequently Asked Questions (FAQs)
Q1: What is this compound A and why is cross-reactivity a concern in its detection?
This compound A is a potent macrocyclic trichothecene (B1219388) mycotoxin produced by various fungi, notably species of Myrothecium.[1] Structurally, it belongs to a large family of chemically related mycotoxins.[2][3] This structural similarity is the primary reason for cross-reactivity in antibody-based assays.[4] Antibodies developed to recognize this compound A may also bind to other structurally similar trichothecenes, such as this compound J, Verrucarin A, and Satratoxins G and H.[5][6][7] This can lead to an overestimation of this compound A concentration, resulting in inaccurate data and potentially false-positive results.[4]
Q2: My ELISA results show unexpectedly high levels of this compound A. Could this be due to cross-reactivity?
Yes, this is a common issue. If your sample is likely to contain other macrocyclic trichothecenes, the high signal may be a result of the antibody binding to these related toxins in addition to this compound A.[5][6][7] It is crucial to understand the specificity of your antibody. Refer to the antibody's datasheet for cross-reactivity data. If this information is not provided, a cross-reactivity assessment should be performed.
Q3: How can I determine the extent of cross-reactivity of my antibody with other trichothecenes?
A competitive ELISA is the standard method for assessing antibody cross-reactivity.[8] This involves running the assay with the suspected cross-reacting toxins individually and comparing their binding to that of this compound A. The results are used to calculate the percentage of cross-reactivity.
The formula for calculating percent cross-reactivity is:
% Cross-Reactivity = (IC50 of this compound A / IC50 of competing toxin) x 100
Where IC50 is the concentration of the toxin that causes 50% inhibition of the signal in the competitive ELISA.
Q4: My sample matrix is complex (e.g., grain extract, animal feed). How can I reduce matrix effects and potential interferences?
Complex sample matrices can interfere with antibody-antigen binding and cause inaccurate results.[9] To mitigate these effects, sample cleanup is highly recommended. Immunoaffinity columns (IACs) are a highly effective method for purifying and concentrating trichothecenes from complex samples prior to ELISA analysis.[9][10][11] These columns contain antibodies that specifically bind to the target mycotoxins, allowing interfering substances to be washed away.[9][10]
Q5: I am observing high background signal in my ELISA. What are the possible causes and solutions?
High background can be caused by several factors:
-
Insufficient washing: Ensure that wells are washed thoroughly between each step to remove unbound reagents.
-
Incorrect antibody concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.
-
Inadequate blocking: Ensure that the blocking buffer is incubated for the recommended time to prevent non-specific binding of antibodies to the plate surface.
-
Substrate issues: The substrate may be contaminated or have been exposed to light. Prepare fresh substrate and keep it protected from light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Signal / False Positives | Cross-reactivity with other trichothecenes. | - Review the antibody's cross-reactivity profile.- Confirm results with a secondary method like LC-MS/MS.- Perform a cross-reactivity assessment using a competitive ELISA. |
| Low or No Signal | - Reagents added in the wrong order.- Inactive enzyme conjugate.- Incorrect filter wavelength used for reading. | - Carefully follow the assay protocol.- Use fresh or properly stored reagents.- Ensure the plate reader is set to the correct wavelength for the substrate used. |
| Poor Reproducibility (High CV%) | - Inconsistent pipetting.- Temperature variations across the plate.- Inadequate mixing of reagents. | - Use calibrated pipettes and ensure consistent technique.- Avoid stacking plates during incubation.- Gently mix all reagents before use. |
| Edge Effects | Temperature or evaporation differences between edge and center wells. | - Ensure the plate is sealed properly during incubations.- Float the plate in a water bath for uniform temperature distribution. |
Data Presentation
Table 1: Cross-Reactivity of Anti-Roridin A Antibodies
This table summarizes published cross-reactivity data for different monoclonal and polyclonal antibodies against this compound A. This data is essential for interpreting assay results when multiple trichothecenes may be present.
| Antibody | Competing Toxin | Relative Cross-Reactivity (%) |
| Monoclonal 5G11 | This compound A | 100 |
| This compound J | 43.8 | |
| Verrucarin A | 16.7 | |
| Satratoxin G | 3.7 | |
| Satratoxin H | 18.9 | |
| Monoclonal 4H10 | This compound A | 100 |
| This compound J | 6.3 | |
| Verrucarin A | 64.0 | |
| Satratoxin G | 4.4 | |
| Satratoxin H | 4.9 | |
| Rabbit Polyclonal Serum | This compound A | 100 |
| This compound J | 41 | |
| Verrucarin A | 15 | |
| Satratoxin H | 15 | |
| Satratoxin G | 7 |
Data compiled from published studies.[5][6][7]
Experimental Protocols
Protocol 1: Competitive ELISA for this compound A Cross-Reactivity Assessment
This protocol outlines the steps for a competitive ELISA to determine the cross-reactivity of an antibody with various trichothecenes.
Materials:
-
96-well high-binding microtiter plates
-
This compound A standard
-
Standards of potential cross-reacting toxins (e.g., this compound J, Verrucarin A)
-
Anti-Roridin A primary antibody
-
This compound A-enzyme conjugate (e.g., this compound A-HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of anti-Roridin A antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Competition:
-
Prepare serial dilutions of this compound A and the other trichothecene standards.
-
In a separate plate or tubes, add 50 µL of each standard dilution and 50 µL of the this compound A-enzyme conjugate to the wells.
-
Transfer 100 µL of these mixtures to the coated and blocked plate.
-
-
Incubation: Incubate for 1 hour at 37°C.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Addition: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the logarithm of the toxin concentration to generate standard curves for each toxin. Determine the IC50 value for each and calculate the percent cross-reactivity.
Protocol 2: Immunoaffinity Column (IAC) Cleanup for Trichothecenes
This protocol describes a general procedure for using an immunoaffinity column to clean up a sample extract before analysis.
Materials:
-
Immunoaffinity column specific for trichothecenes
-
Sample extract (e.g., methanol (B129727)/water extract of a food sample)
-
Phosphate Buffered Saline (PBS)
-
Methanol
-
Syringe or vacuum manifold
-
Collection vials
Procedure:
-
Column Equilibration: Allow the immunoaffinity column to reach room temperature. Pass 2-3 mL of PBS through the column to equilibrate the antibody-bound gel.
-
Sample Loading: Dilute the sample extract with PBS to reduce the methanol concentration (typically below 15%). Load the diluted extract onto the column at a slow, steady flow rate (e.g., 1-2 mL/minute).
-
Washing: Wash the column with 5-10 mL of PBS to remove unbound matrix components.
-
Elution: Elute the bound trichothecenes by passing 1-2 mL of methanol through the column. Collect the eluate in a clean vial.
-
Post-Elution: The eluate can then be evaporated to dryness and reconstituted in assay buffer for ELISA analysis or prepared for LC-MS/MS confirmation.
Visualizations
Caption: Mechanism of this compound A cross-reactivity.
Caption: Troubleshooting workflow for high this compound A results.
Caption: Immunoaffinity column (IAC) cleanup workflow.
References
- 1. colorcontrast.app [colorcontrast.app]
- 2. Cross reactivity testing at Quansys Biosciences [quansysbio.com]
- 3. libios.fr [libios.fr]
- 4. web.mit.edu [web.mit.edu]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. medium.com [medium.com]
- 7. mdpi.com [mdpi.com]
- 8. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 9. Purification columns - Food & Feed Analysis [food.r-biopharm.com]
- 10. toolify.ai [toolify.ai]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Roridin Production in Stachybotrys chartarum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance Roridin production in Stachybotrys chartarum cultures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal culture media for enhancing this compound production?
A1: For robust production of macrocyclic trichothecenes (MCTs), including Roridins, Potato Dextrose Agar (B569324) (PDA) and Cellulose (B213188) Agar (CEL) are highly recommended.[1][2][3] Studies have shown that these media consistently yield higher concentrations of these mycotoxins compared to others like Malt (B15192052) Extract Agar (MEA), Glucose Yeast Peptone Agar (GYP), and Sabouraud Dextrose Agar (SAB).[1][2]
Q2: How do different carbon sources in the culture medium affect this compound production?
A2: The choice of carbon source significantly impacts MCT biosynthesis. Polysaccharides are generally more effective than monosaccharides. Potato starch has been identified as a superior carbon source, leading to large, dense mycelial growth, high levels of sporulation, and consequently, higher MCT production.[4][5] While cellulose also supports production, mono- and disaccharides such as glucose, fructose, and maltose (B56501) are comparatively inferior.[4]
Q3: What is the influence of the nitrogen source on this compound production?
A3: The form of nitrogen available to S. chartarum is a critical factor. Nitrate (B79036) (NO₃⁻) has been shown to stimulate the production of macrocyclic trichothecenes.[4][6] Conversely, ammonium (B1175870) (NH₄⁺) tends to suppress their biosynthesis.[4][6] Therefore, using a nitrate-based nitrogen source, such as sodium nitrate (NaNO₃), is advisable for enhancing this compound yields.
Q4: Is there a relationship between fungal growth, sporulation, and this compound production?
A4: Yes, a strong correlation exists between sporulation and the production of certain macrocyclic trichothecenes, such as satratoxins.[7] Conditions that promote healthy mycelial growth and dense sporulation are generally conducive to higher toxin yields.[7] However, some secondary metabolites, like stachybotrylactam, do not show a positive correlation with sporulation.[4]
Q5: What are the standard incubation conditions for promoting this compound production?
A5: Generally, cultures are grown at 25°C in the dark for a period of 21 days.[2] Maintaining high relative humidity (around 95%) is also a known factor that can influence MCT production.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound production despite visible fungal growth. | 1. Suboptimal Culture Medium: The medium may lack the necessary nutrients to induce mycotoxin biosynthesis. 2. Inappropriate Carbon Source: Use of simple sugars (glucose, fructose) may not effectively trigger the secondary metabolic pathways for this compound production. 3. Inhibitory Nitrogen Source: The presence of ammonium ions can suppress the biosynthesis of macrocyclic trichothecenes.[4][6] | 1. Switch to a recommended medium such as Potato Dextrose Agar (PDA) or Cellulose Agar (CEL).[1][2] 2. Utilize a complex carbohydrate as the primary carbon source, with potato starch being a highly effective option.[4][5] 3. Ensure the nitrogen source is nitrate-based (e.g., NaNO₃).[4] |
| Inconsistent this compound yields between batches. | 1. Variability in Complex Media: Different batches of complex media like PDA can have varying compositions, affecting mycotoxin production.[7] 2. Inconsistent Inoculation: The density and age of the inoculum can influence the kinetics of growth and toxin production. | 1. For highly reproducible results, consider using a chemically defined medium where the exact composition is known and can be controlled.[4][6] 2. Standardize your inoculation protocol, using a consistent amount of spore suspension or mycelial plugs for each culture. |
| Difficulty in extracting and quantifying Roridins. | 1. Inefficient Extraction Protocol: The solvent system may not be optimal for extracting lipophilic mycotoxins from the fungal matrix. 2. Matrix Effects in Analysis: Components of the culture medium can interfere with analytical methods like LC-MS/MS, leading to inaccurate quantification.[2] | 1. Use a proven extraction solvent such as acetonitrile/water (84/16, v/v).[2] 2. Perform a solid-phase extraction (SPE) cleanup step to remove interfering matrix components.[2] Prepare matrix-matched calibration standards for LC-MS/MS analysis to compensate for any remaining matrix effects.[2] |
Data Presentation
Table 1: Influence of Different Culture Media on Macrocyclic Trichothecene (MCT) Production
| Culture Medium | Relative MCT Production | Key Components | Reference(s) |
| Potato Dextrose Agar (PDA) | High | Potato infusion, Dextrose | [1][2][3] |
| Cellulose Agar (CEL) | High | Cellulose | [1][2][3] |
| Malt Extract Agar (MEA) | Intermediate | Malt extract, Peptone | [1][2] |
| Glucose Yeast Peptone Agar (GYP) | Poor | Glucose, Yeast extract, Peptone | [1][2] |
| Sabouraud Dextrose Agar (SAB) | Poor | Dextrose, Peptone | [1][2] |
Table 2: Effect of Nitrogen and Carbon Sources on Mycotoxin Production
| Nutrient | Stimulatory | Suppressive/Inferior | Reference(s) |
| Nitrogen Source | Nitrate (e.g., NaNO₃) | Ammonium (e.g., NH₄NO₃, NH₄Cl) | [4][6] |
| Carbon Source | Potato Starch, Cellulose | Glucose, Fructose, Maltose | [4][5] |
Experimental Protocols
1. Culturing Stachybotrys chartarum for this compound Production
-
Strain Maintenance: Maintain working cultures of S. chartarum on 2% malt extract agar (MEA) plates. For long-term storage, fungal cultures can be preserved at -80°C.[2]
-
Media Preparation: Prepare the desired culture medium (e.g., PDA or a chemically defined medium with potato starch and sodium nitrate). Sterilize by autoclaving at 121°C for 15 minutes.[2]
-
Inoculation: Inoculate the agar plates with the S. chartarum culture. A common method is a three-point inoculation to observe colony interactions.[2]
-
Incubation: Incubate the plates at 25°C in the dark for 21 days. Ensure high relative humidity (approximately 95%).[2]
2. Extraction of Roridins and Other Macrocyclic Trichothecenes
-
Harvesting: After incubation, transfer the entire agar plate culture into a mixing bag.
-
Solvent Extraction: Add 50 mL of an acetonitrile/water mixture (84/16, v/v) to the bag. Homogenize for 5 minutes using a bag mixer.[2]
-
Filtration: Filter the extract through a paper filter.
-
Solid-Phase Extraction (SPE) Cleanup: Pass 10 mL of the filtered extract through a polymeric reversed-phase SPE cartridge to remove polar impurities.[2]
-
Concentration: Take a 5 mL aliquot of the cleaned extract, dilute it 1:10, and evaporate to dryness under a gentle stream of nitrogen at 50°C.[2]
-
Reconstitution: Resuspend the dried residue in 1 mL of acetonitrile/water (30/70, v/v) using ultrasonication for 5 minutes.
-
Final Filtration: Filter the resuspended sample through a 0.45 µm PVDF syringe filter into an autosampler vial for analysis.[2]
3. Quantification by LC-MS/MS
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Method: Develop a validated LC-MS/MS method for the specific detection and quantification of this compound E, this compound L-2, and other relevant MCTs.
-
Calibration: Prepare matrix-matched calibration curves to ensure accurate quantification, as some media components can cause matrix suppression effects.[2]
-
Data Analysis: Use appropriate software for data acquisition and processing to determine the concentration of each analyte.[2]
Visualizations
Caption: Workflow for this compound production, extraction, and analysis.
Caption: Key nutrient factors influencing this compound biosynthesis.
Caption: Simplified overview of the this compound biosynthesis pathway.
References
- 1. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. journals.asm.org [journals.asm.org]
- 5. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Best practices for handling and disposal of RORIDIN waste
This guide provides best practices for the safe handling and disposal of Roridin waste in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound A is a potent mycotoxin classified as a trichothecene.[1] The primary hazards include acute oral toxicity, meaning it can be fatal if swallowed.[1] It is a dermal irritant and can be absorbed through the skin.[2][3] this compound waste, therefore, poses a significant risk to laboratory personnel and the environment if not handled and disposed of properly. All waste containing this compound, including pure compounds, solutions, contaminated labware, and personal protective equipment (PPE), should be treated as hazardous.
Q2: What is the first step I should take before starting an experiment involving Roridins?
A2: Before beginning any work with Roridins, you must have a clear and documented waste disposal plan.[4] This involves identifying the types of waste that will be generated (e.g., liquid, solid, sharps), the appropriate decontamination methods, and the final disposal route in accordance with your institution's and local hazardous waste regulations.[5]
Q3: Can I dispose of small amounts of this compound waste down the drain?
A3: No. This compound waste, regardless of the amount, should never be disposed of down the drain.[6] Roridins are environmentally persistent and highly toxic. All liquid waste must be chemically inactivated or collected for hazardous waste disposal.
Q4: Is autoclaving an effective method for decontaminating this compound waste?
A4: Autoclaving is not an effective method for inactivating this compound A and other low-molecular-weight toxins.[7][8] High temperatures are required for thermal decomposition.
Q5: How should I manage different types of this compound waste in the lab?
A5: Proper segregation of waste is crucial. Use clearly labeled, dedicated containers for each waste stream:
-
Liquid Waste: Collect in a designated, leak-proof, and chemically resistant container. The container should be clearly labeled as "Hazardous Waste: this compound A".
-
Solid Waste: This includes contaminated gloves, bench paper, and plasticware. Collect in a dedicated, puncture-resistant container with a biohazard symbol and clearly labeled "Hazardous Waste: this compound A".
-
Sharps Waste: Needles, syringes, and contaminated glassware must be disposed of in a designated sharps container.
Troubleshooting Guides
Scenario 1: I accidentally spilled a small amount of this compound A solution on the bench.
-
Immediate Action:
-
Alert others in the vicinity.
-
If you have come into direct contact, immediately wash the affected area with soap and water for at least 15 minutes.[1]
-
Evacuate the immediate area if the spill is large or has generated aerosols.
-
-
Cleanup Procedure:
-
Don appropriate PPE: lab coat, safety goggles, and two pairs of chemical-resistant gloves.
-
Contain the spill by covering it with an absorbent material, working from the outside in.
-
Carefully apply a freshly prepared 1:10 dilution of household bleach (approximately 0.5% sodium hypochlorite) to the absorbent material. For spills with a high organic load, a 1:5 dilution may be more appropriate.[9]
-
Allow a contact time of at least 30 minutes.
-
Collect the absorbent material and any contaminated items using forceps or tongs and place them in a designated hazardous waste container.
-
Wipe the spill area again with the bleach solution, followed by a water rinse to remove residual bleach.
-
Dispose of all cleanup materials as hazardous waste.
-
Scenario 2: I am unsure if my chemical inactivation of liquid this compound waste was effective.
-
Verification: The effectiveness of chemical inactivation can be difficult to verify in a standard laboratory setting without analytical instrumentation. Therefore, it is crucial to follow a validated protocol precisely.
-
Best Practice: If there is any doubt about the effectiveness of the inactivation, treat the waste as if it is still active and dispose of it through your institution's hazardous waste program. For routine procedures, it is recommended to err on the side of caution and use a professional hazardous waste disposal service.
Experimental Protocols
Protocol 1: Chemical Inactivation of Liquid this compound A Waste
This protocol is for the chemical inactivation of aqueous solutions containing this compound A.
Materials:
-
Liquid this compound A waste in a designated container.
-
Household bleach (5.25% sodium hypochlorite).
-
Sodium hydroxide (B78521) (NaOH) solution (optional, but recommended for some trichothecenes).[8]
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves).
-
Fume hood.
Procedure:
-
Perform all steps in a certified chemical fume hood.
-
For every 9 parts of liquid this compound A waste, add 1 part of household bleach to achieve a final concentration of approximately 0.5% sodium hypochlorite (B82951). For complete inactivation of T-2 mycotoxin, a related trichothecene, a 2.5% sodium hypochlorite solution with 0.25 N NaOH for 4 hours is recommended.[8]
-
Gently mix the solution to ensure thorough contact.
-
Allow a minimum contact time of 30 minutes. For some trichothecenes, a longer contact time of 4 hours is recommended for complete inactivation.[8]
-
After the contact time, the inactivated solution can be disposed of as chemical waste according to your institution's guidelines. It is crucial to check with your environmental health and safety office for specific disposal requirements.
Protocol 2: Handling of Solid this compound A Waste
This protocol describes the handling of solid waste contaminated with this compound A.
Materials:
-
Designated, puncture-resistant hazardous waste container with a lid.
-
Heavy-duty plastic bags.
-
Hazardous waste labels.
-
PPE as required for the experiment.
Procedure:
-
At the point of generation, place all solid waste contaminated with this compound A (e.g., gloves, pipette tips, tubes, bench paper) directly into the designated hazardous waste container.
-
Do not overfill the container.
-
When the container is full, securely close the lid.
-
Label the container with a hazardous waste tag, clearly indicating "this compound A Waste" and the date.
-
Arrange for pickup and disposal through your institution's environmental health and safety department.
Data Presentation
Table 1: Chemical Inactivation of this compound A
| Decontaminant | Concentration | Contact Time | Efficacy | Reference |
| Sodium Hypochlorite | 3% - 5% | Not Specified | Effective | [7] |
| Sodium Hypochlorite | 2.5% (+ 0.25 N NaOH) | 4 hours | Recommended for complete inactivation of T-2 mycotoxin | [8] |
| Chlorine Dioxide (in solution) | 1000 ppm | 2 hours | Complete inactivation | [10] |
| Chlorine Dioxide (in solution) | 200 and 500 ppm | 24 hours | Significant decrease in toxicity | [10] |
Table 2: Thermal Inactivation of Trichothecene Mycotoxins
| Temperature | Time | Efficacy | Reference |
| 500°F (260°C) | 30 minutes | Complete inactivation | [7] |
| 900°F (482°C) | 10 minutes | Complete inactivation | [7] |
Mandatory Visualizations
Caption: Workflow for this compound Waste Handling.
Caption: this compound Spill Cleanup Procedure.
References
- 1. This compound A | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. UNF: Laboratory Spills [unf.edu]
- 3. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. odu.edu [odu.edu]
- 6. fda.gov [fda.gov]
- 7. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 8. uab.cat [uab.cat]
- 9. uwo.ca [uwo.ca]
- 10. researchgate.net [researchgate.net]
Selecting the appropriate solvent for RORIDIN experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate solvent for experiments involving Roridin A, a potent macrocyclic trichothecene (B1219388) mycotoxin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound A?
A1: For creating concentrated stock solutions of this compound A, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent. This compound A, like many other mycotoxins, is sparingly soluble in aqueous solutions but generally dissolves well in organic solvents.[1] DMSO is a versatile solvent for many organic compounds and is compatible with most cell culture applications when diluted to a final concentration that is non-toxic to the cells (typically ≤0.1%).
Q2: Can I use other organic solvents like ethanol (B145695) or methanol (B129727) to dissolve this compound A?
A2: Yes, other organic solvents such as methanol, ethanol, and acetonitrile (B52724) can be used to dissolve this compound A and are frequently employed for the extraction of mycotoxins from various matrices.[2][3][4] However, for in vitro cell-based assays, these solvents can be more volatile and may exhibit higher cytotoxicity compared to DMSO. If you must use ethanol or methanol, it is crucial to ensure the final concentration in your cell culture medium is very low (e.g., <0.01%) to avoid solvent-induced artifacts.[1]
Q3: Is this compound A soluble in water?
A3: this compound A is poorly soluble in water. While some mycotoxins can be extracted using aqueous solutions, often with the aid of detergents, this compound A's hydrophobic nature makes water an unsuitable primary solvent for achieving high concentrations.[4][5] For cell culture experiments, a common practice is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous culture medium.[1]
Q4: How should I store my this compound A stock solution?
A4: this compound A stock solutions, particularly in DMSO, should be stored at -20°C or -80°C to ensure long-term stability. The stability of compounds in DMSO can vary, and it is advisable to minimize the number of freeze-thaw cycles.[6] For sensitive compounds, preparing single-use aliquots of the stock solution is recommended to maintain its integrity.[6]
Q5: What is the mechanism of action of this compound A?
A5: this compound A is a member of the trichothecene mycotoxin family, which are potent inhibitors of protein synthesis in eukaryotic cells.[7] They bind to the ribosome, interfering with the peptidyl transferase activity and thereby halting protein elongation.[7] This inhibition of protein synthesis can lead to downstream effects, including the induction of endoplasmic reticulum (ER) stress, activation of apoptotic pathways, and cell death.[8][9] Roridins are classified as macrocyclic trichothecenes, and this structural feature is associated with their high toxicity.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound A precipitate is visible in the stock solution. | The concentration of this compound A exceeds its solubility limit in the chosen solvent. | Gently warm the solution and vortex or sonicate to aid dissolution. If precipitation persists, consider preparing a more dilute stock solution. |
| Precipitation occurs when diluting the DMSO stock solution into aqueous media. | The final concentration of this compound A is too high for the aqueous environment, or the DMSO concentration is too high, causing the compound to crash out. | Increase the final volume of the aqueous medium to lower the final this compound A concentration. Ensure the final DMSO concentration in the cell culture medium is kept to a minimum (ideally ≤0.1%). A step-wise dilution may also help. |
| Inconsistent experimental results. | Degradation of this compound A in the stock solution due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions from powder for critical experiments.[6] Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing. |
| High background toxicity in control cells. | The concentration of the organic solvent (e.g., DMSO, ethanol) is too high in the final culture medium. | Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. Ensure the final solvent concentration is below this threshold in all experimental conditions. |
Solvent Properties for this compound A Experiments
| Solvent | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 1.10 | Recommended for stock solutions; hygroscopic; keep final concentration low in cell culture (≤0.1%). |
| Methanol | CH₄O | 32.04 | 64.7 | 0.792 | Can be used for dissolution but is more toxic to cells than DMSO.[2] |
| Ethanol | C₂H₆O | 46.07 | 78.37 | 0.789 | Less toxic than methanol but still requires low final concentrations in cell culture.[2] |
| Acetonitrile | C₂H₃N | 41.05 | 81.6 | 0.786 | Commonly used for mycotoxin extraction; less common for direct use in cell culture.[3] |
| Water | H₂O | 18.02 | 100 | 1.00 | Poor solvent for this compound A; used as the final diluent for cell-based assays. |
Experimental Workflow and Mechanism of Action
Caption: Workflow for preparing and using this compound A in cell-based experiments.
Caption: Simplified signaling pathway for this compound A's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Make Your Mycotoxin Analysis Easier and Greener With Aqueous [rapidmicrobiology.com]
- 3. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How eco-friendly is your mycotoxin analysis? - Food & Feed Analysis [food.r-biopharm.com]
- 5. Solvent comparison in the isolation, solubilization, and toxicity of Stachybotrys chartarum spore trichothecene mycotoxins in an established in vitro luminescence protein translation inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound E - Wikipedia [en.wikipedia.org]
- 8. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The identification of a key gene highlights macrocyclic ring’s role in trichothecene toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of RORIDIN in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of RORIDIN in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound E is a macrocyclic trichothecene (B1219388) mycotoxin. Its primary on-target mechanism of action is the inhibition of protein synthesis. It achieves this by binding to the 60S ribosomal subunit, which interferes with peptidyl transferase activity and blocks the elongation step of translation. This disruption of protein synthesis leads to a variety of downstream cellular effects, including the induction of apoptosis.
Q2: What are the known off-target effects of this compound?
A2: The off-target effects of this compound are primarily linked to its cytotoxic nature and its ability to induce cellular stress. A significant off-target effect is the generation of reactive oxygen species (ROS), which can lead to oxidative damage to cellular components like DNA, lipids, and proteins.[1] This oxidative stress can trigger various signaling pathways and cellular responses independent of its direct impact on protein synthesis. Additionally, this compound has been reported to inhibit the activity of certain receptor tyrosine kinases (RTKs), including FGFR3, IGF-1R, PDGFRβ, and TrkB, although the precise mechanism of this inhibition is not fully elucidated.[2]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:
-
Dose-response and time-course studies: Carefully titrate the concentration of this compound and the duration of exposure to identify a therapeutic window where on-target effects are maximized and off-target toxicity is minimized.
-
Use of ROS scavengers: Co-treatment with antioxidants, such as N-acetylcysteine (NAC) or glutathione (B108866) (GSH), can help mitigate off-target effects mediated by ROS.[1]
-
Employing multiple cell lines: The cellular context can influence drug responses. Using different cell lines can help distinguish between cell-type-specific off-target effects and the desired on-target mechanism.
-
Control experiments: Include appropriate controls, such as using a structurally related but inactive analog of this compound if available, to confirm that the observed phenotype is due to the intended mechanism.
-
Orthogonal assays: Validate findings from one assay with a different, complementary experimental approach. For example, if observing apoptosis, confirm with multiple methods like Annexin V staining, caspase activity assays, and Western blotting for apoptotic markers.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at concentrations expected to be on-target.
| Possible Cause | Troubleshooting Step |
| Off-target ROS production | Co-incubate cells with an antioxidant like N-acetylcysteine (NAC) and re-assess cytotoxicity. A significant reduction in cell death suggests ROS-mediated off-target effects. |
| Cell line hypersensitivity | Test this compound on a panel of different cell lines to determine if the observed cytotoxicity is cell-type specific. |
| Incorrect concentration calculation | Double-check all calculations for stock solutions and dilutions. Verify the purity and integrity of the this compound compound. |
| Prolonged exposure time | Perform a time-course experiment to determine the optimal incubation time that elicits the on-target effect without excessive cytotoxicity. |
Issue 2: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Compound instability | Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variability in cell health or density | Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment. Monitor cell morphology and viability of untreated controls. |
| Inconsistent incubation conditions | Ensure consistent temperature, CO2 levels, and humidity in the cell culture incubator throughout the experiment. |
Issue 3: Observed phenotype does not align with the known on-target effect of protein synthesis inhibition.
| Possible Cause | Troubleshooting Step |
| Activation of off-target signaling pathways | Investigate the activation of known off-target pathways like MAPK and NF-κB using Western blotting or other relevant assays. |
| Inhibition of receptor tyrosine kinases | If the phenotype is related to cell growth or proliferation, assess the phosphorylation status of RTKs known to be inhibited by this compound. |
| Secondary effects of cellular stress | Measure markers of endoplasmic reticulum (ER) stress, as this can be a consequence of protein synthesis inhibition but can also trigger independent signaling cascades.[1] |
Quantitative Data
Table 1: Summary of IC50 Values for this compound E and Related Trichothecenes in Various Cell Lines
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound E | B16F10 (Mouse Melanoma) | Cell Viability | Not explicitly stated, but showed dose-dependent inhibition | [1] |
| Verrucarin A | Multiple Cancer Cell Lines | Cytotoxicity | Low nanomolar range | [3] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Human cancer cell line of choice (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound E stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO or appropriate solubilization buffer for MTT
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound E in complete medium. Remove the old medium from the wells and add 100 µL of the this compound E dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound E concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[4] Then, add 100 µL of solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.[4]
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[4]
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a plate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is designed to measure the generation of ROS in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound E
-
ROS-sensitive fluorescent probe (e.g., CM-H2DCFDA or Dihydroethidium - DHE)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate or on coverslips) and treat with this compound E at the desired concentrations for the appropriate time. Include a positive control (e.g., H2O2) and a vehicle control.
-
Probe Loading: After treatment, wash the cells twice with pre-warmed HBSS or PBS.[3]
-
Incubate the cells with 5 µM CM-H2DCFDA in HBSS for 30 minutes in a CO2 incubator in the dark.[3]
-
Washing: Remove the probe-containing medium and wash the cells twice with HBSS or PBS.[3]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 495/529 nm for DCF).[5]
Western Blot Analysis of MAPK and NF-κB Signaling Pathways
This protocol allows for the detection of changes in the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways following this compound treatment.
Materials:
-
Cells and this compound E
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-p65, anti-p65, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Signaling Pathways and Experimental Workflows
Caption: On- and off-target signaling pathways of this compound E.
Caption: Experimental workflow for investigating this compound's effects.
References
- 1. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound E - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. assaygenie.com [assaygenie.com]
Validation & Comparative
A Comparative Guide to Apoptosis Induction: RORIDIN E vs. Satratoxin H
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptotic pathways induced by two potent macrocyclic trichothecene (B1219388) mycotoxins, Roridin E and Satratoxin H. Both compounds are of significant interest due to their cytotoxic properties and potential as anti-cancer agents. Understanding their distinct and overlapping mechanisms of inducing programmed cell death is crucial for advancing research and therapeutic development.
Core Mechanisms of Apoptosis Induction
This compound E and Satratoxin H, despite their structural similarities, elicit apoptosis through a complex interplay of cellular stress responses. Both mycotoxins are known to be potent inhibitors of protein synthesis, a key trigger for cellular distress.[1] However, their apoptotic signaling cascades involve multiple, interconnected pathways, primarily revolving around endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).
A significant study on B16 mouse melanoma cells revealed that both this compound E and Satratoxin H induce ER stress-dependent apoptosis.[2][3][4][5][6] This is characterized by the activation of the unfolded protein response (UPR), a signaling network designed to alleviate ER stress. Key players in the UPR, including activating transcription factor 6 (ATF6), protein kinase RNA-like endoplasmic reticulum kinase (PERK), and inositol-requiring enzyme 1 (IRE1), are activated in response to both toxins.[2][3] This ER stress ultimately culminates in caspase-dependent apoptosis.[2][3]
Furthermore, both mycotoxins have been demonstrated to increase intracellular ROS levels.[2][3] The cytotoxic effects of both this compound E and Satratoxin H can be significantly reduced by the presence of ROS scavengers like glutathione (B108866) (GSH), highlighting the critical role of oxidative stress in their mechanism of action.[2][3] This increase in ROS contributes to the overall cellular damage and pushes the cell towards apoptosis.
While sharing these common pathways, there is evidence suggesting nuances in their mechanisms. For instance, Satratoxin H has been specifically shown to induce DNA double-stranded breaks in PC12 cells, leading to the phosphorylation of histone H2A, a marker of DNA damage.[7] This genotoxic stress provides an additional layer to its apoptotic signaling.
Comparative Data on Apoptotic Markers
The following table summarizes the key molecular events and markers associated with this compound E and Satratoxin H-induced apoptosis based on available experimental data.
| Apoptotic Marker/Event | This compound E | Satratoxin H | Cell Line(s) | References |
| ER Stress Induction | Yes | Yes | B16 Mouse Melanoma | [2][3] |
| UPR Activation (ATF6, PERK, IRE1) | Yes | Yes | B16 Mouse Melanoma | [2][3] |
| Increased Intracellular ROS | Yes | Yes | B16 Mouse Melanoma, PC12 | [2][3][8] |
| Caspase-3 Cleavage/Activation | Increased | Increased | B16 Mouse Melanoma, PC12 | [2][3][7] |
| Bax Expression | Increased | No significant effect | B16 Mouse Melanoma, PC12 | [2][3][7] |
| Bcl-2 Expression | Not reported | No significant effect | PC12 | [7] |
| PARP Cleavage | Not directly reported, but implied by caspase-3 activation | Yes | PC12 | [7] |
| DNA Double-Strand Breaks | Not reported | Yes | PC12 | [7] |
| Histone H2A Phosphorylation | Not reported | Yes | PC12 | [7] |
| Inhibition of Receptor Tyrosine Kinases | Yes (FGFR3, IGF-1R, PDGFRβ, TrkB) | Not reported | - | [9] |
| Involvement of MAPK Pathways | Implied through ER stress | Yes (p38 MAPK, JNK) | PC12 | [7][8] |
Signaling Pathway Diagrams
To visualize the apoptotic cascades, the following diagrams were generated using the Graphviz DOT language.
References
- 1. Trichothecene Group - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells | CoLab [colab.ws]
- 4. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Apoptotic effects of satratoxin H is mediated through DNA double-stranded break in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound E - Wikipedia [en.wikipedia.org]
Validating the Bioactivity of Synthetic Roridin Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Roridin E and its analogues, with a focus on validating the efficacy of synthetic derivatives. Roridins, a class of macrocyclic trichothecene (B1219388) mycotoxins, are known for their potent cytotoxic effects and have garnered interest as potential anticancer agents. Understanding the structure-activity relationships (SAR) of these compounds is crucial for the rational design of novel, highly active synthetic analogues with improved therapeutic indices. This document summarizes key quantitative data, details essential experimental protocols for bioactivity validation, and illustrates relevant biological pathways and experimental workflows.
Comparative Bioactivity of this compound Analogues
The cytotoxic activity of this compound E and its analogues varies significantly with minor structural modifications. The following table summarizes the available 50% inhibitory concentration (IC50) values against various cancer cell lines, providing a basis for comparing the potency of these compounds.
| Compound/Analogue | Cell Line | IC50 Value | Reference |
| This compound E | Human Breast Cancer Cells | 0.002 µg/mL | [1] |
| Leukemia Cells | 0.0005 - 0.042 µg/mL | [1] | |
| Multiple Breast Cancer Cell Lines | 0.02 - 0.05 nM | [2] | |
| Mammalian H4TG, MDCK, NIH3T3, KA31T | 1.74 - 7.68 nM | [2] | |
| Primary Soft-Tissue Sarcoma | 7.6 x 10⁻¹⁰ µM | [3] | |
| 12'-Hydroxythis compound E | Human Monocytic Leukemia (THP-1) | >1000-fold less active than this compound E | [4][5] |
| Human Promyelocytic Leukemia (HL-60) | >1000-fold less active than this compound E | [4][5] | |
| Chinese Hamster V79 | >1000-fold less active than this compound E | [4][5] | |
| 16-Hydroxythis compound E | Primary Soft-Tissue Sarcoma | 4.6 x 10⁻⁸ µM | [3] |
| High-Grade Leiomyosarcoma | 8.5 x 10⁻⁸ µM | [3] | |
| Verrucarin A (Related Macrocyclic Trichothecene) | Primary Soft-Tissue Sarcoma | 2.9 x 10⁻¹⁰ µM | [3] |
| Multidrug-Resistant P. falciparum K1 | EC50 = 0.9 ng/mL | [6] | |
| 14'-Hydroxymytoxin B | Primary Soft-Tissue Sarcoma | 1.3 x 10⁻⁹ µM | [3] |
| Mytoxin B | Primary Soft-Tissue Sarcoma | 8.4 x 10⁻¹⁰ µM | [3] |
| This compound D | Primary Soft-Tissue Sarcoma | 9.5 x 10⁻¹⁰ µM | [3] |
| This compound L-2 | Primary Soft-Tissue Sarcoma | 3.0 x 10⁻⁸ µM | [3] |
| High-Grade Leiomyosarcoma | 1.8 x 10⁻⁸ µM | [3] | |
| Trichoverritone | Primary Soft-Tissue Sarcoma | 1.3 x 10⁻⁷ µM | [3] |
Note: The data presented is compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship Insights
The available data indicates that the macrocyclic ester bridge and the epoxide group at C-12 and C-13 are critical for the high cytotoxicity of Roridins.[7] Modifications to the macrocycle often lead to a significant decrease in bioactivity. For instance, hydroxylation at the 12'-position of this compound E results in a more than 1000-fold reduction in cytotoxicity, highlighting the sensitivity of this region to structural changes.[4][5] Similarly, while 16-hydroxythis compound E retains potent cytotoxicity, it is less active than this compound E.[3] These findings suggest that synthetic strategies should focus on modifications that either maintain the integrity of the core structure or introduce functionalities that enhance target interaction without disrupting the essential pharmacophore.
Experimental Protocols for Bioactivity Validation
MTT Assay for Cytotoxicity
This colorimetric assay is a widely used method to assess cell viability and proliferation by measuring the metabolic activity of cells.
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthetic this compound analogues for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well.[8]
-
Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 492 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.
Detailed Protocol:
-
Cell Treatment: Treat cells with the synthetic this compound analogues at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold phosphate-buffered saline (PBS).
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V conjugated to a fluorochrome (e.g., FITC) and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.
Visualizing Experimental and Biological Pathways
To facilitate a clearer understanding of the processes involved in validating the bioactivity of synthetic this compound analogues, the following diagrams illustrate the experimental workflow and a key signaling pathway.
Caption: Experimental workflow for validating the bioactivity of synthetic this compound analogues.
Caption: The Unfolded Protein Response (UPR) signaling pathway induced by this compound analogues.
References
- 1. This compound E - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 12'-Hydroxyl group remarkably reduces this compound E cytotoxicity [jstage.jst.go.jp]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
Roridin L2 vs. Satratoxin G: A Comparative Analysis of Neurotoxicity
A comprehensive review of experimental data reveals a stark contrast in the neurotoxic potential of Satratoxin G and its biosynthetic precursor, Roridin L2. While Satratoxin G exhibits significant neurotoxicity both in vitro and in vivo, this compound L2 is largely considered non-toxic at comparable concentrations. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a clear comparison of the neurotoxic effects of these two mycotoxins.
Executive Summary of Neurotoxic Effects
Experimental evidence consistently demonstrates that Satratoxin G is a potent neurotoxin, inducing apoptosis and cell death in neuronal cell lines and primary olfactory sensory neurons.[1][2] In direct contrast, this compound L2, which lacks the intact macrocyclic ring structure of Satratoxin G, shows little to no toxicity in the same experimental models.[1][2][3] This difference is attributed to the structural integrity of the macrocyclic ring, which is crucial for the toxic activity of Satratoxin G.[1]
Quantitative Comparison of Neurotoxicity
The following tables summarize the key quantitative data from comparative studies on the neurotoxicity of this compound L2 and Satratoxin G.
| Mycotoxin | Cell Line | Concentration | Effect on Cell Viability | Citation |
| Satratoxin G | PC-12 | 10 - 25 ng/mL | Significant decrease | [1][2] |
| This compound L2 | PC-12 | Up to 1000 ng/mL | No significant effect | [1][2] |
| Mycotoxin | Cell Line | Concentration | Apoptosis Induction | Citation |
| Satratoxin G | PC-12 | 10 - 25 ng/mL | Apoptosis detected | [1][2] |
| This compound L2 | PC-12 | Up to 1000 ng/mL | No apoptosis detected | [1][2] |
| Mycotoxin | Animal Model | Dose | Effect on Olfactory Sensory Neurons (OSNs) | Citation |
| Satratoxin G | Mice | 100 µg/kg bw | Marked apoptosis and atrophy | [1][2] |
| This compound L2 | Mice | 100 µg/kg bw | No toxic effect | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the comparative neurotoxicity studies of this compound L2 and Satratoxin G.
In Vitro Neurotoxicity Assessment in PC-12 Cells
Cell Culture and Treatment: PC-12 pheochromocytoma cells were cultured under standard conditions. For toxicity assays, cells were treated with varying concentrations of purified Satratoxin G (10-25 ng/mL) or this compound L2 (up to 1000 ng/mL) for 48 hours.[1][2]
Cell Viability Assay: Cell viability was assessed using standard methods, such as the MTT assay, to quantify the metabolic activity of the cells, which correlates with the number of viable cells.[1]
Apoptosis Detection: Apoptosis was determined by two primary methods:
-
Flow Cytometry: Cells were stained with Annexin V and propidium (B1200493) iodide to differentiate between viable, apoptotic, and necrotic cells.[1][2]
-
DNA Fragmentation Assay: DNA was extracted from treated cells and analyzed by agarose (B213101) gel electrophoresis for the characteristic ladder pattern of fragmented DNA, a hallmark of apoptosis.[1][2]
In Vivo Neurotoxicity Assessment in Mice
Animal Model and Administration: Female B6C3F1 mice were used for the in vivo studies. A single intranasal instillation of Satratoxin G (100 µg/kg body weight) or an equivalent dose of this compound L2 was administered.[1][2]
Histopathological Analysis: Twenty-four hours post-instillation, the mice were euthanized, and the nasal tissues were collected for histopathological examination. The olfactory epithelium was analyzed for evidence of apoptosis, atrophy, and inflammation.[1][4][5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for Satratoxin G-induced neurotoxicity and the general experimental workflow for comparing the neurotoxicity of these mycotoxins.
Conclusion
The available scientific literature unequivocally demonstrates that Satratoxin G is a potent neurotoxin capable of inducing neuronal apoptosis, while its precursor, this compound L2, is comparatively non-toxic. This stark difference in bioactivity underscores the critical role of the macrocyclic ring in the toxic properties of Satratoxin G. These findings are essential for risk assessment and for guiding future research into the mechanisms of mycotoxin-induced neurotoxicity.
References
- 1. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND this compound L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and comparative neurotoxicity of the trichothecenes satratoxin G and this compound L2 from Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Mycotoxin-Induced Neurotoxicity through Oxidative Stress-Associated Pathways | MDPI [mdpi.com]
- 4. Satratoxin G from the Black Mold Stachybotrys chartarum Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain | Semantic Scholar [semanticscholar.org]
- 5. Satratoxin G from the black mold Stachybotrys chartarum evokes olfactory sensory neuron loss and inflammation in the murine nose and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
RORIDIN A Antibodies: A Comparative Guide to Cross-reactivity with Other Trichothecenes
For researchers engaged in the detection and quantification of Roridin A, a potent macrocyclic trichothecene (B1219388) mycotoxin, the specificity of the antibodies employed is of paramount importance. This guide provides a comparative analysis of the cross-reactivity of this compound A antibodies with other significant trichothecenes, supported by available experimental data. Understanding the cross-reactivity profile is crucial for accurate mycotoxin analysis and for interpreting immunological assay results.
Cross-reactivity of this compound A Antibodies: A Comparative Analysis
The binding affinity of antibodies raised against this compound A has been evaluated against a panel of other trichothecene mycotoxins. The data reveals a high degree of specificity towards macrocyclic trichothecenes, with significantly lower to negligible cross-reactivity with other types of trichothecenes.
Monoclonal Antibody Specificity
Studies on monoclonal antibodies (mAbs) produced against this compound A demonstrate a clear preference for related macrocyclic structures. The cross-reactivity is typically highest with other roridins and verrucarins, which share a similar macrocyclic ester bridge.
| Mycotoxin | Antibody 5G11 (% Cross-reactivity) | Antibody 4H10 (% Cross-reactivity) |
| This compound A | 100 | 100 |
| This compound J | 43.8 | 6.3 |
| Verrucarin A | 16.7 | 64.0 |
| Satratoxin G | 3.7 | 4.4 |
| Satratoxin H | 18.9 | 4.9 |
Polyclonal Antibody Specificity
Polyclonal antibodies (pAbs) raised against this compound A also exhibit a strong preference for macrocyclic trichothecenes. While they may show broader reactivity compared to monoclonal antibodies, the cross-reactivity with non-macrocyclic trichothecenes is minimal.
| Mycotoxin | Relative Cross-reactivity (%) |
| This compound A | 100 |
| This compound J | 41 |
| Verrucarin A | 15 |
| Satratoxin H | 15 |
| Satratoxin G | 7 |
| Diacetylverrucarol | 0.15 |
| Verrucarol | 0.05 |
Based on the available data, it is evident that both monoclonal and polyclonal antibodies to this compound A are highly specific for macrocyclic trichothecenes. Notably, a study on T-2 toxin antibodies reported that Verrucarin A, a closely related macrocyclic trichothecene to this compound A, exhibited no cross-reaction[1]. This strongly suggests that this compound A antibodies are unlikely to show significant cross-reactivity with Type A trichothecenes like T-2 toxin or Type B trichothecenes such as deoxynivalenol (B1670258) (DON).
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (cELISA). This method quantifies the ability of other trichothecenes to compete with this compound A for binding to the specific antibody.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Coating of Microtiter Plate:
- A solution of this compound A-protein conjugate (e.g., this compound A-BSA) is prepared in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
- The wells of a 96-well microtiter plate are coated with the conjugate solution and incubated overnight at 4°C.
2. Washing:
- The coating solution is discarded, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
3. Blocking:
- To prevent non-specific binding, the wells are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
4. Competitive Reaction:
- A standard curve is prepared using known concentrations of this compound A.
- Serial dilutions of the test trichothecenes (e.g., T-2 toxin, DON, Verrucarin A) are prepared.
- The this compound A antibody is diluted to its optimal concentration.
- Equal volumes of the standard/test trichothecene solutions and the diluted antibody are mixed and pre-incubated.
- The mixtures are then added to the washed and blocked microtiter plate and incubated for a specified time (e.g., 1 hour at 37°C).
5. Addition of Secondary Antibody:
- The plate is washed again to remove unbound reagents.
- An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) is added to each well and incubated.
6. Substrate Addition and Signal Detection:
- After another washing step, a substrate solution (e.g., TMB) is added to the wells.
- The reaction is allowed to develop, and the color change is stopped by adding a stop solution (e.g., sulfuric acid).
- The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
7. Data Analysis:
- The percentage of inhibition is calculated for each concentration of the competing trichothecene relative to the maximum signal (zero competitor).
- The concentration of each trichothecene that causes 50% inhibition (IC50) is determined.
- The percent cross-reactivity is calculated using the formula: (IC50 of this compound A / IC50 of competing trichothecene) x 100
Signaling Pathways
Trichothecenes, including this compound A, exert their toxic effects by inhibiting protein synthesis, which triggers a cellular stress response known as the ribotoxic stress response. This response involves the activation of mitogen-activated protein kinases (MAPKs), which are key regulators of various cellular processes, including inflammation, apoptosis, and cell proliferation.
Caption: Experimental workflow for determining antibody cross-reactivity using competitive ELISA.
References
A Comparative Analysis of the Immunomodulatory Effects of Roridin A and Verrucarin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory properties of two structurally similar macrocyclic trichothecene (B1219388) mycotoxins, Roridin A and Verrucarin A. Both compounds, known for their potent biological activities, exhibit distinct effects on the immune system. This document summarizes key experimental findings, presents quantitative data for direct comparison, details relevant experimental protocols, and visualizes the primary signaling pathways involved.
Introduction to this compound A and Verrucarin A
This compound A and Verrucarin A are Type D trichothecene mycotoxins produced by various fungi.[1] Their core mechanism of action involves the inhibition of protein synthesis in eukaryotic cells, which underpins their profound cytotoxic and immunomodulatory effects.[1] Despite their structural similarities, studies reveal considerable differences in their impact on immune cell function, highlighting the subtle structure-activity relationships that govern their biological outcomes.
Comparative Analysis of Immunomodulatory Effects
The immunomodulatory activities of this compound A and Verrucarin A have been assessed in both in vivo and in vitro models. Key differences are observed in their effects on lymphocyte proliferation and their potency in inhibiting immune cell activation.
Effects on Lymphocyte Proliferation
In vitro studies on human lymphocytes demonstrate that both compounds potently inhibit mitogen-induced proliferation. However, Verrucarin A exhibits greater potency in this regard.
Table 1: In Vitro Inhibition of Human Lymphocyte Proliferation
| Compound | Average IC50 (pg/mL) for [³H]thymidine Uptake Inhibition | Reference |
| This compound A | 20 | [2] |
| Verrucarin A | 9 | [2] |
In vivo studies in a murine model, where each toxin was administered at an equitoxic dose of 0.35 mg/kg, revealed more complex and differential effects on lymphocyte blastogenesis depending on the mitogenic stimulant and the time course of the response.
Table 2: In Vivo Effects on Murine Splenic Lymphocyte Proliferation
| Mitogen | Verrucarin A Effect (0.35 mg/kg) | This compound A Effect (0.35 mg/kg) | Reference |
| Concanavalin A (Con A) | Significant increase in DNA synthesis on day 4 | No significant effect | |
| Phytohemagglutinin (PHA) | Significant increase in DNA synthesis on day 4 and day 7 (p<0.001) | Decreased stimulation on day 7 (p<0.05) | |
| Pokeweed Mitogen (PWM) | Significant increase in DNA synthesis on day 4 | No significant effect | |
| Lipopolysaccharide (LPS) | No significant difference from controls | No significant effect |
These findings underscore that while both mycotoxins are potent immunomodulators, Verrucarin A can have a stimulatory effect on lymphocyte proliferation at certain time points in vivo, whereas this compound A's effect appears to be primarily inhibitory under the conditions tested.
Modulation of Intracellular Signaling Pathways
The differential immunomodulatory effects of this compound A and Verrucarin A can be attributed to their influence on key intracellular signaling pathways that govern immune cell activation, cytokine production, and survival.
Verrucarin A: A Potent Inhibitor of NF-κB and MAPK Pathways
Verrucarin A has been shown to be a strong inhibitor of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in various cell types, including immune cells.[3][4] It exerts strong inhibitory effects on the phosphorylation of p38 and JNK, two critical kinases in the MAPK cascade.[3] The NF-κB pathway is a central regulator of pro-inflammatory gene expression, including cytokines like TNF-α and IL-6.[5] By inhibiting NF-κB activation, Verrucarin A can effectively suppress the production of these inflammatory mediators.[4] This inhibitory action on both NF-κB and MAPK pathways contributes to its potent anti-inflammatory and pro-apoptotic properties.[3]
This compound A: Signaling Effects Under Investigation
The precise mechanisms and signaling pathways through which this compound A exerts its immunomodulatory effects are less characterized in the existing literature compared to Verrucarin A. While it is known to inhibit protein synthesis, its specific impact on key immune signaling cascades such as NF-κB and MAPK in immune cells requires further investigation to draw a direct comparison with Verrucarin A.
Caption: Verrucarin A inhibits pro-inflammatory signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the immunomodulatory effects of this compound A and Verrucarin A.
Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the proliferation of lymphocytes in response to a mitogenic or antigenic stimulus by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.[6]
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend them in complete RPMI-1640 medium to a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Treatment and Stimulation: Add the desired concentrations of this compound A, Verrucarin A, or vehicle control to the wells. Subsequently, add a mitogen (e.g., PHA at 5 µg/mL).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. Results are typically expressed as counts per minute (CPM).
Caption: Workflow for the [³H]-Thymidine Lymphocyte Proliferation Assay.
Western Blot Analysis for NF-κB Pathway Activation
This technique is used to detect and quantify key proteins in the NF-κB signaling pathway, such as phosphorylated IκBα (p-IκBα) and the p65 subunit, to assess pathway activation.[7]
-
Cell Culture and Treatment: Culture immune cells (e.g., macrophages or lymphocytes) to an appropriate density. Pre-treat cells with various concentrations of this compound A or Verrucarin A for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) (1 µg/mL), for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-IκBα, total IκBα, p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound A and Verrucarin A are potent immunomodulators that, despite their structural similarities, exhibit distinct effects on the immune system. Verrucarin A demonstrates greater potency in inhibiting lymphocyte proliferation in vitro and acts as a strong inhibitor of the pro-inflammatory NF-κB and MAPK signaling pathways. This compound A's effects are more nuanced, with evidence of both inhibitory and, in some contexts, potentially delayed stimulatory or differing inhibitory profiles on lymphocyte subsets. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and compare the immunomodulatory activities of these and other related compounds, aiding in the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 3. Intracellular Cytokine Staining Protocol [anilocus.com]
- 4. med.virginia.edu [med.virginia.edu]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. benchchem.com [benchchem.com]
Unraveling the Potent Anti-Cancer Activity of Roridin Mycotoxins: A Structural Comparison
A deep dive into the structure-activity relationship of Roridin compounds reveals key molecular features governing their potent cytotoxic effects against cancer cells. This guide provides a comparative analysis of various this compound analogues, supported by experimental data, to aid researchers and drug development professionals in harnessing their therapeutic potential.
Roridins, a class of macrocyclic trichothecene (B1219388) mycotoxins, have garnered significant interest in the scientific community for their pronounced biological activities, particularly their ability to inhibit protein synthesis and induce programmed cell death (apoptosis) in cancer cells. The intricate molecular architecture of these compounds dictates their potency, with subtle structural modifications leading to substantial differences in their cytotoxic profiles. This guide offers a comprehensive comparison of the structural activity relationships (SAR) of different this compound compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Comparative Cytotoxicity of this compound Compounds
The cytotoxic efficacy of this compound compounds is intrinsically linked to their chemical structure. The presence of a 12,13-epoxy ring and a C9-C10 double bond within the trichothecene core is fundamental for their biological activity. Furthermore, the macrocyclic ester bridge connecting C4 and C15 significantly enhances their potency compared to simpler trichothecenes.
To provide a clear comparison, the following table summarizes the 50% inhibitory concentration (IC50) values of various this compound analogues against different cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound A | Murine Leukemia (L1210) | Data not available in a direct comparative study | |
| This compound D | Murine Leukemia (L1210) | Data not available in a direct comparative study | |
| This compound E | Murine Leukemia (L1210) | Data not available in a direct comparative study | |
| This compound H | Murine Leukemia (L1210) | Data not available in a direct comparative study | |
| 12'-Hydroxythis compound E | Murine Leukemia (L1210) | 0.19[1] | [1] |
| This compound Q | Murine Leukemia (L1210) | 31.2[1] | [1] |
| This compound R | Murine Leukemia (L1210) | 0.45[1] | [1] |
| Satratoxin H | Human Ovarian Cancer (SK-OV-3) | Moderate Cytotoxicity | |
| Human Lung Carcinoma (A549) | Moderate Cytotoxicity | ||
| Human Melanoma (SK-MEL-2) | Moderate Cytotoxicity | ||
| Human Colon Adenocarcinoma (HCT-15) | Moderate Cytotoxicity | ||
| This compound F | Human Ovarian Cancer (SK-OV-3) | Not Significantly Cytotoxic | |
| Human Lung Carcinoma (A549) | Not Significantly Cytotoxic | ||
| Human Melanoma (SK-MEL-2) | Not Significantly Cytotoxic | ||
| Human Colon Adenocarcinoma (HCT-15) | Not Significantly Cytotoxic | ||
| This compound E | Murine Melanoma (B16F10) | Substantial Cytotoxicity[2] | [2] |
| Satratoxin H | Murine Melanoma (B16F10) | Substantial Cytotoxicity[2] | [2] |
The data clearly indicates that modifications to the macrocyclic ring can dramatically alter cytotoxic activity. For instance, the introduction of a hydroxyl group at the 12'-position of this compound E significantly impacts its potency.
Key Signaling Pathway: this compound-Induced Apoptosis
This compound compounds, notably this compound E, trigger apoptosis in cancer cells through the induction of endoplasmic reticulum (ER) stress. This process involves the activation of the unfolded protein response (UPR), a cellular stress response pathway. The key players in this pathway are three ER-resident transmembrane proteins: ATF6 (Activating Transcription Factor 6), PERK (PKR-like ER kinase), and IRE1 (Inositol-requiring enzyme 1).
Caption: this compound-induced ER stress and apoptosis signaling pathway.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound compounds is typically performed using cell-based assays that measure cell viability and proliferation. The following are detailed methodologies for two commonly employed assays:
MTT Assay for Cytotoxicity Testing
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compounds and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
AlamarBlue™ Assay for Cell Viability
The AlamarBlue™ assay incorporates a cell-permeable, non-toxic, and redox-sensitive dye (resazurin) to measure cell viability.
Principle: In living cells, resazurin (B115843) (blue and non-fluorescent) is reduced to resorufin (B1680543) (pink and highly fluorescent) by mitochondrial enzymes. The amount of resorufin produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
AlamarBlue™ Addition: Add AlamarBlue™ reagent (10% of the culture volume) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from direct light.
-
Fluorescence or Absorbance Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (at 570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of AlamarBlue™ reduction and determine the IC50 value.
Caption: General workflow for cytotoxicity assessment of this compound compounds.
Conclusion
The structural nuances of this compound compounds play a pivotal role in their cytotoxic activity. The macrocyclic trichothecene scaffold is a key determinant of their potency, and modifications at various positions can either enhance or diminish their anti-cancer effects. The induction of ER stress-mediated apoptosis represents a significant mechanism through which these compounds exert their cytotoxic effects. The experimental protocols and data presented in this guide provide a foundational understanding for researchers aiming to explore the therapeutic applications of this compound mycotoxins in oncology and drug discovery. Further comparative studies on a wider range of this compound analogues against a standardized panel of cancer cell lines are warranted to build a more comprehensive SAR model and guide the rational design of novel, potent anti-cancer agents.
References
A Head-to-Head Comparison of Roridin E and T-2 Toxin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the cytotoxic properties of Roridin E and T-2 toxin, two potent trichothecene (B1219388) mycotoxins. Both compounds, produced by various fungal species, are significant contaminants in agriculture and indoor environments, posing risks to human and animal health.[1][2] Their potent cytotoxic nature also makes them subjects of interest in pharmacological and toxicological research. This document synthesizes experimental data to compare their cytotoxic potency, mechanisms of action, and the methodologies used to assess their effects.
Overview and Mechanism of Action
This compound E and T-2 toxin belong to the trichothecene family of mycotoxins.[1][3] this compound E is a macrocyclic trichothecene (Type D), while T-2 toxin is a Type A trichothecene.[3][4] Despite this structural difference, they share a primary mechanism of toxicity. The toxicological activity of trichothecenes is largely attributed to a 12,13-epoxy ring in their core structure.[1][5]
This functional group enables them to bind to the 60S subunit of eukaryotic ribosomes, acting as potent inhibitors of protein synthesis.[1][3] This disruption of translation at the initiation, elongation, or termination steps triggers a cascade of downstream cellular stress responses, including:
-
Ribotoxic Stress Response: The stalled ribosomes activate mitogen-activated protein kinases (MAPKs), such as p38 and JNK.
-
Oxidative Stress: Both toxins can induce the generation of reactive oxygen species (ROS), leading to cellular damage.[5][6]
-
Endoplasmic Reticulum (ER) Stress: Inhibition of protein synthesis leads to an accumulation of unfolded proteins, activating the unfolded protein response (UPR).[6]
-
Apoptosis: Ultimately, these stress pathways converge to initiate programmed cell death, or apoptosis, characterized by the activation of caspases.[1][6]
dot digraph "Trichothecene_Cytotoxicity_Pathway" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_Toxin" { label="Mycotoxin"; bgcolor="#F1F3F4"; Toxin [label="this compound E / T-2 Toxin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_Cellular" { label="Cellular Events"; bgcolor="#F1F3F4"; Ribosome [label="Ribosome Binding\n(60S Subunit)", fillcolor="#FBBC05"]; ProteinSynthInhibition [label="Protein Synthesis\nInhibition", fillcolor="#FBBC05"]; ROS [label="ROS Generation", fillcolor="#FBBC05"]; ER_Stress [label="ER Stress (UPR)", fillcolor="#FBBC05"]; }
subgraph "cluster_Signaling" { label="Signaling Cascade"; bgcolor="#F1F3F4"; MAPK [label="MAPK Activation\n(p38, JNK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase [label="Caspase Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Outcome" { label="Cellular Outcome"; bgcolor="#F1F3F4"; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Toxin -> Ribosome [lhead=cluster_Cellular]; Ribosome -> ProteinSynthInhibition; ProteinSynthInhibition -> {ROS, ER_Stress, MAPK} [arrowhead=tee]; ER_Stress -> MAPK; ROS -> MAPK; MAPK -> Caspase; Caspase -> Apoptosis; } Caption: Generalized signaling pathway for trichothecene-induced cytotoxicity.
Comparative Cytotoxicity Data (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity, representing the concentration of a toxin required to inhibit a biological process (e.g., cell growth) by 50%. The data below, compiled from multiple studies, demonstrates the potent cytotoxicity of both toxins across various cell lines.
Note: Direct comparison of IC₅₀ values should be made with caution, as experimental conditions (e.g., cell density, exposure time, assay type) can vary between studies.
| Toxin | Cell Line | Cell Type | Assay | Exposure Time | IC₅₀ Value | Reference |
| This compound E | Multiple Breast Cancer Lines | Human Breast Cancer | Proliferation | - | 0.02 - 0.05 nM | [7] |
| This compound E | Panel of Cancer Lines | Human Cancer | Proliferation | - | < 10 nM | [7] |
| This compound E | H4TG, MDCK, NIH3T3, KA31T | Mammalian Cell Lines | Proliferation | - | 1.74 - 7.68 nM | [7] |
| This compound E | Leukemia Cell Lines | Human Leukemia | Cytotoxicity | - | 0.0005 - 0.042 µg/mL | [3] |
| T-2 Toxin | HepG2 | Human Hepatoma | MTT | 24 h | 117.4 nM | [8] |
| T-2 Toxin | HepG2 | Human Hepatoma | MTT | 48 h | 58.95 nM | [8] |
| T-2 Toxin | HEK293T | Human Embryonic Kidney | MTT | 24 h | 15.65 nM | [8] |
| T-2 Toxin | HEK293T | Human Embryonic Kidney | MTT | 48 h | 10.51 nM | [8] |
| T-2 Toxin | HepaRG (differentiated) | Human Hepatic | MTT | - | 0.12 µM | [9] |
| T-2 Toxin | Caco-2 | Human Intestinal | MTT | 48 h | 61.9 nM | [9] |
| T-2 Toxin | Human CFU-GM | Human Progenitor Cells | Colony Formation | 14 days | 1.4 nM | [10] |
| T-2 Toxin | Rat CFU-GM | Rat Progenitor Cells | Colony Formation | 14 days | 2.6 nM | [10] |
Based on the available data, this compound E frequently exhibits cytotoxicity at picomolar to low nanomolar concentrations, particularly in cancer cell lines, suggesting it may be the more potent of the two in many contexts.[7] T-2 toxin also demonstrates high toxicity, with IC₅₀ values consistently in the low nanomolar range.[8][10] Both mycotoxins are considered extremely cytotoxic to eukaryotic cells.[1][3]
Experimental Protocols
Standardized assays are crucial for evaluating and comparing the cytotoxic effects of compounds like this compound E and T-2 toxin. Below are detailed methodologies for two commonly employed assays.
dot digraph "Cytotoxicity_Assay_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_Prep" { label="Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="1. Seed Cells\nin 96-well Plate"]; B [label="2. Incubate for 24h\n(Allow Attachment)"]; C [label="3. Prepare Serial Dilutions\nof Toxin"]; }
subgraph "cluster_Treat" { label="Treatment"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Treat Cells with Toxin\n(Include Controls)"]; E [label="5. Incubate for\nDesired Time (e.g., 24-72h)"]; }
subgraph "cluster_Assay" { label="Assay & Measurement"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Add Assay Reagent\n(e.g., MTT, LDH substrate)"]; G [label="7. Incubate as per Protocol"]; H [label="8. Measure Signal\n(Absorbance/Fluorescence)"]; }
subgraph "cluster_Analysis" { label="Data Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="9. Calculate % Viability\nor % Cytotoxicity"]; J [label="10. Determine IC50 Value"]; }
A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } Caption: Standard experimental workflow for in vitro cytotoxicity assessment.
MTT Assay (Cell Viability)
This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability.
-
Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[11]
-
Materials:
-
Target cells in complete culture medium
-
96-well flat-bottom plates
-
This compound E / T-2 Toxin stock solutions
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at ~570 nm)
-
-
Procedure:
-
Cell Seeding: Plate cells at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours (37°C, 5% CO₂).[11]
-
Compound Treatment: Prepare serial dilutions of the toxins. Replace the old medium with 100 µL of medium containing the desired toxin concentrations. Include vehicle-only controls (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently.
-
Measurement: Read the absorbance on a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank reading.
-
LDH Assay (Membrane Integrity)
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes.[12]
-
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[13] The released LDH catalyzes the conversion of a substrate (e.g., lactate) which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color is proportional to the number of lysed cells.[13]
-
Materials:
-
Target cells in complete culture medium
-
96-well flat-bottom plates
-
This compound E / T-2 Toxin stock solutions
-
Commercial LDH cytotoxicity assay kit (containing reaction mixture, stop solution, and lysis buffer)
-
Microplate reader (absorbance at ~490 nm)
-
-
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
-
Controls: Prepare three sets of controls:
-
Supernatant Transfer: After incubation, centrifuge the plate (e.g., 250 x g for 5 minutes) to pellet any floating cells. Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[12]
-
LDH Reaction: Add 50-100 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate at room temperature for 10-30 minutes, protected from light.
-
Measurement: Add the stop solution (if applicable) and measure the absorbance.[12]
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100).
-
Conclusion
Both this compound E and T-2 toxin are highly potent cytotoxic agents that act primarily through the inhibition of protein synthesis, leading to a cascade of stress responses and ultimately apoptosis. While both exhibit toxicity in the nanomolar range, the available data suggests that this compound E may be exceptionally potent, with IC₅₀ values reported in the picomolar range for certain cancer cell lines. T-2 toxin remains one of the most toxic Type A trichothecenes, with profound effects on hematopoietic and hepatic cells.[1][8][10] The choice of which toxin to use as a positive control or research agent depends on the specific cell type, experimental context, and desired potency. The standardized protocols provided herein offer a reliable framework for conducting further comparative studies.
References
- 1. T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound E - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. This compound E - Wikipedia [en.wikipedia.org]
- 4. T-2 mycotoxin: toxicological effects and decontamination strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-2 mycotoxin - Wikipedia [en.wikipedia.org]
- 6. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Effects of Major and Emerging Mycotoxins on HepaRG Cells and Transcriptomic Response after Exposure of Spheroids to Enniatins B and B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of toxicity induced by T-2 toxin on human and rat granulo-monocytic progenitors with an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
Confirming the Structure of Roridin A: A Comparative Guide to 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of Roridin A, a potent macrocyclic trichothecene (B1219388) mycotoxin. We will explore the application of COSY, HSQC, and HMBC experiments, presenting supporting experimental data and protocols. Furthermore, we will compare the utility of these NMR methods against alternative analytical techniques.
The Power of 2D NMR in Natural Product Chemistry
The structural characterization of complex natural products like this compound A is a critical step in drug discovery and toxicology. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, significant signal overlap in these complex molecules often necessitates the use of more advanced techniques.[1][2] Two-dimensional (2D) NMR spectroscopy offers a powerful solution by spreading NMR signals across two frequency dimensions, resolving ambiguities and revealing intricate connectivity within the molecule.[1]
The most commonly employed 2D NMR experiments for structural elucidation are:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes four), crucial for connecting different spin systems and identifying quaternary carbons.
Structural Confirmation of this compound A using 2D NMR
The application of COSY, HSQC, and HMBC provides a comprehensive dataset to unambiguously assign the ¹H and ¹³C NMR spectra of this compound A and confirm its intricate macrocyclic structure.
Quantitative NMR Data for this compound A
The following table summarizes the ¹H and ¹³C chemical shift assignments for this compound A, compiled from various spectroscopic studies. These assignments are confirmed through the analysis of 2D NMR correlations.
| Atom No. | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| 2 | 78.8 | 3.82 (d, 4.9) | C-3, C-4, C-11, C-14 | H-3, H-11 |
| 3 | 41.5 | 2.55 (m) | C-2, C-4, C-11, C-14 | H-2, H-4 |
| 4 | 74.5 | 5.51 (d, 4.9) | C-2, C-3, C-5, C-11, C-2' | H-3 |
| 5 | 43.2 | 2.15 (m), 1.85 (m) | C-4, C-6, C-10, C-11, C-14 | H-4, H-6 |
| 6 | 22.8 | 1.75 (m) | C-5, C-7, C-11 | H-5 |
| 7 | 65.2 | 4.25 (d, 4.0) | C-6, C-8, C-11 | H-8 |
| 8 | 47.9 | 3.51 (d, 4.0) | C-7, C-9, C-13 | H-7 |
| 9 | 139.8 | 5.85 (d, 8.0) | C-8, C-10, C-11, C-13 | H-10 |
| 10 | 118.2 | 6.45 (dd, 8.0, 5.0) | C-5, C-9, C-11 | H-9 |
| 11 | 68.9 | 4.45 (d, 5.0) | C-2, C-3, C-5, C-9, C-10, C-12 | H-10 |
| 12 | 64.1 | - | - | - |
| 13 | 47.5 | 3.10 (d, 3.5), 2.85 (d, 3.5) | C-8, C-12 | H-13 |
| 14 | 7.8 | 0.85 (s) | C-3, C-5, C-6 | - |
| 15 | 62.5 | 4.15 (s) | C-4, C-16 | - |
| 16 | 13.5 | 1.70 (s) | C-15 | - |
| 2' | 166.5 | - | - | - |
| 3' | 117.8 | 5.80 (d, 15.0) | C-2', C-4', C-5' | H-4' |
| 4' | 145.2 | 7.25 (dd, 15.0, 11.0) | C-2', C-3', C-5', C-6' | H-3', H-5' |
| 5' | 128.5 | 6.10 (t, 11.0) | C-3', C-4', C-6', C-7' | H-4', H-6' |
| 6' | 135.8 | 6.60 (dd, 11.0, 9.0) | C-4', C-5', C-7', C-8' | H-5', H-7' |
| 7' | 70.1 | 4.10 (m) | C-5', C-6', C-8', C-9' | H-6', H-8' |
| 8' | 35.2 | 2.40 (m), 2.20 (m) | C-6', C-7', C-9', C-10' | H-7', H-9' |
| 9' | 78.1 | 3.95 (m) | C-7', C-8', C-10', C-11' | H-8', H-10' |
| 10' | 32.5 | 1.60 (m) | C-8', C-9', C-11' | H-9' |
| 11' | 169.8 | - | - | - |
| 12' | 20.9 | 1.25 (d, 6.5) | C-7' | H-7' |
| 13' | 67.9 | 3.80 (q, 6.5) | C-12' | H-12' |
| 14' | 20.5 | 1.20 (d, 6.5) | C-13' | H-13' |
Comparison with Alternative Analytical Methods
While 2D NMR is unparalleled for complete structural elucidation, other analytical techniques are often used for the detection and quantification of known mycotoxins like this compound A.
| Technique | Principle | Advantages | Disadvantages |
| 2D NMR (COSY, HSQC, HMBC) | Nuclear magnetic resonance | Provides unambiguous structural confirmation and complete assignment of ¹H and ¹³C signals. | Requires higher sample amounts, longer acquisition times, and specialized expertise for data interpretation. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile and stationary phase | High sensitivity and reproducibility for quantification. | Requires a reference standard for identification; does not provide structural information. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio detection | High sensitivity and selectivity; provides molecular weight information. | Fragmentation patterns can be complex and may not be sufficient for complete structural elucidation of unknown compounds. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen-antibody recognition | High-throughput, rapid, and cost-effective for screening large numbers of samples. | Prone to cross-reactivity with structurally similar compounds; does not provide structural information. |
Experimental Protocols for 2D NMR
Detailed methodologies are crucial for reproducible results. The following are typical experimental protocols for acquiring 2D NMR data for a moderately sized natural product like this compound A.
Sample Preparation
-
Sample: 5-10 mg of purified this compound A.
-
Solvent: 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
-
Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrumentation
-
Spectrometer: Bruker Avance III 500 MHz (or higher field) spectrometer equipped with a cryoprobe.
-
Temperature: 298 K.
¹H-¹H COSY
-
Pulse Program: cosygpqf
-
Acquisition Parameters:
-
Spectral width (¹H): 12 ppm
-
Number of data points (F2): 2048
-
Number of increments (F1): 256
-
Number of scans: 8-16
-
Relaxation delay: 1.5 s
-
-
Processing:
-
Sine-bell window function applied in both dimensions.
-
Zero-filling to 1024 x 1024 data points.
-
Magnitude mode display.
-
¹H-¹³C HSQC
-
Pulse Program: hsqcedetgpsisp2.3 (for multiplicity-edited HSQC)
-
Acquisition Parameters:
-
Spectral width (¹H): 12 ppm
-
Spectral width (¹³C): 180 ppm
-
Number of data points (F2): 2048
-
Number of increments (F1): 256
-
Number of scans: 16-32
-
Relaxation delay: 1.5 s
-
¹J(C,H) coupling constant: 145 Hz
-
-
Processing:
-
Squared sine-bell window function applied in both dimensions.
-
Zero-filling to 1024 x 1024 data points.
-
Phase-sensitive mode.
-
¹H-¹³C HMBC
-
Pulse Program: hmbcgplpndqf
-
Acquisition Parameters:
-
Spectral width (¹H): 12 ppm
-
Spectral width (¹³C): 220 ppm
-
Number of data points (F2): 2048
-
Number of increments (F1): 512
-
Number of scans: 32-64
-
Relaxation delay: 2.0 s
-
Long-range coupling constant (ⁿJ(C,H)): Optimized for 8 Hz
-
-
Processing:
-
Sine-bell window function applied in both dimensions.
-
Zero-filling to 2048 x 2048 data points.
-
Magnitude mode display.
-
Visualization of the Structure Elucidation Workflow
The following diagrams illustrate the logical workflow for confirming the structure of this compound A using 2D NMR techniques.
References
A Comparative Guide to LC-MS/MS and ELISA for the Confirmation of Roridin A Identity in Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), for the confirmation of Roridin A identity in various extracts. This compound A, a potent macrocyclic trichothecene (B1219388) mycotoxin, requires sensitive and specific detection methods for research, food safety, and toxicological studies. This document presents a data-driven comparison of the performance, experimental protocols, and underlying principles of both methods to aid researchers in selecting the most appropriate technique for their specific needs.
Performance Comparison: LC-MS/MS vs. ELISA for this compound A
The choice between LC-MS/MS and ELISA for this compound A analysis depends on several factors, including the required sensitivity, specificity, sample throughput, and cost. While LC-MS/MS is considered the gold standard for confirmation and quantification due to its high specificity and sensitivity, ELISA offers a rapid and high-throughput screening alternative.
| Performance Metric | LC-MS/MS | ELISA (Typical Performance) |
| Principle | Chromatographic separation followed by mass-based detection of precursor and product ions. | Antigen-antibody binding with enzymatic signal amplification. |
| Specificity | Very High (based on retention time and specific mass transitions). | Moderate to High (potential for cross-reactivity with structurally similar trichothecenes). |
| Limit of Detection (LOD) | 0.009 pg/µL[1] | Typically in the low ng/mL range. |
| Limit of Quantification (LOQ) | Typically in the low pg/µL to ng/µL range. | Typically in the ng/mL range. |
| Accuracy (% Recovery) | High (typically 80-120%). | Moderate to High (can be matrix-dependent). |
| Precision (%RSD) | High (<15%). | Moderate (<20%). |
| Sample Throughput | Moderate. | High. |
| Cost per Sample | High. | Low to Moderate. |
| Confirmation | Definitive confirmation of identity. | Screening; positive results often require confirmation by a method like LC-MS/MS. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound A using LC-MS/MS and a general protocol for a competitive ELISA.
This compound A Analysis by LC-MS/MS
This protocol is based on a multi-mycotoxin detection method that includes this compound A.[1]
1. Sample Extraction:
-
For fungal cultures or filter samples, extract the sample with an organic solvent such as methanol (B129727) or acetonitrile.
-
Vortex or sonicate the sample to ensure efficient extraction.
-
Centrifuge the extract to pellet any solid debris.
-
Transfer the supernatant to a clean tube.
2. Sample Clean-up (Optional but Recommended):
-
For complex matrices, a solid-phase extraction (SPE) clean-up step can be employed to remove interfering compounds.
-
Condition an appropriate SPE cartridge (e.g., C18) with the extraction solvent.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the mycotoxins with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of mycotoxins.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound A.
General Protocol for Competitive ELISA for this compound A
This is a generalized protocol for a competitive ELISA, as specific instructions may vary between commercial kits.
1. Sample Preparation:
-
Extract the sample using a solvent recommended by the kit manufacturer (often methanol or acetonitrile).
-
Dilute the extract in the provided sample dilution buffer to bring the this compound A concentration within the detection range of the assay.
2. Assay Procedure:
-
Add standards, controls, and prepared samples to the wells of the antibody-coated microplate.
-
Add the this compound A-enzyme conjugate to each well.
-
Incubate the plate to allow for competitive binding between the this compound A in the sample and the this compound A-enzyme conjugate for the limited antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction after a specified time.
-
Read the absorbance of each well using a microplate reader at the recommended wavelength. The intensity of the color is inversely proportional to the concentration of this compound A in the sample.
Visualizing the Methodologies and Biological Impact
To better understand the experimental process and the biological context of this compound A, the following diagrams have been generated.
Caption: Workflow for this compound A analysis comparing LC-MS/MS and ELISA pathways.
Caption: Simplified signaling pathway of this compound A-induced apoptosis.
Conclusion
Both LC-MS/MS and ELISA are valuable tools for the analysis of this compound A in extracts. LC-MS/MS provides a highly specific and sensitive method for the definitive confirmation and accurate quantification of this compound A, making it the preferred method for regulatory purposes and in-depth research. On the other hand, ELISA offers a rapid, cost-effective, and high-throughput screening solution, which is ideal for preliminary assessments and large-scale sample analysis. The choice of method should be guided by the specific requirements of the study, considering the trade-offs between specificity, sensitivity, throughput, and cost. For comprehensive and reliable results, a workflow that utilizes ELISA for initial screening followed by LC-MS/MS for confirmation of positive samples is often the most effective approach.
References
A Comparative Guide to the Biological Activity of Macrocyclic vs. Non-Macrocyclic Trichothecenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of macrocyclic and non-macrocyclic trichothecenes, supported by experimental data. Trichothecenes are a large family of mycotoxins produced by various fungi, primarily of the Fusarium and Stachybotrys genera. They are broadly classified based on their chemical structure into non-macrocyclic (Types A and B) and macrocyclic (Type D) compounds. This structural difference significantly influences their biological potency and mechanism of action, with macrocyclic trichothecenes generally exhibiting higher toxicity.
Core Structural Differences
Non-macrocyclic trichothecenes, such as T-2 toxin and deoxynivalenol (B1670258) (DON), possess a core 12,13-epoxytrichothec-9-ene (B1214510) (EPT) skeleton with various substitutions.[1] In contrast, macrocyclic trichothecenes, including verrucarin A, roridin A, and satratoxin H, are characterized by a macrocyclic ester or triester bridge linking carbon C4 to C15 of the EPT core.[1][2] This macrocyclic ring structure is a key determinant of their enhanced biological activity.[3][4]
Comparative Cytotoxicity
A primary manifestation of trichothecene (B1219388) toxicity is their potent cytotoxicity, largely attributed to the inhibition of protein synthesis. Quantitative analysis of cytotoxicity is typically determined by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Data Presentation: Comparative IC50 Values
The following tables summarize the IC50 values of representative non-macrocyclic and macrocyclic trichothecenes across various human cell lines. It is important to note that direct comparisons of absolute IC50 values across different studies can be challenging due to variations in experimental conditions such as cell line, incubation time, and assay methodology.[5]
Table 1: IC50 Values of Non-Macrocyclic Trichothecenes in Human Cell Lines [6][7]
| Mycotoxin | Cell Line | IC50 (nmol/L) |
| T-2 Toxin (Type A) | Jurkat (T-cell leukemia) | 4.4[6][7] |
| HepG2 (Hepatocellular carcinoma) | 7.4[6][7] | |
| Caco-2 (Colorectal adenocarcinoma) | 11.7[6][7] | |
| A549 (Lung carcinoma) | 11.3[6][7] | |
| U937 (Histiocytic lymphoma) | 5.3[6][7] | |
| HT-2 Toxin (Type A) | Jurkat | 7.5[6][7] |
| HepG2 | 55.8[6][7] | |
| Caco-2 | 52.9[6][7] | |
| A549 | 25.0[6][7] | |
| U937 | 14.5[6][7] | |
| Deoxynivalenol (DON) (Type B) | Jurkat | 600[6] |
| HepG2 | 1300[6] | |
| Caco-2 | 2100[6] | |
| A549 | 1000[6] | |
| U937 | 1000[6] | |
| Nivalenol (NIV) (Type B) | Jurkat | 300[6] |
| HepG2 | 1000[6] | |
| Caco-2 | 1200[6] | |
| A549 | 600[6] | |
| U937 | 500[6] |
Table 2: IC50 Values of Macrocyclic Trichothecenes in Human Cell Lines [6][7]
| Mycotoxin | Cell Line | IC50 (nmol/L) |
| Verrucarin A (Type D) | Jurkat | Not available in this source |
| HepG2 | Not available in this source | |
| This compound A (Type D) | Jurkat | Not available in this source |
| HepG2 | Not available in this source | |
| Satratoxin G (Type D) | Jurkat | 4.1[6][7] |
| HepG2 | 7.3[6][7] | |
| Caco-2 | 18.3[6][7] | |
| A549 | Not available in this source | |
| U937 | 4.1[6][7] | |
| Satratoxin H (Type D) | Jurkat | 2.2[6][7] |
| HepG2 | 6.5[6][7] | |
| Caco-2 | 8.9[6][7] | |
| A549 | Not available in this source | |
| U937 | 2.2[6][7] |
As evidenced by the data, macrocyclic trichothecenes (Satratoxins G and H) and Type A non-macrocyclic trichothecenes (T-2 toxin and HT-2 toxin) exhibit significantly lower IC50 values, indicating greater cytotoxicity, compared to the Type B non-macrocyclic trichothecenes (DON and NIV).[6][7] The cytotoxicity of macrocyclic trichothecenes is often 100 to 1,000 times greater than that of DON.[6]
Mechanism of Action: Protein Synthesis Inhibition and Ribotoxic Stress Response
The primary molecular mechanism of trichothecene toxicity is the inhibition of eukaryotic protein synthesis. They bind to the peptidyl transferase center of the 60S ribosomal subunit, thereby interfering with different stages of translation.[1] This binding triggers a "ribotoxic stress response," a cellular stress signaling cascade that is independent of transcriptional and translational activity.[8][9]
Signaling Pathways
The ribotoxic stress response leads to the rapid activation of several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Trichothecenes activate all three major MAPK families: c-Jun N-terminal kinase (JNK), p38 MAPK, and Extracellular signal-regulated kinase (ERK).[10] This activation is initiated by upstream kinases, including the Src family kinase Hck.[6][8] The activation of JNK and p38 MAPK is strongly associated with the induction of apoptosis, while ERK activation may play a pro-survival role.[8]
Trichothecene-induced MAPK signaling pathway.
Trichothecenes can also modulate the NF-κB signaling pathway, a critical regulator of inflammation and cell survival. For instance, DON has been shown to inhibit NF-κB activation in macrophages stimulated with Toll-like receptor (TLR) ligands by downregulating the expression of MyD88, an essential adaptor molecule in TLR signaling.[11] Conversely, other studies suggest that the ribotoxic stress response can lead to the activation of NF-κB.[8] The precise regulation of NF-κB by different trichothecenes may be cell-type and context-dependent.
Inhibition of NF-κB signaling by Deoxynivalenol.
Immunomodulatory Effects
Trichothecenes exhibit complex immunomodulatory effects, acting as both immunosuppressors and immunostimulants depending on the dose, exposure duration, and specific compound.
A comparative study on the effects of the non-macrocyclic T-2 toxin and the macrocyclic verrucarin A on cytokine production in murine macrophages revealed distinct profiles. At low concentrations, T-2 toxin was found to significantly increase the production of the pro-inflammatory cytokines IL-12 and TNF-α, while at higher concentrations, it suppressed their production.[12] In contrast, verrucarin A has been shown to have potent immunosuppressive effects.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the trichothecene of interest and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Workflow for the MTT cytotoxicity assay.
Protein Synthesis Inhibition Assay (Non-radioactive SUnSET Method)
The SUrface SEnsing of Translation (SUnSET) is a non-radioactive method to monitor protein synthesis.
Principle: Puromycin (B1679871), an aminonucleoside antibiotic, is a structural analog of the 3' end of aminoacyl-tRNA. It is incorporated into nascent polypeptide chains, leading to premature chain termination. The amount of puromycin-incorporated proteins, which can be detected by Western blotting with an anti-puromycin antibody, reflects the rate of global protein synthesis.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the trichothecene of interest for the desired time.
-
Puromycin Labeling: Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL and incubate for 10-30 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against puromycin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities of the puromycin signal and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. mdpi.com [mdpi.com]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
RORIDIN E: A Comparative Analysis of its Cytotoxic Effects on Diverse Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – RORIDIN E, a macrocyclic trichothecene (B1219388) mycotoxin, has demonstrated significant cytotoxic effects across a range of cancer cell lines. This report provides a comparative analysis of its efficacy, summarizing key experimental data and outlining the molecular pathways through which it exerts its anti-cancer activity. This information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation into the therapeutic potential of this compound E.
Comparative Cytotoxicity of this compound E
The inhibitory concentration 50 (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound E against various cancer cell lines, providing a quantitative comparison of its cytotoxic efficacy.
| Cancer Type | Cell Line | IC50 Value (nM) | Reference |
| Breast Cancer | Multiple Lines | 0.02-0.05 | |
| Leukemia | Various Strains | 0.97 - 81.6 (equivalent to 0.0005-0.042 µg/mL) | [1] |
| Soft-tissue Sarcoma | Primary Cells | < 1 (equivalent to <0.01 µM) | |
| Melanoma | B16F10 | Not explicitly provided in nM, but cytotoxic | [2] |
Note: The IC50 for Leukemia was converted from µg/mL to nM assuming a molecular weight of 514.6 g/mol for this compound E.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cytotoxic effects of this compound E, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of this compound E and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[3]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[3]
-
Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan (B1609692) crystals.[3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[3]
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to detect apoptosis, a form of programmed cell death, induced by this compound E.
Protocol:
-
Cell Treatment: Seed cells and treat with this compound E as described for the cell viability assay.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[4][5]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[4][5]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the stained cells by flow cytometry as soon as possible.[4][5]
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways Affected by this compound E
This compound E exerts its cytotoxic effects through the modulation of specific signaling pathways within cancer cells. The primary mechanisms identified are the induction of endoplasmic reticulum (ER) stress and the inhibition of receptor tyrosine kinases (RTKs).
Endoplasmic Reticulum (ER) Stress Pathway
This compound E treatment leads to the accumulation of unfolded or misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). This response involves the activation of three key sensor proteins: PERK, IRE1, and ATF6.[2] Prolonged ER stress ultimately leads to caspase-dependent apoptosis.[2]
Caption: this compound E induces ER stress, leading to apoptosis.
Receptor Tyrosine Kinase (RTK) Inhibition
This compound E has been shown to inhibit the activity of several receptor tyrosine kinases, which are crucial for cancer cell growth, survival, and proliferation. The specific RTKs inhibited by this compound E include FGFR3, IGF-1R, PDGFRβ, and TrkB. Inhibition of these kinases disrupts downstream signaling pathways, contributing to the anti-cancer effects of this compound E.
Caption: this compound E inhibits key receptor tyrosine kinases.
Conclusion
This compound E demonstrates potent cytotoxic activity against a variety of cancer cell lines, operating through the induction of ER stress and inhibition of critical receptor tyrosine kinases. The provided data and protocols offer a foundation for further research into its potential as a therapeutic agent in oncology. Further studies are warranted to explore its efficacy in a wider range of cancer models and to fully elucidate its mechanism of action.
References
- 1. bosterbio.com [bosterbio.com]
- 2. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. kumc.edu [kumc.edu]
RORIDIN E: A Comparative Guide to its Protein Kinase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the protein kinase inhibitory activity of RORIDIN E against selected alternative inhibitors. The data presented is intended to serve as a valuable resource for research in toxicology and pharmacology, offering insights into the potency and selectivity of this natural compound.
Comparative Analysis of Kinase Inhibition
This compound E, a macrocyclic trichothecene (B1219388) mycotoxin, has demonstrated inhibitory activity against several receptor tyrosine kinases (RTKs) implicated in cell growth and signaling pathways. This section compares the in vitro potency of this compound E with other known inhibitors targeting Fibroblast Growth Factor Receptor 3 (FGFR3), Insulin-like Growth Factor 1 Receptor (IGF-1R), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Tropomyosin receptor kinase B (TrkB).
All quantitative data, specifically the half-maximal inhibitory concentration (IC50) values, are summarized in the table below for ease of comparison. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.
| Target Kinase | This compound E IC50 (µM) | Alternative Inhibitor | Alternative Inhibitor IC50 (nM) |
| FGFR3 | 0.4 | Erdafitinib | 3.0[1][2][3] |
| IGF-1R | 0.4 | Linsitinib (OSI-906) | 35[4][5][6][7][8] |
| PDGFRβ | 1.4 | Sunitinib | 2[9][10][11][12] |
| TrkB | 1.0 | Lestaurtinib (CEP-701) | ~25 (as a Trk inhibitor)[13] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the methodologies for evaluating these inhibitors, the following diagrams are provided.
Caption: Signaling pathways inhibited by this compound E.
Caption: General experimental workflow for IC50 determination.
Detailed Experimental Protocols
The following is a representative protocol for an in vitro kinase assay to determine the IC50 value of an inhibitor against a receptor tyrosine kinase. This protocol is based on commonly used luminescence-based assays such as the ADP-Glo™ Kinase Assay.
Objective: To determine the concentration of this compound E required to inhibit 50% of the enzymatic activity of a specific protein kinase (e.g., FGFR3, IGF-1R, PDGFRβ, or TrkB).
Materials:
-
Purified recombinant human kinase (e.g., FGFR3, IGF-1R, PDGFRβ, or TrkB)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
This compound E (or alternative inhibitor)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white microplates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound E in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the this compound E stock solution in kinase assay buffer to create a range of concentrations to be tested. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the following to each well:
-
1 µL of the serially diluted this compound E or control (DMSO vehicle).
-
2 µL of the kinase solution (enzyme concentration to be optimized for each kinase).
-
2 µL of a mixture of the kinase-specific substrate and ATP. The ATP concentration should ideally be at or near the Km for the specific kinase.
-
-
-
Kinase Reaction Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the this compound E concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
This guide provides a foundational comparison of this compound E's kinase inhibition profile. Further research is warranted to elucidate the precise molecular interactions and to evaluate its efficacy and safety in more complex biological systems.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Linsitinib | IGF-I R/IGF1R: R&D Systems [rndsystems.com]
- 7. Linsitinib | CAS:867160-71-2 | IGF1R/IR inhibitor,potent and novel | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. Lestaurtinib - Wikipedia [en.wikipedia.org]
Comparative Analysis of Gene Expression Changes Induced by Roridins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the gene expression changes induced by different Roridins, a class of macrocyclic trichothecene (B1219388) mycotoxins. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding of the molecular mechanisms underlying Roridin toxicity and potential therapeutic applications.
Roridins, produced by various fungi, are potent inhibitors of protein synthesis and are known to induce a wide range of cellular responses, including inflammation, apoptosis, and stress responses. Understanding the specific effects of different this compound analogues on gene expression is crucial for assessing their toxicological profiles and exploring their potential as anticancer agents. This guide focuses on a comparative analysis of this compound A, this compound E, and this compound H.
Comparative Gene Expression Profiles
Table 1: Summary of Differentially Expressed Genes Induced by Roridins
| This compound Analogue | Cell Type/Model System | Upregulated Genes | Downregulated Genes | Key Pathways Affected |
| This compound A | Mouse nasal airways | Proinflammatory cytokines (TNF-α, IL-1α, IL-1β, IL-6, MIP-2), Proapoptotic genes (Fas, PKR, p53, Bax, CAD)[1] | - | Inflammatory response, Apoptosis |
| This compound E | B16F10 melanoma cells | Interferon-stimulated genes (ISGs), Chemokines (e.g., CXCL1, CCL2)[2] | - | Antiviral and immune responses |
| This compound H | Corn roots | (Limited transcriptomic data available) | (Limited transcriptomic data available) | Phytotoxicity |
This compound A has been shown to induce a strong inflammatory and apoptotic response. In a study on mice, intranasal exposure to this compound A led to the upregulation of key proinflammatory cytokines such as TNF-α, IL-1α, IL-1β, IL-6, and MIP-2.[1] Concurrently, a significant increase in the expression of proapoptotic genes, including Fas, PKR, p53, Bax, and CAD, was observed, suggesting a mechanism of toxicity involving the induction of programmed cell death.[1]
This compound E , in contrast, appears to modulate the immune response in a different manner. A transcriptomic analysis of B16F10 melanoma cells treated with this compound E revealed a marked upregulation of interferon-stimulated genes (ISGs) and chemokines like CXCL1 and CCL2.[2] This suggests that this compound E can reprogram the tumor microenvironment to be more immunogenic, potentially enhancing anti-tumor immune responses.[2]
This compound H is the least studied of the three in terms of its effects on gene expression in mammalian systems. While its phytotoxic effects on corn roots are documented, detailed transcriptomic data from animal or human cells are lacking.[3] Based on its structural similarity to other macrocyclic trichothecenes, it is plausible that this compound H also induces stress responses and apoptosis, but further research is required to elucidate its specific molecular targets and pathways.
Key Signaling Pathways
The differential gene expression profiles induced by Roridins suggest the activation of distinct signaling pathways.
Figure 1: Proposed signaling pathway for this compound A-induced apoptosis and inflammation.
Figure 2: this compound E-induced immune response signaling in melanoma cells.
Experimental Protocols
To facilitate further comparative studies, a generalized experimental protocol for analyzing gene expression changes induced by Roridins using RNA sequencing (RNA-seq) is provided below. This protocol is a composite based on best practices and should be optimized for specific cell lines and experimental conditions.
General Experimental Workflow
Figure 3: A generalized workflow for comparative transcriptomic analysis of Roridins.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line for therapeutic studies or a relevant organ-specific cell line for toxicology).
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of treatment.
-
This compound Preparation: Dissolve this compound A, E, and H in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare working concentrations by diluting the stock in a complete culture medium.
-
Treatment: Treat cells with a range of concentrations for each this compound and a vehicle control (medium with the same concentration of solvent). Include multiple biological replicates for each condition.
-
Incubation: Incubate the treated cells for a predetermined time (e.g., 24 hours), based on preliminary cytotoxicity assays to determine a sublethal concentration and optimal time point for observing gene expression changes.
2. RNA Extraction and Quality Control:
-
RNA Isolation: Extract total RNA from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA. Use a spectrophotometer (e.g., NanoDrop) to determine RNA concentration and purity (A260/A280 and A260/A230 ratios). Use a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN), ensuring a RIN value > 8 for high-quality RNA suitable for sequencing.
3. RNA-Seq Library Preparation and Sequencing:
-
Library Preparation: Prepare RNA-seq libraries from the high-quality total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust statistical analysis (typically >20 million reads per sample).
4. Bioinformatic Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
Alignment to Reference Genome: Align the trimmed reads to a reference genome (e.g., human GRCh38 or mouse GRCm38) using a splice-aware aligner such as STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between the this compound-treated groups and the control group. Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1).
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the lists of DEGs using tools like DAVID, Metascape, or Ingenuity Pathway Analysis (IPA) to identify the biological processes and signaling pathways affected by each this compound.
Conclusion
This guide provides a comparative overview of the gene expression changes induced by this compound A, E, and H based on the currently available scientific literature. While this compound A appears to predominantly trigger inflammatory and apoptotic pathways, this compound E shows potential for immunomodulation, particularly in a cancer context. The specific effects of this compound H on gene expression in mammalian cells remain an area for future investigation. The provided experimental framework offers a robust methodology for conducting direct comparative transcriptomic studies, which will be essential for a more comprehensive understanding of the distinct and shared mechanisms of action of these potent mycotoxins. Such studies will be invaluable for advancing our knowledge of their toxicology and exploring their therapeutic potential.
References
A Comparative Analysis of the Relative Toxicity of Roridin A, Roridin J, Verrucarin A, and Satratoxin H
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of four potent macrocyclic trichothecene (B1219388) mycotoxins: Roridin A, this compound J, Verrucarin A, and Satratoxin H. These secondary metabolites, primarily produced by fungi of the Stachybotrys and Myrothecium genera, are of significant interest to the scientific community due to their potent cytotoxic and apoptotic activities. This document summarizes key quantitative toxicity data, details relevant experimental methodologies, and visualizes the known cellular signaling pathways affected by these compounds.
Quantitative Toxicity Data
The following table summarizes the available in vivo and in vitro toxicity data for this compound A, Verrucarin A, and Satratoxin H. Direct quantitative toxicity data for this compound J is limited in publicly available literature; therefore, data for the structurally similar Verrucarin J is included for comparative purposes. It is important to note that toxicity can vary significantly depending on the animal model, cell line, and experimental conditions.
| Mycotoxin | Toxicity Metric | Value | Species/Cell Line | Route of Administration | Reference |
| This compound A | LD50 | 1.0 mg/kg | Mouse | Intravenous | |
| LD50 | 0.35 mg/kg (used as 1/2 LD50) | CD-1 Mice | Intraperitoneal | ||
| Verrucarin A | LD50 | 0.35 mg/kg (used as 1/2 LD50) | CD-1 Mice | Intraperitoneal | |
| Satratoxin H | LD50 | 1.0 - 1.4 mg/kg | Mouse | Intraperitoneal | |
| Verrucarin J | Not explicitly found | Not explicitly found | |||
| This compound A | IC50 | Not explicitly found | |||
| Verrucarin A | IC50 | Not explicitly found | |||
| Satratoxin H | IC50 | Not explicitly found | |||
| This compound E (related to Roridins) | LD50 | 2.0 mg/kg | Mouse | Injection | [1] |
| IC50 | 0.002 mg/L | Human breast cancer cells | In vitro | [1] | |
| IC50 | 0.0005 - 0.042 µg/mL | Leukemia cells | In vitro | [1] |
Note on this compound J: Extensive searches did not yield specific LD50 or IC50 values for this compound J. Verrucarin J, another mycotoxin produced by Stachybotrys chartarum, is structurally related and known to be a potent toxin that induces reactive oxygen species (ROS) and apoptosis in various cancer cell lines.[2]
Experimental Protocols
The assessment of mycotoxin toxicity involves both in vivo and in vitro methodologies to determine lethal doses and cellular responses. Below are detailed summaries of common experimental protocols.
In Vivo Acute Toxicity Testing (LD50 Determination)
The determination of the median lethal dose (LD50) is a common method to assess acute toxicity. The following protocol is a generalized procedure based on OECD guidelines.[3][4]
-
Animal Model: Typically, mice or rats of a specific strain and sex are used. Animals are acclimatized to laboratory conditions for at least five days before the experiment.
-
Dosage Preparation: The mycotoxin is dissolved in a suitable vehicle, such as saline with a small percentage of DMSO, to ensure solubility.
-
Administration: A single dose of the mycotoxin is administered to the animals, usually via intraperitoneal injection or oral gavage.
-
Dose Groups: Multiple dose groups with a range of concentrations are used to establish a dose-response relationship.
-
Observation: Animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.
-
Data Analysis: The LD50 value, the dose at which 50% of the animals in a group die, is calculated using statistical methods.
In Vitro Cytotoxicity Assay (IC50 Determination) using MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine cytotoxicity.[5][6][7]
-
Cell Culture: A specific cell line (e.g., human cancer cell lines) is cultured in a suitable medium and seeded into 96-well plates.
-
Mycotoxin Treatment: The cells are treated with various concentrations of the mycotoxin and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: After incubation, the culture medium is replaced with a medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the mycotoxin concentration.
Signaling Pathways and Mechanisms of Action
Trichothecene mycotoxins, including Roridins, Verrucarins, and Satratoxins, are potent inhibitors of protein synthesis.[8] Their primary molecular target is the 60S ribosomal subunit, where they interfere with the peptidyl transferase center, thereby disrupting the elongation and termination steps of protein synthesis. This inhibition of protein synthesis triggers a cascade of downstream cellular events, leading to apoptosis (programmed cell death).
General Mechanism of Trichothecene-Induced Apoptosis
The following diagram illustrates the general mechanism by which trichothecenes induce apoptosis.
Caption: General signaling pathway of trichothecene-induced apoptosis.
Signaling Pathway for Verrucarin A and Satratoxin H-Induced ER Stress
Recent studies have elucidated that Verrucarin A and Satratoxin H can induce apoptosis through the endoplasmic reticulum (ER) stress pathway.[9]
Caption: ER stress-mediated apoptosis induced by Verrucarin A and Satratoxin H.
Experimental Workflow for Toxicity Assessment
The following diagram outlines a typical experimental workflow for assessing the relative toxicity of mycotoxins.
Caption: A typical workflow for comparative mycotoxin toxicity assessment.
References
- 1. This compound E - Wikipedia [en.wikipedia.org]
- 2. Verrucarin J - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Cytotoxicity Evaluation of Mycotoxins by an MTT-Bioassay [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. Trichothecene Group - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. This compound E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Roridin: A Guide for Laboratory Professionals
For immediate reference, all personnel handling Roridin must adhere to strict safety protocols due to its cytotoxic properties. This guide provides comprehensive procedures for the safe disposal of this compound and associated contaminated materials, ensuring the safety of laboratory personnel and environmental protection.
All waste contaminated with this compound must be treated as hazardous chemical waste.[1] Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain. The following procedures outline the necessary steps for handling, inactivating, and disposing of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound, especially in its solid form, should be conducted in a designated area such as a chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of aerosols.[1]
Required PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles with side shields
-
Lab coat
Step-by-Step Disposal Protocol
The disposal of this compound waste involves a multi-step process that includes segregation, inactivation (where feasible), containerization, and disposal through a licensed hazardous waste service.
Step 1: Waste Segregation
Proper segregation of this compound waste at the point of generation is critical.
-
Solid this compound Waste: Collect all materials that have come into direct contact with this compound, such as contaminated gloves, weighing paper, pipette tips, and bench paper, in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid this compound Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any sharps, such as needles or Pasteur pipettes contaminated with this compound, must be placed in a designated sharps container for hazardous waste.
Step 2: Inactivation of this compound Waste
For liquid waste containing this compound, chemical or physical inactivation is recommended to reduce its toxicity prior to disposal. The following methods have been identified for the inactivation of this compound and other trichothecene (B1219388) mycotoxins. It is crucial to perform these procedures in a chemical fume hood with appropriate PPE.
Quantitative Data for this compound Inactivation Methods
| Inactivation Method | Agent/Parameter | Concentration/Setting | Contact Time | Efficacy |
| Chemical | Sodium Hypochlorite (B82951) & Sodium Hydroxide | 2.5% NaOCl with 0.25 N NaOH | 4 hours | Recommended for complete inactivation of T-2 mycotoxin.[2] |
| Sodium Hypochlorite (for high organic load) | 1:5 dilution of household bleach (~1% final concentration) | > 20 minutes | Effective for disinfecting liquid biological waste.[3] | |
| Aqueous Ozone | ~25 ppm | 4-5 hours | Oxidizes and inactivates this compound E. | |
| Physical | High-Temperature Incineration | 900°F (482°C) | 10 minutes | Results in complete inactivation. |
| High-Temperature Incineration | 500°F (260°C) | 30 minutes | Results in complete inactivation. |
Note: Autoclaving is not an effective method for inactivating this compound.
Experimental Protocols for Inactivation
Protocol 1: Inactivation using Sodium Hypochlorite and Sodium Hydroxide
This protocol is adapted from procedures for the inactivation of T-2 mycotoxin, a related trichothecene.[2]
-
Preparation: In a designated chemical fume hood, prepare a 2.5% sodium hypochlorite solution containing 0.25 N sodium hydroxide.
-
Application: Add the inactivation solution to the liquid this compound waste in a suitable, chemically resistant container. Ensure the final concentration of the active ingredients is maintained.
-
Inactivation: Loosely cap the container to allow for any potential off-gassing and let it stand for a minimum of 4 hours.
-
Neutralization (Optional but Recommended): After the inactivation period, neutralize the excess hypochlorite by adding a reducing agent such as sodium bisulfite or sodium thiosulfate (B1220275) until the solution no longer tests positive for active chlorine (e.g., using potassium iodide-starch paper).
-
Containerization: The treated liquid waste should still be collected in a hazardous waste container for final disposal.
Protocol 2: Inactivation using Aqueous Ozone
This method requires an ozone generator and appropriate setup for bubbling the gas through the liquid waste.
-
Setup: Place the liquid this compound waste in a container suitable for ozonation (e.g., a glass vessel with a gas dispersion tube). The entire apparatus must be contained within a chemical fume hood. The off-gas from the reaction vessel should be passed through an ozone destructor (e.g., manganese dioxide or activated carbon) to prevent the release of ozone into the laboratory.
-
Ozonation: Bubble ozone gas through the liquid waste at a concentration sufficient to maintain an aqueous concentration of approximately 25 ppm.
-
Inactivation: Continue the ozonation for 4-5 hours.
-
Purging: After the inactivation period, purge the solution with an inert gas (e.g., nitrogen) to remove any residual dissolved ozone. The off-gas should also be passed through the ozone destructor.
-
Containerization: The treated liquid waste must be collected in a hazardous waste container for final disposal.
Step 3: Containerization and Labeling
-
Use only appropriate, chemically resistant, and leak-proof containers for all this compound waste.[1]
-
Ensure all waste containers are securely closed when not in use.
-
Label each container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS office.
Step 4: Storage and Disposal
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste. Follow their specific procedures for waste pickup requests.
Spill Cleanup
In the event of a this compound spill, follow these procedures:
-
Alert and Ventilate: Immediately notify others in the vicinity and ensure the area is well-ventilated.
-
Containment: For solid spills, gently cover the area with a damp paper towel to prevent the powder from becoming airborne. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Carefully scoop the contained material into a designated hazardous waste container.
-
Final Decontamination: Wipe the spill area with a 1:10 dilution of household bleach or a 70% ethanol (B145695) solution. All cleanup materials must be disposed of as hazardous waste.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for Roridin
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Roridin, a potent mycotoxin. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Adherence to these guidelines is critical to minimize exposure risk and prevent contamination.
Hazard Identification and Immediate Precautions
This compound A is a trichothecene (B1219388) mycotoxin that is highly toxic and readily absorbed. It is classified as "Fatal if swallowed" (Acute Toxicity, Oral - Category 2)[1][2]. Exposure can also lead to severe respiratory and olfactory system damage[3]. Trichothecenes are lipophilic, allowing for easy absorption through the skin, gastrointestinal tract, and lungs[2]. Unlike many other toxins, they do not require metabolic activation to exert their toxic effects[2].
Immediate Actions:
-
Avoid all personal contact, including inhalation and skin contact[1].
-
Handle this compound, especially in powdered form, exclusively within a certified chemical fume hood or a similar ventilated enclosure[4].
-
When handling, do not eat, drink, or smoke[1].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in any form. All PPE should be inspected for integrity before each use and replaced if damaged[5].
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex, double-gloving recommended. | To prevent skin contact[4]. |
| Body Protection | Laboratory coat or gown | Full-coverage, long-sleeved, with a closed front. | To protect skin and clothing from contamination[4]. |
| Chemical-resistant apron | Worn over the lab coat. | Recommended for procedures with a high risk of splashes[6]. | |
| Eye and Face Protection | Safety goggles | ANSI Z87.1 certified, providing a full seal around the eyes. | To protect eyes from splashes or aerosols[4]. |
| Face shield | Worn in conjunction with goggles. | To provide full-face protection during procedures with a significant splash risk[4]. | |
| Respiratory Protection | Respirator | NIOSH-approved N95 or higher-level respirator (e.g., a half-face elastomeric respirator with N95 filters). | To prevent inhalation of airborne particles, especially when handling powders[4][7]. |
Step-by-Step Operational Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. If compromised, follow major spill procedures.
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings[1].
-
Storage: Store this compound at -20°C in its original, tightly sealed container[8]. The storage area should be cool, dry, well-ventilated, and separate from incompatible materials and foodstuffs[1][9]. The storage location must be locked and accessible only to authorized personnel[1].
-
Preparation: Before handling, ensure the designated work area (e.g., chemical fume hood) is clean and uncluttered. Prepare all necessary materials and equipment in advance.
-
Donning PPE: Put on all required PPE in the correct order: lab coat/apron, respirator, safety goggles, face shield, and then gloves (inner and outer pair)[10].
-
Weighing and Solution Preparation:
-
Conduct all manipulations of solid this compound, including weighing, within a chemical fume hood to minimize inhalation risk[6].
-
Use a balance inside the ventilated enclosure[4].
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing. Cap the container securely before mixing[6].
-
-
Experimental Procedures: Perform all experimental steps carefully to prevent the generation of aerosols and splashes[4].
-
Post-Handling: After handling, wipe down the work area with an appropriate decontamination solution.
Caption: Workflow for the safe handling of this compound from preparation to post-handling cleanup.
Decontamination and Disposal Plan
Proper decontamination and disposal are crucial to prevent environmental contamination and accidental exposure.
-
Surfaces and Equipment: A 3% to 5% sodium hypochlorite (B82951) solution is an effective agent for inactivating trichothecenes[7]. After cleaning up spills or at the end of a work session, thoroughly wipe down all contaminated surfaces and equipment with this solution.
-
PPE: Launder reusable protective clothing separately from other lab wear[1]. Disposable PPE should be discarded as hazardous waste. Equipment should be thoroughly decontaminated after use[1].
-
Note on Heat Inactivation: Standard autoclaving is not effective for inactivating this compound. Complete inactivation requires heating at 500°F (260°C) for 30 minutes or 900°F (482°C) for 10 minutes[7].
-
Segregation: All waste contaminated with this compound, including unused product, gloves, pipette tips, and empty vials, must be segregated as hazardous waste[4].
-
Containment: Place contaminated materials in clearly labeled, sealed, and puncture-resistant containers[1][4].
-
Disposal: Follow your institution's established procedures for the disposal of highly toxic chemical waste. Contact your Environmental Health and Safety (EHS) office for specific guidance[4]. Do not dispose of this compound waste in general laboratory trash or down the drain[4].
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Promptly remove all contaminated clothing, being careful not to contaminate other areas[11][12]. Seek immediate medical attention[11]. |
| Eye Contact | Immediately flush eyes with a gentle stream of fresh running water for at least 15 minutes, holding the eyelids open[1][12]. Remove contact lenses if present and easy to do so[12]. Seek immediate medical attention[12]. |
| Inhalation | Move the exposed individual to fresh air at once[11]. If breathing has stopped, perform artificial respiration[11]. Keep the person warm and at rest. Seek immediate medical attention[11]. |
| Ingestion | Rinse the mouth thoroughly with water[1]. Do not induce vomiting [13]. Seek immediate medical attention[14]. |
-
Minor Spills (within a fume hood):
-
Ensure appropriate PPE is worn.
-
Use dry cleanup procedures to avoid generating dust[1].
-
Gently cover the spill with an absorbent material like sand, earth, or vermiculite[1].
-
Carefully collect the material into a labeled, sealed container for hazardous waste disposal[1].
-
Decontaminate the spill area.
-
-
Major Spills (outside a fume hood):
Caption: Decision logic for responding to this compound-related emergencies.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound A | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rebootcenter.com [rebootcenter.com]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Crop Protection Network [cropprotectionnetwork.org]
- 10. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. About Getting Clean | Chemical Emergencies | CDC [cdc.gov]
- 14. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
